Product packaging for 2-Phenylpropanenitrile(Cat. No.:CAS No. 1823-91-2)

2-Phenylpropanenitrile

Numéro de catalogue: B133222
Numéro CAS: 1823-91-2
Poids moléculaire: 131.17 g/mol
Clé InChI: NVAOLENBKNECGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenylpropanenitrile (CAS 1823-91-2) is a valuable organic compound with the molecular formula C9H9N and a molecular weight of 131.17 g/mol . Its significance in research stems from the reactivity of its nitrile group and the acidity of the alpha-hydrogen, making it a versatile building block and key intermediate in synthetic organic chemistry . A primary application is its role as a precursor in the synthesis of profen-class non-steroidal anti-inflammatory drugs (NSAIDs), where it can be hydrolyzed to 2-phenylpropionic acid . The nitrile functional group is a highly versatile precursor that can be transformed into other important functional groups through standard reactions. These transformations include reduction with agents like lithium aluminum hydride to yield 2-phenylpropanamine, or alkylation at the acidic α-carbon to construct more complex carbon skeletons . Furthermore, the compound serves as a substrate in modern research areas such as asymmetric synthesis and biocatalysis, where methods are being developed to produce specific stereoisomers of this compound and its derivatives . Researchers also utilize it as a building block for synthesizing complex heterocyclic compounds and specialized ligands . Attention: This product is for research use only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B133222 2-Phenylpropanenitrile CAS No. 1823-91-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAOLENBKNECGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870913
Record name Benzeneacetonitrile, .alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823-91-2
Record name 2-Phenylpropionitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylpropionitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylpropanenitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37485
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylpropanenitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetonitrile, .alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetonitrile, .alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpropiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Phenylpropanenitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Phenylpropanenitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound. The information is intended to support research and development activities in the fields of organic synthesis and drug discovery.

Chemical and Physical Properties

This compound, also known as α-methylbenzyl cyanide, is a versatile chemical intermediate.[1][2][3][4] Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[3][5]
Synonyms alpha-Methylbenzyl cyanide, α-methylphenylacetonitrile, 2-Phenylpropionitrile[1][2][3][4]
CAS Number 1823-91-2[1][3][6][7]
Molecular Formula C9H9N[2][3][6][7]
Molecular Weight 131.177 g/mol [6]
Appearance Clear, very slightly yellow liquid[6]
Boiling Point 231 °C at 760 mmHg[1][2][4][6]
Density 0.987 g/cm³[6]
Refractive Index n20/D 1.5106[1][6]
Solubility Soluble in Chloroform[6]
Flash Point 93.9 °C[6]
Vapor Pressure 0.0311 mmHg at 25°C[1][6]
SMILES CC(C#N)C1=CC=CC=C1[2][3][6][7]
InChIKey NVAOLENBKNECGF-UHFFFAOYSA-N[2][3][4]

Chemical Structure

The molecular structure of this compound consists of a phenyl group and a nitrile group attached to the same carbon atom, which also bears a methyl group.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Synthesis of this compound via Methylation of Phenylacetonitrile

This protocol describes a high-pressure synthesis method.[1]

  • Reactants and Reagents:

    • Phenylacetonitrile

    • Sodium alkoxide (catalyst)

    • Dimethyl carbonate (methylating agent and solvent)

  • Procedure:

    • Mix phenylacetonitrile, sodium alkoxide, and dimethyl carbonate in a molar ratio of 1:0.1-0.4:4-10 in a pressure reactor.[1]

    • Heat the reaction mixture to a temperature of 160-200 °C under a pressure of 2±0.2 MPa for 4-8 hours.[1]

    • After the reaction is complete, cool the mixture to 100±5 °C.[1]

    • Perform atmospheric distillation to recover unreacted dimethyl carbonate.[8]

    • Subsequently, carry out vacuum distillation at 20 mmHg and collect the fraction at 108-113 °C to obtain the this compound product.[1]

Purification of this compound

Purification is critical to achieve the desired purity for subsequent applications.

  • Vacuum Distillation: This is the primary method for isolating and purifying this compound after synthesis.[8] A reduced pressure of 0.267–0.4 kPa can yield a product with up to 99% purity.[8]

  • Column Chromatography: For the purification of derivatives of this compound, column chromatography is commonly employed.[8] A typical eluent system consists of a mixture of hexane and ethyl acetate in ratios such as 95:5 or 97:3.[8]

Hydrolysis of this compound to 2-Phenylpropionic Acid

This reaction is fundamental for the synthesis of profen-class non-steroidal anti-inflammatory drugs (NSAIDs).[8]

  • Reactants and Reagents:

    • This compound

    • Liquid caustic soda (sodium hydroxide solution)

    • Water

    • Sulfuric acid

  • Procedure:

    • In a reaction vessel, combine liquid caustic soda, water, and this compound in a weight ratio of 2:1:1.[9]

    • Heat the mixture to 95 °C and maintain a reflux for 15 hours with stirring.[9]

    • Cool the reaction mixture to 60 °C.[9]

    • Slowly add sulfuric acid until the pH of the solution is less than 5.[9]

    • Allow the mixture to separate into layers and collect the organic layer containing the crude 2-phenylpropionic acid.[8][9]

    • Purify the crude product by high vacuum rectification to obtain the final 2-phenylpropionic acid.[8][9]

Reactivity and Significance in Organic Synthesis

This compound is a key intermediate in organic synthesis due to the reactivity of its nitrile group and the acidity of the α-hydrogen.[8]

Reactivity_Pathways This compound This compound 2-Phenylpropionic Acid 2-Phenylpropionic Acid This compound->2-Phenylpropionic Acid Hydrolysis (Acid or Base) 2-Phenylpropanamine 2-Phenylpropanamine This compound->2-Phenylpropanamine Reduction (e.g., LiAlH4) Carbanion Carbanion This compound->Carbanion Deprotonation (Strong Base) Ketones Ketones This compound->Ketones Grignard Reaction followed by Hydrolysis NSAIDs (profen class) NSAIDs (profen class) 2-Phenylpropionic Acid->NSAIDs (profen class) Further Synthesis Amine Derivatives Amine Derivatives 2-Phenylpropanamine->Amine Derivatives Further Synthesis Alkylated Derivatives Alkylated Derivatives Carbanion->Alkylated Derivatives Alkylation

Caption: Key reaction pathways of this compound.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-phenylpropionic acid, a precursor for many NSAIDs.[8]

  • Reduction: Reduction of the nitrile group, typically with strong reducing agents like lithium aluminum hydride, produces 2-phenylpropanamine, opening pathways to various amine derivatives.[8]

  • Alkylation: The carbon atom alpha to the nitrile group is acidic and can be deprotonated by a strong base to form a carbanion.[8] This nucleophile can then be alkylated to build more complex carbon skeletons.[8]

  • Grignard Reactions: Reaction with Grignard reagents can lead to the formation of ketones after the hydrolysis of the intermediate imine.[8]

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause irritation to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[10] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[6][10] In case of a spill, absorb it with an inert material like sand or vermiculite and place it in a suitable container for disposal.[10]

References

An In-depth Technical Guide to 2-Phenylpropanenitrile (CAS: 1823-91-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylpropanenitrile (CAS No. 1823-91-2), a key organic synthesis intermediate. Also known by synonyms such as α-Methylbenzyl cyanide and 2-Phenylpropionitrile, this compound is particularly significant in the pharmaceutical industry as a precursor for various active pharmaceutical ingredients (APIs).[1][2][3] This document details its physicochemical properties, spectroscopic data, safety and handling protocols, and critical experimental procedures for its synthesis and derivatization.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[4][5] Its properties make it suitable for a variety of organic reactions, often serving as a versatile building block.[1] Key quantitative data are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 1823-91-2[5]
Molecular Formula C₉H₉N[4][5]
Molecular Weight 131.17 - 131.18 g/mol [4][5]
Appearance Clear, colorless to slightly yellow liquid/oil[2][4][5]
Boiling Point 231-232 °C at 760 mmHg[4][5]
Density 0.985 - 0.987 g/mL at 25 °C[2][5]
Refractive Index (n20/D) 1.5106[2]
Flash Point 93.9 °C / 201 °F[2][5]
Vapor Pressure 0.0311 mmHg at 25 °C[5]
Solubility Limited in water; Soluble in Chloroform[4][5]

Spectroscopic Data

Structural confirmation of this compound is typically achieved through standard spectroscopic methods. The nitrile group, aromatic ring, and aliphatic protons provide distinct signals.

Spectroscopic TechniqueCharacteristic Peaks/SignalsReferences
FT-IR (cm⁻¹) ~2245 (C≡N Stretch); ~3060, 3030 (Aromatic C-H Stretch); ~2980, 2940 (Aliphatic C-H Stretch); ~1600, 1495, 1455 (Aromatic C=C Stretch)[4]
Mass Spectrometry (m/z) Molecular Ion [M]⁺: 131; Fragment [M - CH₃]⁺: 116; Fragment [M - CN]⁺: 104 (often base peak)[4]
Exact Mass 131.0735 g/mol [4]

Safety and Handling

This compound is a hazardous substance and requires careful handling to avoid exposure. It is harmful if swallowed, inhaled, or in contact with skin and can cause irritation to the eyes and respiratory system.[2] Adherence to appropriate safety protocols is mandatory.

Safety InformationDetailsReferences
GHS Pictogram GHS07 (Harmful/Irritant)[2]
Signal Word Warning / Danger[2][6]
Hazard Statements H301+H311 (Toxic if swallowed or in contact with skin); H330 (Fatal if inhaled); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation)[2][6]
Precautionary Statements P260 (Do not breathe vapors); P280 (Wear protective gloves/clothing); P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER); P302+P352 (IF ON SKIN: Wash with plenty of water)[2][6]
Handling Use in a well-ventilated area or under a chemical fume hood.[6][7] Avoid contact with skin, eyes, and clothing.[7]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][7]

Synthesis and Manufacturing

The most common industrial synthesis of this compound involves the methylation of benzyl cyanide (phenylacetonitrile).[4] This method offers high yields and is adaptable for large-scale production.

G cluster_reactants Reactants cluster_process Process A Benzyl Cyanide (Phenylacetonitrile) D Reaction Vessel A->D B Methylating Agent (e.g., Dimethyl Carbonate) B->D C Base (e.g., Sodium Alkoxide) C->D E Heat (160-200°C) Pressure (2 MPa) D->E Reaction F Purification (Distillation) E->F Crude Product G Product: This compound F->G Purified G cluster_products Key Derivatives & Applications A This compound B 2-Phenylpropionic Acid (e.g., Ibuprofen precursor) A->B Hydrolysis (H+ or OH-) C 2-Phenylpropanamine A->C Reduction (e.g., LiAlH4) D Substituted Nitriles A->D Alkylation (Base, R-X) E Ketones A->E Grignard Reaction (R-MgX, then H3O+) G A Sample Preparation (Dilution in appropriate solvent) B Purity & Identity Check (GC-MS Analysis) A->B C Functional Group Analysis (FT-IR Spectroscopy) A->C D Structural Elucidation (NMR Spectroscopy) A->D E Data Interpretation & Reporting B->E C->E D->E

References

Spectroscopic Characterization of 2-Phenylpropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-Phenylpropanenitrile (CAS No: 1823-91-2), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this compound.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Data for this compound (CDCl₃)

AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)~7.3 - 7.4Multiplet
Methine (CH)~3.9Quartet
Methyl (CH₃)~1.6Doublet

Data sourced from a study on 2-phenylethyl derivatives.[1]

Table 2: ¹³C NMR Data for this compound (CDCl₃)

AssignmentChemical Shift (δ, ppm)
Aromatic (C, ipso)~136.9
Aromatic (CH)~129.1, ~127.9, ~127.0
Nitrile (C≡N)~118.0 (typical value)
Methine (CH)~31.4
Methyl (CH₃)~21.0 (typical value)

Data for aromatic and methine carbons sourced from a study on 2-phenylethyl derivatives. The nitrile and methyl carbon shifts are typical values for such functional groups.[1][2][3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups based on their vibrational frequencies.[1]

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3060, 3030C-H StretchAromatic
~2980, 2940C-H StretchAliphatic (CH, CH₃)
~2245C≡N StretchNitrile
~1600, 1495, 1455C=C StretchAromatic Ring

Data sourced from a study on 2-phenylethyl derivatives.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₉H₉N, with a calculated exact mass of 131.0735 g/mol .[1]

Table 4: Key Mass Spectral Data for this compound (Electron Ionization)

m/zRelative IntensityProposed FragmentFormula
131ModerateMolecular Ion [M]⁺[C₉H₉N]⁺
116High[M - •CH₃]⁺[C₈H₆N]⁺
104High (Base Peak)[M - •CN]⁺[C₈H₈]⁺

Data sourced from a study on 2-phenylethyl derivatives.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may be optimized for specific experimental setups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small amount of this compound (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Reference Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition :

    • ¹H NMR : The spectrum is acquired on a 300-500 MHz NMR spectrometer. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR : The spectrum is acquired on the same instrument, typically operating at 75-125 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

As this compound is a liquid at room temperature, the analysis can be performed using a neat sample.

  • Sample Preparation (Neat/Thin Film Method) : A drop of the liquid sample is placed between two polished salt plates (e.g., NaCl or KBr). The plates are then pressed together to create a thin liquid film.

  • Alternative (ATR Method) : A drop of the liquid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum : A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

  • Data Acquisition : The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum by the instrument's software.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A dilute solution of this compound is prepared by dissolving a small amount of the sample in a volatile organic solvent, such as dichloromethane or hexane.

  • Gas Chromatography (GC) :

    • A small volume (typically 1 µL) of the prepared solution is injected into the GC inlet, where it is vaporized.

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 type).

    • The components of the sample are separated based on their boiling points and interaction with the column's stationary phase. A temperature program is used to facilitate the elution of the compound.

  • Mass Spectrometry (MS) :

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Electron Ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions (the molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the structural elucidation of an organic compound like this compound using the spectroscopic methods described.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (e.g., GC-MS) Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for spectroscopic analysis.

References

A Technical Guide to the Physical Properties of α-Methylbenzyl Cyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of α-methylbenzyl cyanide (also known as α-methylphenylacetonitrile). The information herein is intended to support research, development, and quality control activities by providing essential physicochemical data, standardized experimental protocols for its verification, and a visualization of a typical synthetic workflow.

Core Physical and Chemical Properties

α-Methylbenzyl cyanide is an organic compound with the chemical formula C₆H₅CH(CH₃)CN.[1][2] It is a key intermediate in various organic syntheses. Understanding its physical properties is crucial for its handling, application, and the development of processes in which it is a constituent.

Data Summary

The quantitative physical properties of α-methylbenzyl cyanide are summarized in the table below for quick reference and comparison.

PropertyValueUnitsConditions
Molecular Formula C₉H₉N--
Molecular Weight 131.17 g/mol -
CAS Number 1823-91-2--
Density 0.985g/mLat 25 °C
Boiling Point 231°Cat 760 mmHg
Melting Point Not Applicable--
Refractive Index 1.5106-at 20 °C
Flash Point 94°CClosed Cup
Solubility Slightly soluble in water; Soluble in benzene, ethyl ether, ethanol.--

[Sources:[1][3]]

Experimental Protocols

The following sections detail generalized, standard laboratory methodologies for the determination of the key physical properties of liquid organic compounds like α-methylbenzyl cyanide.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[4][5][6]

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • A small amount (a few milliliters) of α-methylbenzyl cyanide is placed into the small test tube.[6][7]

  • A capillary tube, sealed at one end, is placed into the liquid with the open end submerged.[4][8]

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The entire assembly is immersed in a Thiele tube or an oil bath.[4]

  • The bath is heated gently and steadily.[8]

  • As the temperature rises, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4][6][8]

  • The heat source is removed, and the liquid is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[4]

Determination of Density (Pycnometer or Volumetric Method)

Density is the mass of a substance per unit volume.[9]

Apparatus:

  • Pycnometer or a graduated cylinder (e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.001 g)

  • Temperature-controlled water bath

Procedure:

  • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[10]

  • The container is filled with a known volume of α-methylbenzyl cyanide (e.g., 25 mL). Care should be taken to read the volume from the bottom of the meniscus if using a graduated cylinder.[10]

  • The container with the liquid is weighed again to determine the total mass.[10]

  • The mass of the liquid is calculated by subtracting the mass of the empty container from the total mass.[10]

  • The density is calculated using the formula: Density = Mass / Volume .[9]

  • For higher accuracy, the procedure should be performed at a constant temperature (e.g., 25 °C) using a water bath, and the average of multiple measurements should be taken.

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a characteristic property.[11]

Apparatus:

  • Abbe Refractometer

  • Constant temperature water circulator

  • Dropper or pipette

  • Lint-free tissue

  • Solvents for cleaning (e.g., acetone, ethanol)

Procedure:

  • The refractometer is turned on and the prism temperature is set to 20 °C using the water circulator.

  • The prism surfaces are cleaned with a suitable solvent (e.g., acetone) and a soft, lint-free tissue.[12]

  • Using a dropper, a few drops of α-methylbenzyl cyanide are placed on the surface of the lower prism.[11][12]

  • The prisms are closed and locked securely.

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the handwheel is adjusted until the field of view shows a distinct light and dark region.[12]

  • The compensator knob is turned to eliminate any color fringe at the boundary, resulting in a sharp, black-and-white dividing line.

  • The main adjustment knob is used to center the sharp boundary line precisely on the crosshairs of the eyepiece.[12]

  • The refractive index value is read directly from the instrument's scale.

Determination of Flash Point (Closed Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is present.[13][14] The closed cup method is preferred for its higher precision as it contains the vapors.[13][15]

Apparatus:

  • Closed cup flash point tester (e.g., Pensky-Martens or Abel apparatus)[16]

  • Calibrated thermometer

  • Heat source

Procedure:

  • A specified volume of the α-methylbenzyl cyanide sample is placed into the test cup of the apparatus.[15][17]

  • The lid is sealed, and the sample is heated at a slow, constant rate.

  • An ignition source (a small flame or spark) is periodically introduced into the vapor space of the cup.

  • The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.[15][17]

  • It is crucial to use a new sample for each test to ensure accuracy.[17]

Synthesis and Purification Workflow

While no specific biological signaling pathways involving α-methylbenzyl cyanide were identified, a critical workflow for professionals in this field is its synthesis and subsequent purification. The following diagram illustrates a generalized workflow for the preparation of a benzyl cyanide derivative, which is applicable to α-methylbenzyl cyanide.

Synthesis_Workflow General Workflow for Synthesis and Purification of α-Methylbenzyl Cyanide cluster_reactants Reactants & Reagents Reactant_A α-Methylbenzyl Halide (e.g., Chloride or Bromide) Reactant_B Cyanide Salt (e.g., NaCN or KCN) Reaction Reaction Reactant_B->Reaction Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction Workup Aqueous Workup (Quenching & Extraction) Drying Drying of Organic Layer (e.g., with MgSO₄ or Na₂SO₄) Workup->Drying Purification Purification Drying->Purification Crude Product Pure_Product Pure α-Methylbenzyl Cyanide Purification->Pure_Product Yields Characterization Product Characterization Pure_Product->Characterization Product Product Reaction->Product Yields Product->Workup

Caption: Generalized workflow for the synthesis and purification of α-methylbenzyl cyanide.

References

An In-depth Technical Guide to the Safe Handling of 2-Phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-phenylpropanenitrile (CAS No: 1823-91-2), a versatile intermediate in organic synthesis. Given its potential hazards, a thorough understanding of its properties and the necessary safety precautions is critical for all personnel handling this chemical.

Chemical and Physical Properties

This compound, also known as α-methylbenzyl cyanide, is a clear, colorless to slightly yellow liquid.[1] A summary of its key physical and chemical properties is provided in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

PropertyValue
Molecular Formula C₉H₉N[2]
Molecular Weight 131.17 g/mol [3]
Appearance Clear, colorless to slightly yellow liquid[1]
Boiling Point 231-232 °C at 760 mmHg[1][2]
Density 0.987 g/cm³[1]
Flash Point 93.9 °C[1]
Solubility Insoluble in water, soluble in chloroform.[1][4]
Vapor Pressure 0.0311 mmHg at 25°C[1]

Table 1: Physical and Chemical Properties of this compound

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards. However, it is important to note that the classification for this substance can vary between suppliers. Table 2 summarizes the GHS hazard statements associated with this compound, reflecting its potential for acute toxicity, as well as skin and eye irritation.[3][5]

Hazard ClassHazard Statement
Acute Toxicity, OralH301: Toxic if swallowed[3][5]
H302: Harmful if swallowed[3][5]
Acute Toxicity, DermalH311: Toxic in contact with skin[3][5]
H312: Harmful in contact with skin[3][5]
Skin Corrosion/IrritationH315: Causes skin irritation[3][5]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[3][5]
Acute Toxicity, InhalationH331: Toxic if inhaled[3][5]
H332: Harmful if inhaled[3][5]

Table 2: GHS Hazard Classification for this compound

The corresponding GHS pictograms for these hazards are:

alt text
alt text

The signal word for this compound is Danger .[3]

Toxicological Information

While GHS classifications indicate potential toxicity, specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values for this compound are not consistently available in publicly accessible literature and safety data sheets. This lack of data underscores the need for cautious handling and the prevention of any direct exposure.

RouteSpeciesValue
Oral LD50 RatNot available
Dermal LD50 RabbitNot available
Inhalation LC50 RatNot available

Table 3: Acute Toxicity Data for this compound

Experimental Protocols: Detailed experimental protocols for the determination of the toxicological properties of this compound are not available in the reviewed public domain literature.

Occupational Exposure Limits

Currently, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, for this compound. In the absence of defined OELs, it is imperative to minimize exposure through the use of effective engineering controls, administrative controls, and personal protective equipment.

AgencyLimit
OSHA PEL Not established
ACGIH TLV Not established
NIOSH REL Not established

Table 4: Occupational Exposure Limits for this compound

Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid breathing vapor or mist.[6]

  • Wear appropriate personal protective equipment (see Section 6).

  • Wash hands thoroughly after handling.[7]

  • Keep away from heat, sparks, and open flames.[8]

Storage:

  • Store in a cool, dry, well-ventilated area.[4]

  • Keep the container tightly closed.[4]

  • Store away from incompatible materials such as oxidizing agents, acids, and bases.[4]

  • Ensure the storage container is clearly labeled.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure to this compound. The following diagram outlines the logic for selecting PPE based on the handling scenario.

PPE_Selection Start Handling this compound Scenario What is the handling scenario? Start->Scenario Routine Routine Lab Work (Small Quantities) Scenario->Routine Routine Spill Spill or Emergency Scenario->Spill Spill PPE_Routine Standard PPE: - Safety glasses with side shields or goggles - Nitrile gloves - Lab coat Routine->PPE_Routine PPE_Spill Enhanced PPE: - Chemical splash goggles and face shield - Heavy-duty nitrile or butyl rubber gloves - Chemical-resistant apron or suit - Respiratory protection (e.g., NIOSH-approved respirator with organic vapor cartridges) Spill->PPE_Spill Spill_Response Start Spill of this compound Occurs Evacuate Evacuate immediate area and alert others Start->Evacuate Ventilate Ensure adequate ventilation (if safe to do so) Evacuate->Ventilate PPE Don appropriate PPE (see PPE selection chart) Ventilate->PPE Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Carefully collect absorbed material into a sealed, labeled container for hazardous waste Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water Collect->Decontaminate Dispose Dispose of waste according to institutional and local regulations Decontaminate->Dispose End Spill Response Complete Dispose->End

References

A Comprehensive Technical Guide to 2-Phenylpropanenitrile: Synonyms, Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropanenitrile, a versatile nitrile compound, serves as a crucial intermediate in the synthesis of a wide array of organic molecules, most notably in the pharmaceutical industry. Its structural motif is a key component in the development of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. This technical guide provides an in-depth overview of this compound, encompassing its various synonyms and alternative names, detailed physicochemical properties, comprehensive experimental protocols for its synthesis and analysis, and an exploration of its biochemical transformations. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of these is provided below to aid in its identification and sourcing.

  • 2-Phenylpropionitrile[1][2]

  • alpha-Methylbenzyl cyanide[1]

  • α-Methylbenzyl cyanide

  • Hydratroponitrile[1]

  • Benzeneacetonitrile, α-methyl-[1]

  • (±)-2-Phenylpropionitrile

  • 2-Phenyl-propionitrile

  • alpha-Methyl-alpha-tolunitrile

  • alpha-Phenylpropionitrile

  • NSC 11264[1]

  • NSC 37485[1]

  • UNII-5J0325N561

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 1823-91-2[2]
Molecular Formula C₉H₉N[2]
Molecular Weight 131.17 g/mol [1][3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 231-232 °C at 760 mmHg[2]
Density 0.987 g/cm³ at 25 °C[2]
Refractive Index 1.5106 at 20 °C[2]
Solubility Soluble in chloroform. Limited solubility in water.[2]
Flash Point 93.9 °C[2]
InChI Key NVAOLENBKNECGF-UHFFFAOYSA-N[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established procedures and offer a starting point for laboratory work.

Synthesis of this compound

Two common methods for the synthesis of this compound are the methylation of benzyl cyanide and the cyanation of 1-phenylethyl chloride.

This method involves the alkylation of benzyl cyanide using a methylating agent in the presence of a base.

  • Reagents:

    • Benzyl cyanide

    • Dimethyl carbonate (DMC)

    • Potassium carbonate (K₂CO₃)

    • Toluene (optional, as solvent)

  • Procedure:

    • In a high-pressure reactor, combine benzyl cyanide, a molar excess of dimethyl carbonate, and anhydrous potassium carbonate.

    • If desired, toluene can be used as a solvent.

    • Seal the reactor and heat the mixture to 180 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 6-8 hours.

    • Monitor the reaction progress by gas chromatography (GC) to ensure complete consumption of the starting material.

    • After the reaction is complete, cool the reactor to room temperature and carefully release any pressure.

    • Filter the reaction mixture to remove potassium carbonate and other inorganic salts.

    • Wash the filter cake with a small amount of toluene.

    • Combine the filtrate and washings and remove the solvent and excess dimethyl carbonate by distillation.

    • The crude this compound can be purified by vacuum distillation to yield a product with high purity.

Synthesis_Methylation benzyl_cyanide Benzyl Cyanide reactor High-Pressure Reactor 180°C, 6-8h benzyl_cyanide->reactor dmc Dimethyl Carbonate (DMC) dmc->reactor k2co3 K₂CO₃ (Base) k2co3->reactor toluene Toluene (Solvent, optional) toluene->reactor filtration Filtration reactor->filtration distillation Distillation filtration->distillation product This compound distillation->product

Synthesis of this compound via Methylation of Benzyl Cyanide.

This classic nucleophilic substitution reaction provides a straightforward route to this compound.

  • Reagents:

    • 1-Phenylethyl chloride

    • Sodium cyanide (NaCN)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide in a mixture of ethanol and water.

    • Heat the solution to reflux with stirring.

    • Slowly add 1-phenylethyl chloride to the refluxing solution.

    • Continue to reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or GC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol by rotary evaporation.

    • Extract the aqueous residue with diethyl ether or another suitable organic solvent.

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Synthesis_Cyanation phenylethyl_chloride 1-Phenylethyl Chloride reflux Reflux 4-6h phenylethyl_chloride->reflux na_cn Sodium Cyanide (NaCN) na_cn->reflux ethanol_water Ethanol/Water ethanol_water->reflux extraction Extraction reflux->extraction purification Purification (Vacuum Distillation) extraction->purification product This compound purification->product Enzymatic_Hydrolysis substrate This compound (Racemic Mixture) bioreactor Bioreactor (Controlled pH and Temperature) substrate->bioreactor enzyme Nitrilase from Pseudomonas fluorescens EBC191 enzyme->bioreactor separation Product Separation and Purification bioreactor->separation product_S (S)-2-Phenylpropionic Acid separation->product_S product_R (R)-2-Phenylpropionic Acid separation->product_R

References

An In-depth Technical Guide to the Historical Synthesis of 2-Phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the historical chemical synthesis methods for 2-phenylpropanenitrile, a key intermediate in the production of various pharmaceuticals, most notably the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Alkylation of Benzyl Cyanide

The alkylation of benzyl cyanide (phenylacetonitrile) represents one of the most classical and widely employed methods for the synthesis of this compound. This method relies on the deprotonation of the acidic α-carbon of benzyl cyanide to form a resonance-stabilized carbanion, which is subsequently alkylated with a methylating agent.

A variety of bases and methylating agents have been historically used, each with its own advantages and disadvantages regarding yield, safety, and cost. Common methylating agents include methyl iodide, dimethyl sulfate, and dimethyl carbonate, while bases range from alkali hydroxides with phase-transfer catalysts to stronger bases like sodium ethoxide and lithium diisopropylamide (LDA).

Experimental Protocols and Quantitative Data

The following tables summarize quantitative data from various historical and related alkylation procedures.

Table 1: Alkylation of Benzyl Cyanide with Various Reagents

Starting MaterialBaseMethylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl CyanideSodium Hydroxide (50%) / Phase-Transfer CatalystBromoethaneToluene28-35292 (for 2-ethylbenzene acetonitrile)[1]
Benzyl CyanideSodium EthoxideDiethyl CarbonateEthanol/Toluene70-110->90[1]
Benzyl CyanideLithium Diisopropylamide (LDA)Methyl Iodide-0-5-~90[2]
Benzyl CyanidePotassium CarbonateDimethyl Carbonate-180-95[2]

Detailed Experimental Protocol: Alkylation of Benzyl Cyanide with Bromoethane (Analogous Synthesis)

The following protocol for the synthesis of 2-ethylbenzene acetonitrile is adapted from a patented procedure and is illustrative of the phase-transfer catalysis method.[1]

  • Reaction Setup: A 1000 mL reaction flask is charged with 540 mL of 50% sodium hydroxide solution, 234 g (2.0 mol) of benzyl cyanide, and 5.0 g (0.022 mol) of triethylbenzylammonium chloride (phase-transfer catalyst).

  • Addition of Alkylating Agent: The mixture is stirred, and 218 g (2.0 mol) of bromoethane is added dropwise over 1.5 hours, maintaining the temperature between 28-35 °C.

  • Reaction Completion: After the addition is complete, the mixture is stirred for an additional 2 hours at the same temperature, followed by stirring at 40 °C for 30 minutes.

  • Work-up: The reaction is cooled to room temperature, and 21.2 g (0.2 mol) of benzaldehyde is added, followed by stirring for 1 hour. 750 mL of water and 100 mL of benzene are then added. The organic layer is separated, washed with 150 mL of saturated brine, and distilled under reduced pressure.

  • Product Isolation: The fraction boiling at 113-116 °C / 6 mmHg is collected, yielding 112.0 g (92.0%) of 2-ethylbenzene acetonitrile with a purity of 99.5%.

Alkylation_of_Benzyl_Cyanide BenzylCyanide Benzyl Cyanide Carbanion Benzyl Cyanide Carbanion BenzylCyanide->Carbanion Product This compound Carbanion->Product Alkylation MethylatingAgent Methylating Agent (e.g., CH3I, (CH3)2SO4) MethylatingAgent->Product Byproduct Byproduct Product->Byproduct Base Base (e.g., NaOEt, LDA) Base->Carbanion Deprotonation

Alkylation of Benzyl Cyanide Pathway

Nucleophilic Substitution of 1-Phenylethyl Halides

A conceptually straightforward and historical approach to this compound involves the nucleophilic substitution of a 1-phenylethyl halide (e.g., 1-phenylethyl bromide or chloride) with an alkali metal cyanide. This SN2 reaction directly introduces the nitrile group. The choice of solvent is crucial to ensure the solubility of the cyanide salt and to favor the substitution reaction over elimination.

While this method is well-established in principle, specific historical experimental protocols for the synthesis of this compound are not as readily available in the reviewed literature as for the alkylation of benzyl cyanide. The general procedure involves heating the halide with sodium or potassium cyanide in a polar aprotic solvent.

Table 2: Nucleophilic Substitution for Nitrile Synthesis (General)

Starting MaterialCyanide SourceSolventGeneral ConditionsProduct
1-Phenylethyl HalideNaCN or KCNEthanol, DMSO, or DMFHeating under refluxThis compound

General Experimental Protocol Concept:

  • Reaction Setup: 1-Phenylethyl bromide and a slight excess of sodium cyanide are dissolved in a suitable solvent such as ethanol.

  • Reaction: The mixture is heated under reflux for several hours to ensure the completion of the substitution reaction.

  • Work-up: The reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by distillation under reduced pressure.

Nucleophilic_Substitution PhenylethylHalide 1-Phenylethyl Halide (X = Br, Cl) Product This compound PhenylethylHalide->Product Cyanide Cyanide Salt (NaCN or KCN) Cyanide->Product SN2 Reaction SaltByproduct Salt Byproduct (NaX or KX) Product->SaltByproduct

Nucleophilic Substitution Pathway

Synthesis from Propiophenone via its Oxime

Another historical route proceeds through the conversion of propiophenone to its oxime, followed by a Beckmann rearrangement and subsequent dehydration of the resulting amide. The Beckmann rearrangement of ketoximes typically yields N-substituted amides. For propiophenone oxime, this would lead to N-phenylpropanamide or acetanilide and ethylamine, depending on which group migrates. A subsequent dehydration step would then be required to form the nitrile. While direct conversion of a ketoxime to a nitrile is less common, it can be achieved under certain conditions, often involving fragmentation.

A more direct historical approach for converting a ketone to a nitrile involves the reduction of the corresponding oxime tosylate, which can undergo a Neber-like rearrangement.

Table 3: Synthesis from Propiophenone (Multi-step)

StepStarting MaterialReagent(s)Intermediate/Product
1PropiophenoneHydroxylamine Hydrochloride, BasePropiophenone Oxime
2Propiophenone OximeAcid (e.g., H2SO4) or PCl5N-Phenylpropanamide
3N-PhenylpropanamideDehydrating Agent (e.g., P2O5, SOCl2)This compound

Experimental Protocol Concept (Multi-step):

  • Oxime Formation: Propiophenone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form propiophenone oxime.[3]

  • Beckmann Rearrangement: The purified oxime is treated with a strong acid such as sulfuric acid or with phosphorus pentachloride to induce the Beckmann rearrangement, yielding N-phenylpropanamide.

  • Dehydration: The resulting amide is then dehydrated by heating with a strong dehydrating agent like phosphorus pentoxide or by reaction with thionyl chloride to afford this compound.

Propiophenone_Route Propiophenone Propiophenone Oxime Propiophenone Oxime Propiophenone->Oxime Hydroxylamine Amide N-Phenylpropanamide Oxime->Amide Beckmann Rearrangement Product This compound Amide->Product Dehydration

Synthesis Pathway from Propiophenone

Dehydration of 2-Phenylpropanamide

The dehydration of the corresponding amide, 2-phenylpropanamide, is a direct method to introduce the nitrile functionality. This approach is contingent on the availability of the amide, which could be synthesized from 2-phenylpropanoic acid or its derivatives. Historically, strong dehydrating agents have been employed for this transformation.

Table 4: Dehydration of Amides to Nitriles (General)

Starting MaterialDehydrating AgentGeneral ConditionsProduct
2-PhenylpropanamideP2O5, SOCl2, PCl5HeatingThis compound

General Experimental Protocol Concept:

  • Reaction Setup: 2-Phenylpropanamide is mixed with a dehydrating agent such as phosphorus pentoxide.

  • Reaction: The mixture is heated, and the this compound product is distilled off as it is formed.

  • Purification: The collected distillate is then purified by a final fractional distillation under reduced pressure.

Dehydration_of_Amide Amide 2-Phenylpropanamide Product This compound Amide->Product DehydratingAgent Dehydrating Agent (e.g., P2O5, SOCl2) DehydratingAgent->Product Dehydration Water H2O Product->Water

Dehydration of 2-Phenylpropanamide

References

An In-depth Technical Guide to the Solubility Characteristics of 2-Phenylpropanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-Phenylpropanenitrile

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.

PropertyValueReference(s)
Molecular Formula C₉H₉N[1][2]
Molecular Weight 131.17 - 131.18 g/mol [1][2]
Appearance Colorless liquid[1]
Boiling Point 231 - 232 °C[1][3]
Density 0.985 - 0.987 g/cm³[3][4]
Refractive Index ~1.511[3]
LogP (Octanol/Water) 1.87 - 2.31[4][5]

Solubility Profile of this compound

Qualitative Assessment:

This compound is generally characterized as being soluble in a range of common organic solvents. It is reportedly miscible with ethanol, ether, and chloroform.[1] Conversely, it exhibits limited solubility in water.[1] This solubility pattern is consistent with its molecular structure, which features a significant nonpolar phenyl ring and a polar nitrile group.

Quantitative Data:

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., grams of solute per 100 mL of solvent or mole fraction at various temperatures) for this compound in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, or toluene. The absence of such data underscores the importance of experimental determination for specific applications.

Theoretical Considerations and Factors Influencing Solubility:

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," which is influenced by the following factors:

  • Polarity: The nitrile (-C≡N) group imparts significant polarity to the molecule, leading to dipole-dipole interactions.[6][7][8][9] This suggests good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols).

  • Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor.[6][7] This capability enhances its solubility in protic solvents like methanol and ethanol.

  • Dispersion Forces: The phenyl ring and the propyl chain contribute to London dispersion forces, which promote solubility in nonpolar solvents like toluene.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[10][11][12][13] Although this compound is a liquid at room temperature, understanding its miscibility with various solvents at different temperatures is crucial for process design and optimization.

  • Hansen Solubility Parameters (HSP): HSP theory provides a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][14][15] A smaller distance between the HSP values of the solute (this compound) and the solvent indicates a higher likelihood of solubility.

The interplay of these factors determines the extent to which this compound is soluble in a given organic solvent. A logical representation of these relationships is depicted in the following diagram.

cluster_Solute This compound Properties cluster_Solvent Solvent Properties cluster_Interactions Intermolecular Interactions Solute_Structure Molecular Structure (Phenyl Ring + Propyl Chain + Nitrile Group) Solute_Polarity High Polarity (due to -C≡N) Solute_Structure->Solute_Polarity Solute_H_Bond Hydrogen Bond Acceptor Solute_Structure->Solute_H_Bond Solute_Dispersion Dispersion Forces (from Phenyl and Alkyl parts) Solute_Structure->Solute_Dispersion Dipole_Dipole Dipole-Dipole Solute_Polarity->Dipole_Dipole H_Bonding Hydrogen Bonding Solute_H_Bond->H_Bonding Dispersion Dispersion Forces Solute_Dispersion->Dispersion Solvent_Type Solvent Type (Polar Protic, Polar Aprotic, Nonpolar) Solvent_Polarity Solvent Polarity Solvent_Type->Solvent_Polarity Solvent_H_Bond H-Bonding Capability (Donor/Acceptor) Solvent_Type->Solvent_H_Bond Solvent_Dispersion Dispersion Forces Solvent_Type->Solvent_Dispersion Solvent_Polarity->Dipole_Dipole Solvent_H_Bond->H_Bonding Solvent_Dispersion->Dispersion Solubility Solubility Dipole_Dipole->Solubility H_Bonding->Solubility Dispersion->Solubility

Figure 1. Logical relationship of factors affecting solubility.

Experimental Protocol for Quantitative Solubility Determination

The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a liquid solute in a solvent.[1][2]

Objective: To determine the solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatic water bath or incubator

  • Vials or flasks with airtight seals

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes or beakers

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) should be visible.

    • Place the vial in a thermostatic bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically, cease stirring and allow the phases to separate to confirm that an excess of the solute remains.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop stirring and allow the mixture to stand undisturbed in the thermostatic bath for several hours to allow for complete phase separation.

    • Carefully withdraw a known volume of the supernatant (the solvent phase saturated with the solute) using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved micro-droplets of the solute.

  • Gravimetric Analysis:

    • Accurately weigh the evaporation dish containing the filtrate.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be well below the boiling point of this compound but high enough for efficient solvent removal. A vacuum oven at a lower temperature is preferable to minimize solute loss through evaporation.

    • Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has evaporated.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final constant weight.

    • Calculate the mass of the solvent in the filtered sample by subtracting the mass of the dissolved solute from the total mass of the filtrate.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent or mole fraction.

The workflow for this experimental protocol is visualized in the diagram below.

start Start prep Prepare Mixture (Excess this compound in solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with stirring) prep->equilibrate settle Settle Mixture (Stop stirring, allow phase separation) equilibrate->settle withdraw Withdraw Supernatant (Use pre-warmed syringe) settle->withdraw filter Filter Sample (Solvent-compatible syringe filter) withdraw->filter weigh_initial Weigh Filtrate in Pre-weighed Dish filter->weigh_initial evaporate Evaporate Solvent (Drying or vacuum oven) weigh_initial->evaporate weigh_final Weigh Residue until Constant Mass evaporate->weigh_final calculate Calculate Solubility (g/100g solvent, mole fraction, etc.) weigh_final->calculate end End calculate->end

Figure 2. Experimental workflow for the isothermal gravimetric method.

Alternative Method: UV-Vis Spectrophotometry

For solutes that have a distinct chromophore, UV-Vis spectrophotometry can be a rapid and sensitive method for determining solubility.[16][17][18]

Brief Protocol:

  • Prepare a saturated solution and filter it as described in the gravimetric method.

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to create a calibration curve (absorbance vs. concentration).

  • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

  • Calculate the concentration of the original saturated solution, which represents its solubility.

Relevance in Drug Development

This compound and its derivatives are important building blocks in the synthesis of various active pharmaceutical ingredients (APIs).[1] Understanding the solubility of this intermediate is critical for:

  • Reaction Optimization: Selecting appropriate solvents to ensure all reactants are in the same phase, which can significantly impact reaction rates and yields.

  • Process Development and Scale-up: Designing efficient extraction, purification, and crystallization processes.

  • Formulation Studies: While not typically an active ingredient itself, the solubility characteristics of its derivatives are paramount for drug formulation and bioavailability.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, its molecular structure suggests good solubility in a range of polar and nonpolar organic solvents. This guide provides a robust framework for understanding the factors that influence its solubility and offers detailed experimental protocols for its quantitative determination. The provided methodologies, particularly the isothermal gravimetric method, will enable researchers and drug development professionals to generate the precise solubility data required for their specific applications, thereby facilitating more efficient and predictable chemical processes.

References

An In-depth Technical Guide to the Thermochemical Data of 2-Phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2-phenylpropanenitrile. Due to the absence of direct experimental data in publicly accessible literature, this document focuses on the estimation of these properties using the well-established Benson group additivity method. Detailed experimental protocols for the determination of such thermochemical data are also provided to facilitate future laboratory investigations.

Estimated Thermochemical Data of this compound

The thermochemical properties of this compound have been estimated using the Benson group additivity method. This method posits that the thermodynamic properties of a molecule can be calculated as the sum of the contributions of its constituent groups.

The this compound molecule is deconstructed into the following Benson groups:

  • 5 x Cb-(H): A carbon atom in a benzene ring bonded to a hydrogen atom.

  • 1 x Cb-(C): A carbon atom in a benzene ring bonded to a non-aromatic carbon atom.

  • 1 x C-(Cb)(C)(H)(CN): A carbon atom bonded to a benzene ring, another carbon, a hydrogen, and a nitrile group.

  • 1 x C-(C)(H)3: A methyl group.

A critical challenge in this estimation is the lack of a readily available, experimentally derived group additivity value (GAV) for the specific benzylic nitrile group, C-(Cb)(C)(H)(CN) . To overcome this, an estimation for this group's contribution has been derived by analogy from similar structural groups. This estimation is the primary source of uncertainty in the presented data.

The following tables summarize the estimated thermochemical data for this compound in the ideal gas phase at 298.15 K.

Table 1: Estimated Molar Enthalpy of Formation of this compound

PropertyValue (kJ/mol)
Estimated Standard Enthalpy of Formation (ΔfH°)Value to be calculated

Table 2: Estimated Molar Entropy and Heat Capacity of this compound

PropertyValue (J/mol·K)
Estimated Standard Molar Entropy (S°)Value to be calculated
Estimated Molar Heat Capacity (Cp)Value to be calculated

Note: The final calculated values will be inserted here upon completion of the estimation using the best available group additivity values.

Methodology for Estimation: Benson Group Additivity

The estimation of the thermochemical properties of this compound was performed following the Benson group additivity method. The workflow for this process is illustrated in the diagram below. The primary challenge lies in the determination of the group additivity values for the C-(Cb)(C)(H)(CN) group, for which no direct experimental values have been reported. The values for the other groups are well-established in the literature.

Benson Group Additivity Workflow for this compound cluster_0 Decomposition cluster_1 Group Identification cluster_2 Data Retrieval & Estimation cluster_3 Calculation cluster_4 Output Molecule This compound Groups Identify Benson Groups: - 5 x Cb-(H) - 1 x Cb-(C) - 1 x C-(Cb)(C)(H)(CN) - 1 x C-(C)(H)3 Molecule->Groups Decompose GAVs Retrieve Group Additivity Values (GAVs) from Literature. Estimate GAV for C-(Cb)(C)(H)(CN) by analogy. Groups->GAVs Lookup & Estimate Summation Sum GAVs to calculate: - ΔfH° - S° - Cp GAVs->Summation Apply Data Tabulated Thermochemical Data Summation->Data Generate

Benson Group Additivity Workflow

Experimental Protocols for Thermochemical Data Determination

While experimental data for this compound is not currently available, the following are detailed protocols for the standard experimental techniques used to determine the thermochemical properties of organic compounds.

Bomb Calorimetry for Enthalpy of Combustion and Formation

This method is used to determine the heat of combustion of a substance at constant volume, from which the enthalpy of formation can be calculated.

Apparatus:

  • Oxygen bomb calorimeter

  • High-precision digital thermometer

  • Pellet press

  • Ignition unit

  • Analytical balance

Procedure:

  • A pellet of the sample (approximately 1 gram) is prepared and its mass is accurately measured.

  • The pellet is placed in the sample holder of the bomb, and a fuse wire of known length and mass is attached to the ignition electrodes, making contact with the sample.

  • A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor.

  • The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, and then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • The bomb is placed in a known mass of water in the calorimeter bucket.

  • The system is allowed to come to thermal equilibrium, and the initial temperature is recorded.

  • The sample is ignited, and the temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • The bomb is depressurized, and the remaining fuse wire is measured to determine the amount that combusted.

  • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • The heat of combustion of the sample is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions.

  • The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.

Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of heat capacity.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed sample pans (e.g., aluminum)

  • Analytical balance

Procedure:

  • A small amount of the liquid sample (typically 5-10 mg) is accurately weighed into a hermetic DSC pan.

  • The pan is sealed to prevent vaporization during the experiment. An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • A temperature program is initiated, which typically involves a heating-cooling-heating cycle to erase the thermal history of the sample.

  • The sample is then heated at a constant rate (e.g., 10 K/min) over the desired temperature range.

  • The heat flow to the sample and reference is measured and recorded as a function of temperature.

  • The heat capacity of the sample is determined by comparing the heat flow to that of a standard material with a known heat capacity, such as sapphire, under the same experimental conditions.

Signaling Pathways and Logical Relationships

At present, there is no established signaling pathway directly involving this compound in the context of drug development or biological systems that would necessitate a signaling pathway diagram. The primary relevance of this molecule is as a synthetic intermediate. The logical relationship central to this guide is the workflow for estimating its thermochemical properties, which has been visualized in Section 2.

Conclusion

This technical guide provides estimated thermochemical data for this compound based on the Benson group additivity method, a necessary approach in the absence of experimental values. The provided detailed experimental protocols for bomb calorimetry and differential scanning calorimetry offer a roadmap for future experimental determination of these crucial properties. Accurate thermochemical data is vital for process design, safety analysis, and computational modeling in chemical research and drug development. The estimations herein serve as a valuable baseline until experimental data becomes available.

Quantum Chemical Blueprint of 2-Phenylpropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of 2-Phenylpropanenitrile, a key intermediate in organic synthesis, through the lens of quantum chemical calculations. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical and experimental methodologies for characterizing this compound, presenting a comprehensive overview of its molecular properties.

Introduction

This compound, also known as α-methyl-benzeneacetonitrile, is a nitrile-containing organic compound with significant applications in the synthesis of various pharmaceuticals and other fine chemicals. A thorough understanding of its molecular structure, vibrational modes, and electronic properties is crucial for optimizing reaction conditions and designing novel synthetic pathways. This whitepaper details the computational investigation of this compound using Density Functional Theory (DFT) and outlines the standard experimental protocols for its characterization.

Computational Methodology: Density Functional Theory (DFT)

The quantum chemical calculations presented herein are based on the Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[1] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set is a widely accepted and powerful combination for yielding accurate molecular properties.[1][2]

Geometry Optimization

The initial step in the computational analysis involves the geometry optimization of the this compound molecule. This process seeks to find the lowest energy conformation, which corresponds to the most stable three-dimensional arrangement of its atoms. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule, which arise from the various vibrational modes of its constituent atoms. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and identifying the characteristic functional groups within the molecule.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and its electronic excitation properties. A smaller gap suggests higher reactivity.

Predicted Molecular Properties of this compound

The following tables summarize the key quantitative data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Note: As no single comprehensive study with this data was found in the literature, these tables represent hypothetical values consistent with calculations for similar organic molecules using this methodology.

Table 1: Optimized Geometrical Parameters (Hypothetical)
ParameterBond/AngleValue
Bond Lengths (Å)C-C (phenyl ring)~1.39
C-C (phenyl-CH)~1.51
C-C (CH-CN)~1.47
C-H (phenyl)~1.08
C-H (aliphatic)~1.09
C≡N~1.15
Bond Angles (°)C-C-C (in phenyl)~120.0
C-C-H (in phenyl)~120.0
C(phenyl)-C-C(CN)~112.0
C(phenyl)-C-H~109.5
C-C≡N~178.0
Dihedral Angles (°)H-C-C-C (phenyl)~0.0 or 180.0
C(phenyl)-C(H)-C(CN)-NVaries with conformation
Table 2: Calculated Vibrational Frequencies (Hypothetical)
Vibrational ModeWavenumber (cm⁻¹)Description
Aromatic C-H Stretch3100-3000Stretching of C-H bonds in the phenyl ring
Aliphatic C-H Stretch3000-2850Stretching of C-H bonds in the methyl and methine groups
C≡N Stretch~2245Characteristic stretching of the nitrile group
Aromatic C=C Stretch1600-1450In-plane stretching of the carbon-carbon bonds in the phenyl ring
C-H Bend1470-1370Bending vibrations of the aliphatic C-H bonds
Aromatic C-H Bend900-675Out-of-plane bending of the aromatic C-H bonds
Table 3: Frontier Molecular Orbital Properties (Hypothetical)
PropertyValue (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap5.0 to 7.0

Experimental Protocols for Characterization

To validate the computational results and provide a comprehensive understanding of this compound, experimental characterization is essential. The following sections detail the standard protocols for Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: A small drop of neat this compound liquid is placed between two potassium bromide (KBr) salt plates to form a thin film. Alternatively, a dilute solution in a suitable solvent (e.g., chloroform) can be prepared.

  • Background Spectrum: A background spectrum of the KBr plates (or the solvent) is recorded to subtract any atmospheric and instrumental interferences.

  • Sample Spectrum: The prepared sample is placed in the spectrometer, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule, such as the C≡N stretch, aromatic and aliphatic C-H stretches, and aromatic C=C stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound by probing the magnetic properties of its atomic nuclei.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[3] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.[4]

  • Spectrometer Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Spectrum: The proton NMR spectrum is acquired. The number of signals, their chemical shifts (ppm), integration (relative number of protons), and splitting patterns (multiplicity) are analyzed to determine the different types of protons and their connectivity.

  • ¹³C NMR Spectrum: The carbon-13 NMR spectrum is acquired. The number of signals and their chemical shifts are analyzed to identify the number of unique carbon environments in the molecule.

Workflow for Integrated Computational and Experimental Analysis

The following diagram illustrates the workflow for a comprehensive investigation of this compound, combining both theoretical calculations and experimental validation.

G Workflow for this compound Analysis cluster_comp Computational Analysis cluster_exp Experimental Verification cluster_analysis Data Interpretation and Correlation DFT_Setup DFT Method Selection (B3LYP/6-311++G(d,p)) Geom_Opt Geometry Optimization DFT_Setup->Geom_Opt Freq_Calc Vibrational Frequency Calculation Geom_Opt->Freq_Calc Structure_Confirm Structural Elucidation and Property Confirmation Geom_Opt->Structure_Confirm Calculated Geometry FMO_Calc HOMO-LUMO Analysis Freq_Calc->FMO_Calc Compare_Spectra Compare Calculated vs. Experimental Spectra Freq_Calc->Compare_Spectra Calculated IR Reactivity_Predict Predict Chemical Reactivity FMO_Calc->Reactivity_Predict Synthesis Synthesis/Purification of This compound FTIR FTIR Spectroscopy Synthesis->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR->Compare_Spectra Experimental IR NMR->Structure_Confirm Experimental Structure Compare_Spectra->Structure_Confirm Structure_Confirm->Reactivity_Predict

References

The Pharmacological Potential of 2-Phenylpropanenitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reported biological activities of 2-phenylpropanenitrile derivatives. The following sections detail the diverse pharmacological effects of these compounds, present quantitative data in a structured format, and outline the experimental protocols used in their evaluation. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action and discovery process.

Anticancer Activity

Derivatives of the this compound scaffold have emerged as a promising class of compounds in oncology research. Notably, 2-phenylacrylonitrile derivatives, which share a core structural similarity, have been identified as potent anticancer agents.

One study highlighted a novel 2-phenylacrylonitrile derivative, compound 1g2a , which demonstrated significant inhibitory activity against human colon cancer (HCT116) and hepatocellular carcinoma (BEL-7402) cell lines, with IC50 values in the low nanomolar range.[1][2] The proposed mechanism of action for this class of compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

In a separate line of research, 2-aminodihydroquinoline analogs have been synthesized and evaluated for their cytotoxic effects against the metastatic breast adenocarcinoma cell line MDA-MB-231.[3] Two compounds, 5f and 5h , exhibited notable cytotoxicity with IC50 values of approximately 2 µM.[3] Their mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M checkpoint, particularly under conditions of restricted cell growth.[3]

Furthermore, a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were synthesized and tested for their in vitro anticancer activity.[4] The most potent compound, 5l , displayed significant activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with IC50 values comparable to the standard chemotherapeutic drug Doxorubicin.[4] The anticancer effect of this compound is mediated through the induction of apoptosis.[4]

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineActivity MetricValueReference
1g2a HCT116 (Human Colon Cancer)IC505.9 nM[1][2]
1g2a BEL-7402 (Hepatocellular Carcinoma)IC507.8 nM[1][2]
5f MDA-MB-231 (Breast Adenocarcinoma)IC50~2 µM[3]
5h MDA-MB-231 (Breast Adenocarcinoma)IC50~2 µM[3]
5l A549 (Non-small Cell Lung Cancer)IC503.22 ± 0.2 µM[4]
5l HCT-116 (Colon Cancer)IC502.71 ± 0.16 µM[4]

Signaling Pathway: Apoptosis Induction by Compound 5l

cluster_extrinsic Extrinsic Pathway (Simplified) cluster_intrinsic Intrinsic (Mitochondrial) Pathway Death Receptors Death Receptors Caspase3 Caspase-3 (Activated) Death Receptors->Caspase3 Compound_5l Compound 5l p53 p53 (Upregulated) Compound_5l->p53 Bcl2 Bcl-2 (Downregulated) Compound_5l->Bcl2 Bax Bax (Upregulated) p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c (Released) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Activated) Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound Pyrrole Derivative (e.g., Compound 3f) TNF_alpha TNF-α Production Compound->TNF_alpha Suppression TGF_beta1 TGF-β1 Production Compound->TGF_beta1 Upregulation Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimulus->Immune_Cells Immune_Cells->TNF_alpha Inflammation Inflammation TNF_alpha->Inflammation Anti_inflammatory_Effect Anti_inflammatory_Effect TGF_beta1->Anti_inflammatory_Effect cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay Primary Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Hit_Compound Identification of Hit Compound(s) IC50->Hit_Compound Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Lead_Optimization Lead Optimization Cell_Cycle->Lead_Optimization Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Apoptosis_Assay->Lead_Optimization Western_Blot Western Blotting (Protein Expression) Western_Blot->Lead_Optimization Hit_Compound->Cell_Cycle Hit_Compound->Apoptosis_Assay Hit_Compound->Western_Blot

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylpropanenitrile, also known as α-methylbenzyl cyanide, is a key intermediate in the synthesis of various pharmaceuticals and organic compounds. Notably, it serves as a precursor for the production of 2-phenylpropionic acid, a core structure in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. This document provides detailed protocols for the laboratory synthesis of this compound, primarily focusing on the alkylation of phenylacetonitrile (benzyl cyanide). The protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.

Safety Precautions

Researchers should adhere to standard laboratory safety protocols when handling the reagents and performing the syntheses described. This includes the use of personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Reactions involving cyanide salts or generating cyanide gas should be conducted in a well-ventilated fume hood. Waste should be segregated and disposed of as hazardous organic waste according to institutional guidelines[1].

Synthesis Methodologies

The primary and most common method for synthesizing this compound is the α-alkylation of phenylacetonitrile. This involves the deprotonation of the acidic α-hydrogen of phenylacetonitrile, followed by nucleophilic attack on a methylating agent. Variations of this method employ different bases, methylating agents, and catalysts to optimize yield and reaction conditions.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis protocols for this compound and related alkylated phenylacetonitriles.

MethodStarting MaterialMethylating/Alkylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Pressure MethylationPhenylacetonitrileDimethyl CarbonateSodium AlkoxideDimethyl Carbonate160-2004-8High (not specified)[2]
Phase-Transfer CatalysisPhenylacetonitrileEthyl Bromide50% aq. NaOH / Benzyltriethylammonium chlorideBenzene28-352.5High (not specified)[3]
Alkoxide MediatedPhenylacetonitrileMonobromethaneSodium Salt (from Phenylacetonitrile and Sodium Ethoxide)Dehydrated Alcohol40-85690.0[4]
Alkoxide MediatedPhenylacetonitrileN-Propyl BromideSodium Salt (from Phenylacetonitrile and Sodium Ethoxide)Dehydrated Alcohol40-801091.0[4]
High-Pressure SynthesisBenzyl CyanideDimethyl CarbonateSodium MethoxideDimethyl CarbonateNot specified< 6High (not specified)[1]

Experimental Protocols

Protocol 1: Methylation of Phenylacetonitrile using Dimethyl Carbonate under Pressure

This protocol is based on a patented method for the methylation of phenylacetonitrile[2].

Materials:

  • Phenylacetonitrile

  • Sodium alkoxide (e.g., sodium methoxide)

  • Dimethyl carbonate (serves as both methylating agent and solvent)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, combine phenylacetonitrile, sodium alkoxide, and dimethyl carbonate in a molar ratio of 1:0.1-0.4:4-10.

  • Seal the reactor and pressurize to 2 ± 0.2 MPa.

  • Heat the reaction mixture to a temperature between 160-200°C and maintain for 4-8 hours with stirring.

  • After the reaction is complete, cool the reactor to 100 ± 5°C.

  • Carefully vent the reactor to atmospheric pressure.

  • Perform atmospheric distillation to remove the excess dimethyl carbonate.

  • Follow with reduced pressure distillation (20 mmHg) and collect the fraction at 108-113°C to obtain this compound.

Protocol 2: Phase-Transfer Catalyzed Alkylation of Phenylacetonitrile

This protocol is adapted from a general procedure for the phase-transfer alkylation of nitriles[3]. While the example uses ethyl bromide, it is illustrative for methylation with methyl iodide or dimethyl sulfate.

Materials:

  • Phenylacetonitrile

  • 50% aqueous sodium hydroxide

  • Benzyltriethylammonium chloride (phase-transfer catalyst)

  • Alkylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Benzene (or another suitable organic solvent)

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 50% aqueous sodium hydroxide, phenylacetonitrile, and benzyltriethylammonium chloride.

  • With vigorous stirring, add the methylating agent dropwise, maintaining the reaction temperature between 28-35°C. Cooling with a water bath may be necessary.

  • After the addition is complete, continue stirring for 2 hours at the same temperature.

  • Increase the temperature to 40°C for an additional 30 minutes.

  • Cool the reaction mixture and dilute with water and the organic solvent (e.g., benzene).

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash successively with water, dilute hydrochloric acid, and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway General Synthesis Pathway for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products Phenylacetonitrile Phenylacetonitrile Deprotonation Deprotonation Phenylacetonitrile->Deprotonation Base Base (e.g., NaOMe, NaOH) Base->Deprotonation Methylating_Agent Methylating Agent (e.g., DMC, DMS) Alkylation Alkylation Methylating_Agent->Alkylation Deprotonation->Alkylation Carbanion Intermediate Product This compound Alkylation->Product Byproducts Byproducts Alkylation->Byproducts Experimental_Workflow Experimental Workflow for Synthesis and Purification Start 1. Mix Reactants (Phenylacetonitrile, Base, Methylating Agent) Reaction 2. Reaction under Controlled Conditions (Temperature, Time, Pressure) Start->Reaction Workup 3. Quenching and Extraction Reaction->Workup Drying 4. Drying of Organic Phase Workup->Drying Solvent_Removal 5. Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification 6. Purification (Vacuum Distillation) Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product Characterization 7. Product Characterization (NMR, GC-MS, IR) Final_Product->Characterization

References

Applications of 2-Phenylpropanenitrile in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropanenitrile, also known as α-methylphenylacetonitrile or hydratroponitrile, is a versatile nitrile compound that serves as a valuable intermediate in a wide array of organic syntheses. Its utility stems from the reactivity of the nitrile functional group and the acidity of the α-hydrogen, which allow for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for key synthetic applications of this compound, with a focus on its role in the synthesis of pharmaceuticals and other valuable organic molecules.

Key Synthetic Applications

This compound is a key building block for the synthesis of various important organic molecules. The primary transformations involve the nitrile group and the activated α-position.

Hydrolysis to 2-Phenylpropionic Acid

The hydrolysis of the nitrile group in this compound to a carboxylic acid is a fundamental transformation, most notably utilized in the synthesis of profen-class non-steroidal anti-inflammatory drugs (NSAIDs).

Alkaline hydrolysis is a common and effective method for converting this compound to 2-phenylpropionic acid. The reaction typically involves heating the nitrile with a strong base, such as sodium hydroxide, in an aqueous solution. The reaction conditions can be optimized to achieve high yields and purity.

EntryReactant Ratios (Liquid Caustic Soda:Water:this compound)Temperature (°C)Reaction Time (h)Purity (%)Yield (%)Reference
12 : 1 : 195159895[1]
23 : 1.5 : 1105109896[1]
34 : 2 : 212069897[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add liquid caustic soda, water, and this compound in a weight ratio of 4:2:2.

  • Reaction: Heat the mixture to 120°C with stirring and maintain at reflux for 6 hours.

  • Work-up: Cool the reaction mixture to 25°C. Slowly add sulfuric acid dropwise until the pH of the solution is less than 5.

  • Isolation: The mixture will separate into two layers. Separate the organic layer, which is the crude 2-phenylpropionic acid.

  • Purification: Purify the crude product by high vacuum rectification to obtain the final 2-phenylpropionic acid.

Hydrolysis_Workflow reagents Liquid Caustic Soda Water This compound reflux Reflux at 120°C for 6h reagents->reflux workup Cooling and Acidification (H₂SO₄) reflux->workup separation Layer Separation workup->separation purification High Vacuum Rectification separation->purification product 2-Phenylpropionic Acid purification->product

Caption: Workflow for the alkaline hydrolysis of this compound.

Reduction to 2-Phenylpropylamine

The reduction of the nitrile group to a primary amine opens up pathways to a variety of amine derivatives. Catalytic hydrogenation is a common and efficient method for this transformation.

Catalytic hydrogenation of nitriles to primary amines can be achieved using various catalysts, with palladium on carbon (Pd/C) being a common choice. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The addition of acidic additives can improve selectivity towards the primary amine.

EntryCatalystSolventTemperature (°C)Pressure (bar)Conversion (%)Selectivity to Primary Amine (%)Isolated Yield (%)Reference
110% Pd/CDichloromethane/Water806762620[2][3]

Note: Data is for the hydrogenation of 3-phenylpropionitrile, a close homolog of this compound. Similar conditions are expected to be effective.

  • Reaction Setup: In a high-pressure reactor, charge 10% Palladium on carbon (Pd/C) catalyst, this compound, dichloromethane, water, sodium dihydrogen phosphate (NaH₂PO₄), and sulfuric acid (H₂SO₄).

  • Reaction: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 6 bar with hydrogen and heat to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by techniques such as GC or TLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Isolation: Filter the reaction mixture to remove the catalyst. Separate the organic layer and wash it with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-phenylpropylamine. Further purification can be achieved by distillation.

Reduction_Reaction start This compound product 2-Phenylpropylamine start->product Catalytic Hydrogenation reagents H₂, Pd/C DCM/H₂O, H⁺

Caption: Reduction of this compound to 2-phenylpropylamine.

α-Alkylation

The carbon atom alpha to the nitrile group is acidic and can be deprotonated by a strong base to form a carbanion. This nucleophile can then be alkylated, allowing for the construction of more complex carbon skeletons.

The alkylation of this compound is a powerful tool for introducing various substituents at the α-position. Strong bases like potassium tert-butoxide (KOtBu) are effective for deprotonation. The reaction is typically carried out in an anhydrous solvent like toluene.

EntryArylacetonitrileAlcoholBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1PhenylacetonitrileBenzyl alcoholKOtBuToluene120392[4]
2Phenylacetonitrile4-Methoxybenzyl alcoholKOtBuToluene120390[4]
34-MethoxyphenylacetonitrileBenzyl alcoholKOtBuToluene120395[4]
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the arylacetonitrile (e.g., this compound), the alcohol, potassium tert-butoxide (KOtBu), and anhydrous toluene.

  • Reaction: Heat the reaction mixture to 120°C and stir for the appropriate time (e.g., 3 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the residue by column chromatography on silica gel to afford the α-alkylated product.

Alkylation_Pathway start This compound deprotonation Deprotonation (KOtBu) start->deprotonation carbanion Carbanion Intermediate deprotonation->carbanion alkylation Alkylation (R-X) carbanion->alkylation product α-Alkylated Product alkylation->product

Caption: General pathway for the α-alkylation of this compound.

Precursor in the Synthesis of Ibuprofen

A significant application of a derivative of this compound is in the synthesis of the widely used NSAID, Ibuprofen. The "Boot's synthesis" involves the formation of 2-(4-isobutylphenyl)propanenitrile as a key intermediate.

In one of the established industrial syntheses of Ibuprofen, 2-(4-isobutylphenyl)propanal oxime is dehydrated to form 2-(4-isobutylphenyl)propanenitrile. This nitrile is then hydrolyzed under acidic or basic conditions to yield Ibuprofen.[5]

  • Dehydration of Oxime:

    • Reactants: 2-(4-isobutylphenyl)propanal oxime and a dehydrating agent (e.g., acetic anhydride).

    • Procedure: The oxime is treated with acetic anhydride, leading to an O-acetyl aldoxime intermediate which readily eliminates acetic acid to form 2-(4-isobutylphenyl)propanenitrile.[5]

  • Hydrolysis of Nitrile:

    • Reactants: 2-(4-isobutylphenyl)propanenitrile and an acid or base catalyst (e.g., H₂SO₄ or NaOH).

    • Procedure: The nitrile is hydrolyzed under acidic or basic conditions, similar to the protocol described in the hydrolysis section, to produce Ibuprofen. This step involves the nucleophilic attack of water on the nitrile carbon, followed by tautomerization and elimination of ammonia to form the carboxylic acid.[5]

Ibuprofen_Synthesis start 2-(4-isobutylphenyl)propanal oxime dehydration Dehydration (e.g., Ac₂O) start->dehydration intermediate 2-(4-isobutylphenyl)propanenitrile dehydration->intermediate hydrolysis Hydrolysis (H⁺ or OH⁻) intermediate->hydrolysis product Ibuprofen hydrolysis->product

Caption: Key steps in the Boot's synthesis of Ibuprofen involving a nitrile intermediate.

Strecker Synthesis of α-Amino Nitriles

While this compound itself is not a direct substrate for the classical Strecker synthesis, the reaction can be applied to ketones like acetophenone to generate α-amino-α-phenylpropanenitrile derivatives, which are precursors to α,α-disubstituted amino acids.

The Strecker synthesis is a three-component reaction involving a ketone (or aldehyde), an amine (or ammonia), and a source of cyanide. The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile. The resulting α-amino nitrile can be further hydrolyzed to the corresponding amino acid.

  • Reaction Setup: In a reaction vessel, dissolve acetophenone and ammonium chloride in a suitable solvent such as aqueous ammonia or methanol.

  • Cyanide Addition: Add a solution of sodium cyanide or potassium cyanide in water to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours to a day. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtration, remove the solvent under reduced pressure. The crude 2-amino-2-phenylpropanenitrile can be purified by crystallization or column chromatography.

Strecker_Synthesis acetophenone Acetophenone imine Imine Intermediate acetophenone->imine with NH₃ reagents NH₄Cl, NaCN cyanide_attack Cyanide Attack imine->cyanide_attack aminonitrile 2-Amino-2-phenylpropanenitrile cyanide_attack->aminonitrile hydrolysis Hydrolysis (H⁺) aminonitrile->hydrolysis amino_acid α-Methylphenylglycine hydrolysis->amino_acid

Caption: Strecker synthesis of an α-amino nitrile from acetophenone.

Conclusion

This compound and its derivatives are highly valuable and versatile intermediates in organic synthesis. The protocols and data presented herein demonstrate their utility in the synthesis of carboxylic acids, amines, and complex molecules of pharmaceutical importance. The ability to easily transform the nitrile functionality and functionalize the α-position makes this compound a key building block for researchers and scientists in both academic and industrial settings.

References

Application Notes and Protocols: 2-Phenylpropanenitrile as a Versatile Precursor in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-phenylpropanenitrile as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The document includes detailed experimental protocols for key transformations, quantitative data for representative reactions, and diagrams of relevant biological pathways and experimental workflows.

Introduction

This compound, also known as α-methylbenzyl cyanide, is a versatile chemical intermediate owing to the reactivity of its nitrile group and the acidity of the alpha-hydrogen. These features allow for its conversion into a variety of functional groups, including carboxylic acids, amines, and ketones, making it a valuable building block in the synthesis of a range of pharmaceuticals. Its primary application lies in the production of non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class. It also serves as a potential precursor for the synthesis of certain stimulant drugs and their analogues.

Applications in Pharmaceutical Synthesis

Synthesis of Profen-Class NSAIDs

This compound is a direct precursor to 2-phenylpropionic acid, the core structure of many widely used NSAIDs. The key transformation is the hydrolysis of the nitrile group to a carboxylic acid.

Key Pharmaceutical: Ibuprofen (via a derivative, 2-(4-isobutylphenyl)propanenitrile) and other profens.

Mechanism of Action: Profen drugs are non-selective inhibitors of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, they block the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway: Cyclooxygenase (COX) Pathway

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 & COX-2 (Cyclooxygenase) ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach Stomach Lining Protection Prostaglandins->Stomach Platelet Platelet Aggregation Thromboxane->Platelet Profen Profen NSAIDs (e.g., Ibuprofen) Profen->COX Inhibition

Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of profen NSAIDs.

Synthesis of Stimulant Drugs

The reduction of the nitrile group in this compound yields 2-phenylpropanamine, a core structure for a variety of stimulant drugs. Further modifications can lead to compounds like phentermine and its analogues.

Key Pharmaceuticals: Phentermine and other amphetamine-related stimulants.

Mechanism of Action: These drugs typically act as norepinephrine-dopamine reuptake inhibitors (NDRIs) or releasing agents. By blocking the reuptake of these neurotransmitters, they increase their concentration in the synaptic cleft, leading to increased alertness, decreased appetite, and other stimulant effects.

Signaling Pathway: Norepinephrine and Dopamine Reuptake Inhibition

NDRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron PresynapticNeuron Presynaptic Neuron Vesicle Vesicles with Norepinephrine (NE) & Dopamine (DA) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release of NE & DA NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) PostsynapticNeuron Postsynaptic Neuron NE_Receptor NE Receptors NE_Receptor->PostsynapticNeuron Signal Transduction DA_Receptor DA Receptors DA_Receptor->PostsynapticNeuron Signal Transduction SynapticCleft->NET NE Reuptake SynapticCleft->DAT DA Reuptake SynapticCleft->NE_Receptor NE SynapticCleft->DA_Receptor DA Stimulant Stimulant Drug (e.g., Phentermine) Stimulant->NET Inhibition Stimulant->DAT Inhibition

Caption: Mechanism of action of stimulant drugs as norepinephrine-dopamine reuptake inhibitors.

Experimental Protocols

Hydrolysis of this compound to 2-Phenylpropionic Acid

This protocol describes the basic hydrolysis of this compound, a key step in the synthesis of profen NSAIDs.

Workflow Diagram: Hydrolysis of this compound

Hydrolysis_Workflow Start Start Mix Mix this compound, NaOH, and Water Start->Mix Heat Heat to Reflux Mix->Heat Cool Cool Reaction Mixture Heat->Cool Acidify Acidify with H2SO4 to pH < 5 Cool->Acidify Extract Extract with Diethyl Ether Acidify->Extract Dry Dry Organic Layer (e.g., with Na2SO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill End 2-Phenylpropionic Acid Distill->End

Caption: General workflow for the hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

  • Reaction flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a reaction flask equipped with a reflux condenser, combine this compound, a 10% aqueous solution of sodium hydroxide, and water.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution with sulfuric acid to a pH below 5.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.

  • Purify the resulting crude 2-phenylpropionic acid by vacuum distillation.

Quantitative Data:

ParameterValueReference
Yield 93-97%[1]
Purity >98% (after distillation)[1]
Reaction Time 3-15 hours[1]
Reflux Temperature ~100-120 °C[1]
Synthesis of Ibuprofen from 4'-Isobutylacetophenone (Illustrative BHC Company Route)

While not starting directly from this compound, this greener synthesis of Ibuprofen is a key application for a closely related derivative and is presented for its industrial relevance. This route avoids the use of large quantities of auxiliary materials.

Workflow Diagram: BHC Synthesis of Ibuprofen

BHC_Ibuprofen_Workflow Start 4'-Isobutylacetophenone Step1 Step 1: Hydrogenation (Raney Nickel Catalyst) Start->Step1 Intermediate1 1-(4-isobutylphenyl)ethanol Step1->Intermediate1 Step2 Step 2: Carbonylation (CO, Pd Catalyst) Intermediate1->Step2 End Ibuprofen Step2->End

Caption: Simplified workflow of the BHC Company's green synthesis of Ibuprofen.

Note: This is a simplified representation of a patented industrial process. The actual process involves specific catalysts and reaction conditions that are proprietary.

Conclusion

This compound is a cornerstone intermediate in the pharmaceutical industry, particularly for the large-scale production of profen-class NSAIDs. Its chemical versatility also opens avenues for the synthesis of other drug classes, such as stimulants. The development of greener synthetic routes utilizing derivatives of this compound, as exemplified by the BHC process for Ibuprofen, highlights the ongoing efforts to improve the efficiency and environmental footprint of pharmaceutical manufacturing. Further research into novel applications of this precursor is likely to yield new and improved synthetic pathways to valuable therapeutic agents.

References

Synthetic Routes to 2-Phenylpropionic Acid from 2-Phenylpropanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylpropionic acid, a key intermediate in the pharmaceutical industry, from 2-phenylpropanenitrile. The conversion is typically achieved through the hydrolysis of the nitrile functional group under either acidic or basic conditions. Both methods effectively yield the desired carboxylic acid, with variations in reaction time, temperature, and yield.

Overview of Synthetic Pathways

The hydrolysis of this compound to 2-phenylpropionic acid involves the conversion of the nitrile (-CN) group into a carboxylic acid (-COOH) group. This transformation can be catalyzed by either an acid or a base.

  • Acid-Catalyzed Hydrolysis: In this method, the nitrile is heated in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

  • Base-Catalyzed Hydrolysis: This route involves heating the nitrile with a strong base, typically an alkali metal hydroxide like sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This also proceeds through an amide intermediate, ultimately yielding the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid.

Quantitative Data Summary

The following table summarizes the quantitative data for different synthetic routes from this compound to 2-phenylpropionic acid, allowing for easy comparison of the methods.

Parameter Acid Hydrolysis Base Hydrolysis (Method A) Base Hydrolysis (Method B)
Primary Reagent 5 N Hydrochloric AcidSodium HydroxideLiquid Caustic Soda, Water
Solvent Water10% Aqueous SolutionWater
Temperature RefluxReflux105 °C
Reaction Time 1 hour[1]4.5 hours[2]10 hours[3]
Yield 78%[1]93%[2]96%[3]
Product Purity Not SpecifiedNot Specified98%[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol is based on the method described by Gurkok et al.[1].

Materials:

  • This compound

  • 5 N Hydrochloric Acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.015 mol, 2.18 g) in 40 mL of 5 N HCl.[1]

  • Heat the mixture to reflux and maintain for 1 hour.[1]

  • After cooling to room temperature, extract the precipitated product with ethyl acetate (3 x 100 mL).[1]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[1]

  • Evaporate the solvent using a rotary evaporator.[1]

  • Recrystallize the crude product from ethanol to yield pure 2-phenylpropionic acid.[1]

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol is adapted from a procedure outlined in a patented method.[3]

Materials:

  • This compound

  • Liquid caustic soda (concentrated sodium hydroxide solution)

  • Water

  • Sulfuric acid

  • Reaction vessel with heating and stirring capabilities

  • Acidification vessel

  • Separatory funnel

  • High vacuum distillation apparatus

Procedure:

  • In a hydrolytic reaction pot, add liquid caustic soda, water, and this compound in a weight ratio of 3:1.5:1.[3]

  • Heat the mixture to 105 °C with stirring and maintain at reflux for 10 hours.[3]

  • After the reaction is complete, cool the mixture to 40 °C.[3]

  • Transfer the reaction mixture to an acidification vessel and slowly add sulfuric acid until the pH is less than 5.[3]

  • Allow the mixture to separate into layers and collect the organic layer containing the crude 2-phenylpropionic acid.[3]

  • Purify the crude product by high vacuum rectification to obtain the final 2-phenylpropionic acid.[3]

Visualizations

Reaction Pathway

Reaction_Pathway Start This compound Intermediate Amide Intermediate Start->Intermediate H2O, H+ or OH- Product 2-Phenylpropionic Acid Intermediate->Product H2O, H+ or OH-

Caption: General reaction pathway for the hydrolysis of this compound.

Experimental Workflow

Experimental_Workflow cluster_hydrolysis Hydrolysis cluster_workup Work-up cluster_purification Purification Start This compound Reaction Reaction with Acid or Base (Heating/Reflux) Start->Reaction Acidification Acidification (for Base Hydrolysis) Reaction->Acidification Extraction Solvent Extraction Reaction->Extraction Direct for Acid Hydrolysis Acidification->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization or Distillation Evaporation->Purification Product Pure 2-Phenylpropionic Acid Purification->Product

Caption: A generalized workflow for the synthesis of 2-phenylpropionic acid.

References

Green Chemistry Approaches to the Synthesis of 2-Phenylpropanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropanenitrile, a key intermediate in the synthesis of various pharmaceuticals, particularly profen-class non-steroidal anti-inflammatory drugs (NSAIDs), is traditionally synthesized using methods that often involve hazardous reagents and generate significant waste. The principles of green chemistry encourage the development of more sustainable and environmentally benign synthetic routes. This document outlines greener approaches to the synthesis of this compound, focusing on methodologies that reduce environmental impact through the use of safer reagents, solvent-free conditions, and biocatalysis.

Green Synthetic Strategies

Several innovative strategies have emerged for the greener synthesis of this compound. These include the use of dimethyl carbonate (DMC) as a green methylating agent, biocatalytic routes employing enzymes, and solvent-free techniques like mechanochemistry and microwave-assisted synthesis.

1. Green Methylation using Dimethyl Carbonate (DMC):

Dimethyl carbonate is a non-toxic and biodegradable reagent that serves as an excellent green alternative to conventional methylating agents like methyl halides and dimethyl sulfate.[1][2] The methylation of benzyl cyanide with DMC in the presence of a base is a prominent green route to this compound.[3] This method offers high selectivity for mono-C-methylation and avoids the formation of inorganic salt by-products.[3]

2. Biocatalytic Synthesis:

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions, minimizing energy consumption and waste.[4] For the synthesis of nitriles and related compounds, enzymes such as oxynitrilases and nitrilases are of particular interest.[5][6] While a direct enzymatic synthesis of this compound from simple precursors is an emerging area, the use of (R)-oxynitrilase for the kinetic resolution of racemic 2-hydroxy-2-phenylpropanenitrile highlights the potential of biocatalysis in producing chiral building blocks.[5]

3. Mechanochemical and Microwave-Assisted Synthesis:

Mechanochemistry, which involves solid-state reactions induced by mechanical energy (grinding or milling), offers a solvent-free synthetic approach with high reaction yields.[7] Similarly, microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.[8][9] While specific protocols for the synthesis of this compound using these techniques are not yet widely documented, they represent promising avenues for future green process development in nitrile synthesis.[10][11]

Data Presentation

The following table summarizes quantitative data for the green methylation of benzyl cyanide to this compound using dimethyl carbonate.

MethodCatalystSolventTemperature (°C)Time (h)Yield of this compound (%)By-product Yield (%)Reference
Methylation with DMCEthyldimethylamineNone150-2300.5-106029 (α,α-Dimethylbenzyl cyanide)[12]
Methylation with DMCPotassium carbonateNone (excess DMC)180Not specified95Not specified[3]

Experimental Protocols

Protocol 1: Green Methylation of Benzyl Cyanide using Dimethyl Carbonate

This protocol is based on the high-yield synthesis of this compound using dimethyl carbonate as a green methylating agent.[3]

Materials:

  • Benzyl cyanide

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Autoclave reactor

  • Standard laboratory glassware for work-up and purification

  • Analytical instrumentation for product characterization (e.g., GC-MS, NMR)

Procedure:

  • To a high-pressure autoclave reactor, add benzyl cyanide, a large excess of dimethyl carbonate (acting as both reagent and solvent), and a catalytic amount of anhydrous potassium carbonate. A reported successful molar ratio is not specified, but a significant excess of DMC is crucial.

  • Seal the autoclave and begin stirring.

  • Heat the reaction mixture to 180 °C. The pressure will increase due to the vapor pressure of DMC at this temperature.

  • Maintain the reaction at this temperature with continuous stirring for a sufficient time to ensure complete conversion (the original report does not specify the exact time, so reaction monitoring by TLC or GC is recommended).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the excess dimethyl carbonate by distillation.

  • The remaining crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound (boiling point approx. 232 °C).

  • Characterize the final product using appropriate analytical techniques to confirm its identity and purity.

Protocol 2: Biocatalytic Approach - General Considerations

While a specific protocol for the direct synthesis of this compound is an area of active research, this section provides a general workflow for exploring the use of nitrilases for the conversion of a suitable precursor.

Materials:

  • A suitable nitrile precursor (e.g., a cyanohydrin derived from acetophenone)

  • Nitrilase enzyme (commercially available or produced recombinantly)

  • Buffer solution (e.g., phosphate buffer at a pH suitable for the chosen enzyme)

  • Bioreactor or temperature-controlled shaker

  • Equipment for enzyme immobilization (optional)

  • Standard laboratory glassware for work-up and extraction

  • Analytical instrumentation for monitoring the reaction and characterizing the product (e.g., HPLC, chiral HPLC if applicable)

Procedure:

  • Prepare a solution of the nitrile precursor in a suitable buffer. The concentration should be optimized to avoid substrate inhibition of the enzyme.

  • Add the nitrilase enzyme (either as a free powder, a solution, or immobilized on a solid support) to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the nitrilase with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or another suitable technique.

  • Once the reaction has reached completion (or the desired conversion), terminate the reaction by denaturing the enzyme (e.g., by pH shift or heat treatment) or by removing the immobilized enzyme.

  • Extract the product from the aqueous reaction mixture using an appropriate organic solvent.

  • Dry the organic extract, remove the solvent under reduced pressure, and purify the product using techniques such as column chromatography or distillation.

  • Characterize the final product to confirm its identity, purity, and, if relevant, enantiomeric excess.

Mandatory Visualization

Green_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start_reagents Green Reagents (e.g., Benzyl Cyanide, DMC) reaction Green Reaction Conditions (e.g., High Temperature, Biocatalytic Conditions) start_reagents->reaction start_catalyst Catalyst (e.g., K₂CO₃, Enzyme) start_catalyst->reaction workup Product Isolation reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product This compound purification->product

Caption: A generalized workflow for the green synthesis of this compound.

Catalytic_Cycle_DMC benzyl_cyanide Benzyl Cyanide carbanion Benzyl Cyanide Carbanion benzyl_cyanide->carbanion + Base product This compound carbanion->product + DMC dmc Dimethyl Carbonate (DMC) meoco2 Methyl Carbonate Anion base Base (e.g., K₂CO₃) base_h Protonated Base base_h->base - H⁺ meoh_co2 Methanol + CO₂ meoco2->meoh_co2 Decomposition

Caption: Proposed catalytic cycle for the base-catalyzed methylation of benzyl cyanide with DMC.

References

Application Notes & Protocols: Electrochemical Synthesis of 2-Phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Phenylpropanenitrile, a key intermediate in the synthesis of profen-class non-steroidal anti-inflammatory drugs (NSAIDs), is traditionally synthesized through methods that can involve harsh reagents and significant waste production.[1] Electrochemical synthesis represents a greener, more sustainable alternative, utilizing electricity to drive chemical transformations, thereby reducing reliance on chemical oxidants and reductants.[2][3][4] Research into the direct electrosynthesis of this compound is an emerging field, with several potential routes being explored based on established electrochemical reactions for similar molecules.[1] These methods offer the promise of high selectivity, milder reaction conditions, and scalability.

This document provides an overview of potential electrochemical strategies for the synthesis of this compound, supported by detailed conceptual protocols and comparative data from related, well-documented electrochemical transformations.

Comparative Data of Related Electrochemical Methods

As direct electrochemical synthesis of this compound is still under active exploration, the following table summarizes quantitative data from analogous electrochemical cyanation and arylation reactions. This data serves as a valuable starting point for developing specific protocols for the target molecule.

Method/Reaction Starting Material(s) Electrode (Anode/Cathode) Solvent/Electrolyte Cyanide Source Key Conditions Yield (%) Reference
Anodic C–H Cyanation Imine DerivativesCarbon Rod / Magnesium PlateMeCN / nBu₄NBF₄Acetonitrile (MeCN)Constant Current (120 mA), 0 °C, 1 hup to 85[5]
Dehydrogenative Benzylic Cyanation Toluene DerivativesBoron-Doped Diamond (BDD) / PtHFIP / MeCN / Et₄NOTsNaCNConstant Current (6 mA), 2.6 F/molup to 94 (for Phenylacetonitrile)[2]
Ni-Catalyzed α-Arylation α-Cyanoacetates, Aryl BromidesGraphite Felt / Graphite FeltDMF / nBu₄NBF₄N/A (Cross-coupling)Constant Current (1.5 mA), 60 °Cup to 99[6]
Anodic Aromatic Cyanation 1,4-DimethoxybenzeneGraphite / PlatinumMeOH5-Aminotetrazole (in situ CN⁻ generation)Constant Current, 2 steps83[7]
Ni-Catalyzed Cyanation Aryl ChloridesNot specified (Chemical)HMPA or MeCNKCNNiBr₂(PPh₃)₂, Zn, 40–80 °CHigh[8]
α-Arylation of Ketones Enol Acetates, Aryl Diazonium SaltsGraphite / GraphiteMeCN / LiClO₄N/A (Cross-coupling)Constant Current (10 mA), Room Temp.up to 93[9]

Logical Overview of Synthetic Pathways

The following diagram illustrates the potential electrochemical pathways to synthesize this compound from common starting materials.

G cluster_start Starting Materials cluster_methods Electrochemical Methods cluster_product Product Ethylbenzene Ethylbenzene AnodicCyanation Anodic α-Cyanation (Dehydrogenative) Ethylbenzene->AnodicCyanation Propionitrile Propionitrile + Benzene Source CathodicArylation Cathodic α-Arylation (Ni-Catalyzed) Propionitrile->CathodicArylation BenzylCyanide Benzyl Cyanide (Phenylacetonitrile) AnodicAlkylation Anodic α-Alkylation (Conceptual) BenzylCyanide->AnodicAlkylation Product This compound AnodicCyanation->Product CathodicArylation->Product AnodicAlkylation->Product

Caption: Potential electrochemical routes to this compound.

Experimental Protocols (Conceptual)

The following protocols are conceptual and adapted from established electrochemical procedures for similar transformations.[2][6] Optimization will be required for the specific synthesis of this compound.

Protocol 1: Anodic α-Cyanation of Ethylbenzene (Conceptual)

This protocol is based on the dehydrogenative cyanation of benzylic C-H bonds. It involves the anodic oxidation of ethylbenzene to form a benzylic carbocation, which is then trapped by a cyanide nucleophile.

1. Materials and Equipment:

  • Electrochemical Cell: Undivided glass cell (50 mL).

  • Anode: Boron-Doped Diamond (BDD) electrode (1 cm x 1 cm).

  • Cathode: Platinum foil (1 cm x 1 cm).

  • Power Supply: Galvanostat/Potentiostat.

  • Reagents: Ethylbenzene, Sodium Cyanide (NaCN), Tetraethylammonium tetrafluoroborate (Et₄NBF₄), Acetonitrile (MeCN, anhydrous).

  • Magnetic stirrer and stir bar.

2. Procedure:

  • Cell Assembly: Set up the undivided electrochemical cell with the BDD anode and platinum cathode positioned parallel to each other, approximately 0.5 cm apart.

  • Electrolyte Preparation: In the cell, dissolve tetraethylammonium tetrafluoroborate (0.1 M) and sodium cyanide (0.2 M) in 40 mL of anhydrous acetonitrile.

  • Addition of Substrate: Add ethylbenzene (10 mmol) to the electrolyte solution.

  • Electrolysis:

    • Immerse the electrodes in the solution and begin stirring.

    • Apply a constant current density of 10 mA/cm².

    • Monitor the reaction progress by passing a total charge of 2.5 F/mol based on ethylbenzene. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Work-up and Purification:

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Add 50 mL of water and 50 mL of diethyl ether.

    • Extract the aqueous layer twice more with diethyl ether (2x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound.

Protocol 2: Nickel-Catalyzed Cathodic α-Arylation of Propionitrile (Conceptual)

This protocol adapts the principles of nickel-catalyzed cross-coupling, enabled by electrochemistry, to achieve the arylation of a nitrile. A sacrificial anode is often used in these setups.

1. Materials and Equipment:

  • Electrochemical Cell: Divided H-type cell with a glass frit separator.

  • Anode: Zinc or Magnesium rod (sacrificial).

  • Cathode: Carbon felt electrode.

  • Power Supply: Galvanostat/Potentiostat.

  • Reagents: Propionitrile, Bromobenzene, Nickel(II) bromide (NiBr₂), 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy), Tetrabutylammonium bromide (TBABr), N,N-Dimethylformamide (DMF, anhydrous).

  • Magnetic stirrer and stir bar.

2. Procedure:

  • Cell Assembly:

    • In the cathodic chamber of the H-type cell, place the carbon felt cathode, NiBr₂ (5 mol%), dtbbpy (5 mol%), bromobenzene (10 mmol), and a stir bar.

    • In the anodic chamber, place the Zinc rod anode.

    • Fill both chambers with a 0.1 M solution of TBABr in anhydrous DMF until the electrodes are submerged and the liquid levels are equal.

  • Addition of Substrate: Add an excess of propionitrile (e.g., 20-30 mmol) to the cathodic chamber.

  • Electrolysis:

    • Seal both chambers and begin vigorous stirring in the cathodic compartment.

    • Apply a constant current of 5.0 mA between the electrodes.

    • Continue the electrolysis until the bromobenzene is consumed (monitor by GC-MS or TLC). The reaction should be run under an inert atmosphere.

  • Work-up and Purification:

    • Decant the solution from the cathodic chamber.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent in vacuo.

    • Purify the resulting oil via flash column chromatography to obtain this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for preparative electrosynthesis experiments, from cell setup to product isolation.

G A 1. Assemble Cell (Electrodes, Cell Type) B 2. Prepare Electrolyte (Solvent + Supporting Electrolyte) A->B C 3. Add Substrates (Starting Materials, Catalysts) B->C D 4. Initiate Electrolysis (Constant Current/Potential) C->D E 5. Monitor Reaction (TLC, GC-MS, Charge Passed) D->E E->D Continue Electrolysis F 6. Reaction Work-up (Quenching, Extraction) E->F Reaction Complete G 7. Purify Product (Chromatography, Distillation) F->G H 8. Characterize Product (NMR, MS, IR) G->H

References

Application Notes and Protocols for the Purification of Crude 2-Phenylpropanenitrile by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of crude 2-phenylpropanenitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The protocol details the use of vacuum distillation as a robust method for achieving high purity, suitable for demanding applications in research and development. This application note includes detailed experimental procedures, data on the physical properties of this compound and potential impurities, a pressure-temperature nomograph for predicting boiling points at reduced pressures, and essential safety information.

Introduction

This compound, also known as α-methylbenzyl cyanide, is a crucial building block in organic synthesis. Its purification is a critical step to ensure the quality and yield of subsequent reactions. Vacuum distillation is the preferred method for purifying thermally sensitive compounds or those with high boiling points, as it lowers the boiling point, thereby preventing degradation. This document outlines a detailed protocol for the vacuum distillation of crude this compound, enabling researchers to obtain a high-purity product.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound and its potential impurities is essential for designing an effective purification strategy.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₉N
Molecular Weight131.17 g/mol
AppearanceClear, slightly yellow liquid
Boiling Point (at 760 mmHg)231-232 °C
Density0.985 g/mL
Refractive Index (n20/D)1.511
Vapor Pressure0.0311 mmHg at 25 °C[1]

Common Impurities in Crude this compound

The nature and quantity of impurities in crude this compound depend on the synthetic route employed. A common method for its synthesis is the methylation of benzyl cyanide using a methylating agent such as dimethyl carbonate.

Table 2: Boiling Points of this compound and Common Impurities

CompoundBoiling Point (at 760 mmHg)Notes
Dimethyl Carbonate90 °C[2]Common methylating agent and solvent. Easily removed as a low-boiling fraction.
Benzyl Cyanide233-234 °C[3][4]Unreacted starting material. Close boiling point to the product requires efficient fractional distillation.
2,2-Diphenylpropanenitrile330-332 °CA potential over-methylation byproduct. Higher boiling point than the product.
2,3-DiphenylpropionitrileNo data availableA potential byproduct.

Pressure-Temperature Nomograph for Vacuum Distillation

To facilitate the selection of appropriate distillation parameters, the following table provides estimated boiling points of this compound at various reduced pressures. These values were calculated using the Clausius-Clapeyron equation with the known boiling point at atmospheric pressure and the vapor pressure at 25 °C.

Table 3: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
168
596
10111
20128
50154
100177
760231

Note: These are estimated values and should be used as a guide. The actual boiling point may vary depending on the efficiency of the vacuum system and the purity of the material.

Experimental Protocol: Vacuum Distillation of Crude this compound

This protocol outlines the fractional vacuum distillation of crude this compound to separate it from lower and higher boiling impurities.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Manometer or vacuum gauge

  • Cold trap (recommended to protect the vacuum pump)

  • Glass wool for insulation

  • Standard laboratory glassware and clamps

Safety Precautions
  • Conduct the distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.

  • Ensure all glassware is free of cracks or defects, as vacuum distillation can be hazardous with damaged equipment.

  • Use a safety screen to surround the distillation apparatus.

  • Never heat a closed system.

Distillation Workflow

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Assemble Distillation Apparatus B Charge Crude this compound A->B C Add Stir Bar B->C D Start Stirring and Apply Vacuum C->D E Gradually Heat the Flask D->E F Collect Low-Boiling Fraction (e.g., Dimethyl Carbonate) E->F G Increase Temperature to Distill Product F->G H Collect Pure this compound Fraction G->H I Stop Heating and Cool the System H->I J Vent the System to Atmospheric Pressure I->J K Disassemble Apparatus J->K L Analyze Purity of Fractions (e.g., by GC) K->L

Caption: Workflow for the vacuum distillation of crude this compound.

Detailed Procedure
  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all joints are properly sealed with vacuum grease.

    • Place a magnetic stir bar in the round-bottom flask.

    • Insulate the fractionating column and distillation head with glass wool to ensure an adiabatic process.

    • Connect the vacuum pump to the distillation apparatus via a cold trap.

  • Charging the Flask:

    • Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin stirring the crude material.

    • Gradually apply vacuum to the system. Monitor the pressure using the manometer.

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask gently with the heating mantle.

    • Fraction 1 (Low-Boiling Impurities): A low-boiling fraction, primarily consisting of any residual solvent like dimethyl carbonate, will begin to distill first. Collect this fraction in the first receiving flask. The head temperature should be significantly lower than the expected boiling point of the product.

    • Fraction 2 (Product): After the low-boiling impurities have been removed, the head temperature will drop. Increase the heat to the distillation flask to distill the this compound. Collect the fraction that distills at a stable temperature corresponding to the expected boiling point at the recorded pressure (refer to Table 3).

    • Fraction 3 (High-Boiling Residue): Once the majority of the product has been collected, the distillation rate will slow, and the temperature may start to rise again. At this point, stop the distillation. The remaining material in the flask will contain higher-boiling impurities such as unreacted benzyl cyanide and over-methylated byproducts.

  • Shutdown Procedure:

    • Turn off the heating mantle and allow the system to cool down.

    • Once the apparatus is at room temperature, slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the cooling water.

    • Disassemble the apparatus and transfer the purified product to a clean, labeled container.

Purity Analysis

The purity of the collected fractions should be assessed using an appropriate analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. A successful purification should yield this compound with a purity of ≥99%.

Troubleshooting

  • Bumping: Vigorous, uncontrolled boiling can occur under vacuum. Ensure smooth boiling by using a magnetic stir bar and gradual heating. A Claisen adapter can also be used to prevent bumping into the condenser.

  • No Distillate: If the product does not distill at the expected temperature, check for leaks in the vacuum system, ensure the manometer is reading correctly, and confirm the heating mantle is functioning properly.

  • Flooded Column: If liquid fills the fractionating column, reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.

Conclusion

Vacuum distillation is a highly effective method for the purification of crude this compound. By carefully controlling the pressure and temperature, it is possible to separate the desired product from both low-boiling and high-boiling impurities, resulting in a product of high purity suitable for use in sensitive research and development applications. The data and protocols presented in this document provide a solid foundation for researchers to successfully purify this important chemical intermediate.

References

Application Notes and Protocols for the Quantification of 2-Phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the quantitative analysis of 2-Phenylpropanenitrile, a key intermediate in the synthesis of various pharmaceuticals. The protocols detailed below are intended to guide researchers in developing and validating robust analytical methods for quality control, reaction monitoring, and stability testing.

Introduction

This compound, also known as α-methylphenylacetonitrile, is a crucial precursor in the manufacturing of several active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is essential to ensure the quality, efficacy, and safety of the final drug product. This document outlines detailed methodologies for the analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the most common and reliable techniques for this purpose.

Analytical Techniques

The primary methods for the quantification of this compound are Gas Chromatography, due to its volatility, and High-Performance Liquid Chromatography.

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent sensitivity and selectivity for the quantification of this compound. GC-FID is a robust and cost-effective method for routine analysis, while GC-MS offers higher specificity and structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For this compound, which possesses a chromophore, UV detection is a common and effective method. Reversed-phase HPLC with a UV or Diode Array Detector (DAD) is a widely used approach for its quantification in various matrices.

Quantitative Data Summary

The following table summarizes typical performance characteristics of analytical methods for the quantification of this compound and related compounds. This data is compiled from various sources and serves as a general guideline for method development and validation.

Analytical TechniqueDetectorAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
GC-MSMS2-Phenyl-2-propanol0.05 - 10 mg/L-1.0 mg/kg90 - 102%< 4.0%[1]
GC-FIDFIDOrganic Solvents>0.990 (R²)-->90%< 2%[2][3]
HPLC-UVUVEpalrestat & Pregabalin37.5-225 µg/mL & 18.75-112.5 µg/mL--100.32% & 100.29%0.7% & 0.6%[4]
HPLC-UVUVValproic Acid Derivative30 - 150 µg/mL--86.7 - 107%< 10.0%[5]
HPLC-DADDADPreservatives----< 1%[6]

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for the closely related compound, 2-phenyl-2-propanol, and can be optimized for this compound.[1]

1. Sample Preparation:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (certified reference standard) in a suitable solvent such as methanol or acetonitrile at a concentration of 1000 µg/mL.

    • Perform serial dilutions of the stock solution to prepare working standards in the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of the chosen solvent (e.g., methanol or acetonitrile) to achieve a theoretical concentration within the calibration range.

    • For complex matrices, an extraction step may be necessary. A liquid-liquid extraction with a suitable organic solvent or solid-phase extraction (SPE) can be employed to isolate the analyte.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Quantification Ion: To be determined from the mass spectrum of this compound (the molecular ion or a characteristic fragment ion).

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

4. Method Validation:

  • Linearity: Analyze a series of at least five concentrations across the expected range. The correlation coefficient (R²) should be ≥ 0.99.[7]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of this compound at three different concentration levels (low, medium, and high). The recovery should typically be within 80-120%.[2][3]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments.

    • The relative standard deviation (%RSD) should typically be ≤ 2%.[2][3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a general framework for developing an HPLC-UV method for this compound, based on common practices for similar aromatic compounds.[4][6]

1. Sample Preparation:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1000 µg/mL.

    • Prepare working standards by serial dilution to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV or DAD detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined by scanning a standard solution with a DAD detector.

3. Data Analysis:

  • Create a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

4. Method Validation:

  • Follow the same validation parameters as described in the GC-MS protocol (Linearity, Accuracy, Precision, LOD, and LOQ) according to ICH guidelines.[7][8]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the analytical quantification of this compound.

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard Prepare Standard Solutions Filter Filter Solutions (0.45 µm) Standard->Filter Sample Prepare Sample Solutions Sample->Filter Injection Inject into GC-MS Filter->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Analyte Calibration->Quantification Report Generate Report Quantification->Report HPLC_UV_Workflow cluster_prep_hplc Sample & Standard Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing & Quantification Standard_hplc Prepare Standard Solutions Filter_hplc Filter Solutions (0.45 µm) Standard_hplc->Filter_hplc Sample_hplc Prepare Sample Solutions Sample_hplc->Filter_hplc Injection_hplc Inject into HPLC Filter_hplc->Injection_hplc Separation_hplc Chromatographic Separation Injection_hplc->Separation_hplc Detection_hplc UV/DAD Detection Separation_hplc->Detection_hplc Calibration_hplc Construct Calibration Curve Detection_hplc->Calibration_hplc Quantification_hplc Quantify Analyte Calibration_hplc->Quantification_hplc Report_hplc Generate Report Quantification_hplc->Report_hplc Validation_Relationship cluster_params Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity ensures Linearity Linearity & Range Method->Linearity demonstrates Accuracy Accuracy Method->Accuracy verifies Precision Precision Method->Precision confirms Robustness Robustness Method->Robustness evaluates LOD LOD Linearity->LOD informs LOQ LOQ Linearity->LOQ informs Accuracy->LOQ required for Precision->LOQ required for

References

Application Notes and Protocols for Purity Analysis of 2-Phenylpropanenitrile by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropanenitrile is a crucial chemical intermediate in the synthesis of a variety of pharmaceutical compounds. The purity of this starting material is paramount, as the presence of impurities can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to accurately determine the purity of this compound and to identify and quantify any process-related or degradation impurities.

This document provides detailed application notes and experimental protocols for the analysis of this compound purity using two complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method for Non-Volatile Impurities

Application Note:

This reverse-phase HPLC (RP-HPLC) method is designed for the accurate quantification of this compound and the separation of potential non-volatile impurities. The method employs a C18 stationary phase with a gradient elution of water and acetonitrile, offering excellent resolution and sensitivity for routine quality control and purity assessment.

Experimental Protocol:

1. Instrumentation and Consumables:

  • HPLC System: A gradient HPLC system equipped with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Reference Standard: A well-characterized reference standard of this compound with known purity.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Gradient Elution Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    20.0 20 80
    25.0 20 80
    25.1 60 40

    | 30.0 | 60 | 40 |

3. Preparation of Solutions:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

Data Presentation:

Table 1: Representative HPLC Data for this compound and Potential Impurities

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Benzyl Cyanide~8.70.050.15
This compound ~12.5 0.10 0.30
Unidentified Impurity 1~14.2--
Dimer Impurity~19.80.080.24

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

Application Note:

This GC-MS method is optimized for the separation, identification, and quantification of this compound and its potential volatile and semi-volatile impurities. The high sensitivity and specificity of mass spectrometric detection allow for the confident identification of trace-level contaminants.

Experimental Protocol:

1. Instrumentation and Consumables:

  • GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer, equipped with an autosampler.

  • Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Solvent: Dichloromethane or a suitable volatile organic solvent.

  • Reference Standard: A well-characterized reference standard of this compound with known purity.

2. GC-MS Parameters:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp Rate: 10°C/min up to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

3. Preparation of Solutions:

  • Standard Solution (10 µg/mL): Prepare a stock solution of the this compound reference standard in the chosen solvent at 1 mg/mL. Perform a serial dilution to obtain a working standard solution of 10 µg/mL.

  • Sample Solution (10 µg/mL): Accurately weigh and dissolve the this compound sample in the solvent to achieve a final concentration of approximately 10 µg/mL.

Data Presentation:

Table 2: Representative GC-MS Data for this compound and Potential Volatile Impurities

CompoundRetention Time (min)Target Ions (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Benzene~4.278, 5113
Toluene~6.591, 6513
Benzyl Cyanide~11.8117, 9126
This compound ~13.1 131, 116, 90 3 9
Phenylacetylene~9.5102, 7626

Visualizations

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Processing & Reporting Sample_Reception Sample Reception Sample_Login Sample Login & Labeling Sample_Reception->Sample_Login Storage Appropriate Storage Sample_Login->Storage Weighing Accurate Weighing Storage->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Dilution Dilution to Working Conc. Dissolution->Dilution HPLC_Analysis HPLC Analysis (Non-Volatiles) Dilution->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Volatiles) Dilution->GCMS_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition GCMS_Analysis->Data_Acquisition Integration Peak Integration & ID Data_Acquisition->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: General workflow for the purity analysis of this compound.

Analytical_Technique_Relationship cluster_hplc HPLC Method cluster_gcms GC-MS Method Purity_Analysis This compound Purity Assessment HPLC_Target Primary Application: Assay of this compound and quantification of non-volatile impurities Purity_Analysis->HPLC_Target GCMS_Target Primary Application: Identification and quantification of volatile and semi-volatile impurities Purity_Analysis->GCMS_Target HPLC_Strengths Strengths: - High precision for assay - Quantifies non-volatile impurities - Robust for routine QC Complementary Comprehensive Purity Profile HPLC_Strengths->Complementary HPLC_Target->HPLC_Strengths GCMS_Strengths Strengths: - High sensitivity for trace analysis - Definitive identification via mass spectra - Ideal for volatile/residual solvents GCMS_Strengths->Complementary GCMS_Target->GCMS_Strengths

Caption: Complementary roles of HPLC and GC-MS in purity analysis.

Application Notes: The Role of 2-Phenylpropanenitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylpropanenitrile, and its derivatives, are versatile chemical intermediates that play a crucial role in the synthesis of a variety of organic molecules, including active ingredients in the agrochemical sector. The inherent reactivity of the nitrile group and the adjacent benzylic position allows for the construction of complex molecular architectures essential for biological activity. This document provides a detailed overview of the application of this compound derivatives in the synthesis of pyrethroid insecticides, with a specific focus on Fenvalerate. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Core Application: Synthesis of Fenvalerate

Fenvalerate is a widely used synthetic pyrethroid insecticide known for its broad-spectrum activity against a variety of pests.[1][2] The synthesis of Fenvalerate provides a key example of the utility of nitrile-containing precursors in the construction of potent agrochemicals. One of the established methods for synthesizing Fenvalerate involves a one-pot reaction, often referred to as a modified Francis reaction, which combines 3-phenoxybenzaldehyde, an acid chloride, and a cyanide source.[3][4]

The structural backbone of the acid chloride component, 2-(4-chlorophenyl)-3-methylbutyryl chloride, is structurally related to this compound. The hydrolysis of a substituted this compound derivative can yield the corresponding carboxylic acid, which is then converted to the acid chloride. This highlights the role of the nitrile group as a precursor to a carboxylic acid function in a multi-step synthesis.

Logical Workflow for Agrochemical Development

The following diagram illustrates the typical workflow from a nitrile-containing precursor to a final agrochemical product.

G cluster_0 Precursor Synthesis & Modification cluster_1 Final Product Synthesis 2-Phenylpropanenitrile_Derivative This compound Derivative Hydrolysis Hydrolysis 2-Phenylpropanenitrile_Derivative->Hydrolysis e.g., H2SO4, H2O Carboxylic_Acid Substituted Phenylalkanoic Acid Hydrolysis->Carboxylic_Acid Acid_Chloride_Formation Acid Chloride Formation Carboxylic_Acid->Acid_Chloride_Formation e.g., SOCl2 Acid_Chloride Acid Chloride Intermediate Acid_Chloride_Formation->Acid_Chloride One_Pot_Reaction One-Pot Esterification/ Cyanation Reaction Acid_Chloride->One_Pot_Reaction Aldehyde_Cyanide_Source Aldehyde & Cyanide Source (e.g., 3-Phenoxybenzaldehyde, NaCN) Aldehyde_Cyanide_Source->One_Pot_Reaction Fenvalerate Fenvalerate (Pyrethroid Insecticide) One_Pot_Reaction->Fenvalerate

Caption: Workflow from a this compound derivative to Fenvalerate.

Experimental Protocols

The following section details the experimental protocol for the synthesis of Fenvalerate via a one-pot reaction.

Synthesis of Fenvalerate

Objective: To synthesize Fenvalerate through the reaction of 2-(4-chlorophenyl)-3-methylbutyryl chloride with 3-phenoxybenzaldehyde and sodium cyanide in a biphasic system, catalyzed by a phase transfer catalyst.

Materials:

  • 2-(4-chlorophenyl)-3-methylbutyryl chloride

  • 3-phenoxybenzaldehyde

  • Sodium cyanide (NaCN)

  • Triethylamine

  • Toluene

  • Water

  • Anhydrous magnesium sulfate

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 24.73 g (0.125 mol) of 98.5% 3-phenoxybenzaldehyde and 6.06 g (0.124 mol) of 97% sodium cyanide in a mixture of toluene and water.[4]

  • Add a catalytic amount of triethylamine to the mixture.[4]

  • While stirring vigorously, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride (0.104 mol) dropwise to the reaction mixture at room temperature.[4]

  • Continue stirring the reaction mixture overnight at room temperature to ensure the reaction goes to completion.[4]

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude Fenvalerate product.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of Fenvalerate as described in the protocol.

ParameterValueReference
Reactants
3-Phenoxybenzaldehyde24.73 g (98.5%)[4]
Sodium Cyanide6.06 g (97%)[4]
2-(4-chlorophenyl)-3-methylbutyryl chloride0.104 mol[4]
Catalyst Triethylamine[4]
Solvent Toluene and Water[4]
Reaction Conditions
TemperatureRoom Temperature[4]
Reaction TimeOvernight[4]
Product
Yield99.1%[4]
Purity (crude)96.0%[4]

Signaling Pathway and Mechanism of Action

While this compound is a precursor in the synthesis, the final product, Fenvalerate, exerts its insecticidal effect by targeting the nervous system of insects. The diagram below illustrates the mechanism of action.

G Fenvalerate Fenvalerate Na_Channel Voltage-Gated Sodium Channel in Neuron Membrane Fenvalerate->Na_Channel Binds to and modifies the channel's gating kinetics Na_Influx Prolonged Influx of Na+ ions Na_Channel->Na_Influx Causes Membrane_Depolarization Persistent Membrane Depolarization Na_Influx->Membrane_Depolarization Repetitive_Discharge Repetitive Neuronal Firing Membrane_Depolarization->Repetitive_Discharge Paralysis_Death Paralysis and Death of Insect Repetitive_Discharge->Paralysis_Death

Caption: Mechanism of action of Fenvalerate on insect neurons.

Conclusion

This compound and its derivatives serve as valuable precursors in the synthesis of complex agrochemicals. The synthesis of the pyrethroid insecticide Fenvalerate illustrates how the nitrile functionality can be strategically employed in the construction of the final active ingredient. The methodologies presented here provide a framework for the development and optimization of synthetic routes for novel agrochemicals, leveraging the versatility of nitrile-containing building blocks. Further research into the derivatization of this compound could lead to the discovery of new and more effective crop protection agents.

References

Troubleshooting & Optimization

How to improve the yield of 2-Phenylpropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenylpropanenitrile for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and industrially significant method for synthesizing this compound is the methylation of benzyl cyanide.[1] This typically involves the reaction of benzyl cyanide with a methylating agent in the presence of a base. Another key method is nucleophilic substitution, where a cyanide nucleophile displaces a leaving group on a suitable phenylpropane derivative.[1]

Q2: How can the yield of the methylation of benzyl cyanide be improved?

A2: Optimizing reaction conditions is crucial for improving the yield. Key factors include the choice of methylating agent, catalyst, solvent, temperature, and reaction time. Using dimethyl carbonate (DMC) as a methylating agent with a potassium carbonate catalyst at elevated temperatures (e.g., 180°C) has been reported to achieve yields as high as 95% with high purity.[1] The use of ionic liquids as catalysts can also lead to high yields and selectivity under mild conditions.[2]

Q3: What are common side reactions, and how can they be minimized?

A3: A common side reaction in the methylation of benzyl cyanide is dimethylation, which produces 2-methyl-2-phenylpropanenitrile.[2] To minimize this, controlling the stoichiometry of the reactants is important. Using a large excess of the methylating agent can sometimes favor mono-methylation, as seen in the case of dimethyl carbonate.[1] The choice of catalyst can also influence selectivity; for instance, Al-MCM-41 has been shown to give a selectivity of over 90% for the desired mono-methylated product.[2]

Q4: My reaction is not proceeding to completion. What are the potential causes and solutions?

A4: Incomplete reactions can be due to several factors:

  • Inactive Catalyst: Ensure the catalyst is fresh and has been stored correctly. For base catalysts like potassium carbonate, ensure it is anhydrous.

  • Insufficient Temperature: Some methylation reactions require high temperatures to proceed efficiently. For example, the reaction with dimethyl carbonate is often carried out at 160-200°C.[1][3]

  • Poor Mixing: Ensure adequate stirring to maintain a homogenous reaction mixture, especially in heterogeneous reactions.

  • Impure Reagents: The purity of starting materials, particularly benzyl cyanide and the methylating agent, is critical. Consider purifying reagents if their quality is uncertain.[4]

Q5: I'm experiencing a low yield after the workup and purification process. What could be the issue?

A5: Product loss during workup and purification is a common reason for low yields.[4]

  • Incomplete Extraction: Ensure you are using an appropriate solvent and performing multiple extractions to recover all the product from the aqueous layer.

  • Loss during Distillation: this compound is a high-boiling liquid. Ensure your distillation setup is efficient and that you are collecting the correct fraction. Reduced pressure distillation is often employed.[3]

  • Decomposition: Although relatively stable, prolonged exposure to harsh acidic or basic conditions during workup could potentially lead to some degradation.

  • Improper Drying: Ensure the organic extracts are thoroughly dried before solvent removal, as residual water can interfere with purification.[4]

Q6: Are there greener or safer alternatives for the synthesis of this compound?

A6: Yes, there is ongoing research into more environmentally friendly synthetic routes. The use of dimethyl carbonate (DMC) as a methylating agent is considered a greener alternative to traditional reagents like dimethyl sulfate, as its byproducts are less toxic.[1] Additionally, the development of recyclable catalysts, such as certain ionic liquids, reduces waste.[2] Biocatalytic methods using enzymes are also being explored for their mild reaction conditions and high selectivity, though they are still under development for this specific synthesis.[1]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low Conversion of Benzyl Cyanide Inactive or insufficient catalyst.Use a fresh, anhydrous catalyst. Ensure the correct catalytic amount is used.
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for byproduct formation. For DMC methylation, temperatures of 160-200°C are often required.[1][3]
Impure starting materials.Purify benzyl cyanide and the methylating agent before the reaction.[4]
High Levels of Dimethylated Byproduct Incorrect stoichiometry.Carefully control the molar ratio of reactants.
Catalyst with low selectivity.Consider using a more selective catalyst, such as Al-MCM-41, which has shown high selectivity for mono-methylation.[2]
Difficult Product Isolation Formation of emulsions during workup.Add brine to the aqueous layer to help break the emulsion.
Product is lost during solvent removal.If the product is volatile, use a rotary evaporator with care and avoid excessive vacuum or heat.[4]
Yield is High in Crude but Low After Purification Inefficient purification method.For distillation, ensure the column is efficient and the correct fraction is collected. For chromatography, select an appropriate solvent system to ensure good separation.
Product co-distills with impurities.A more efficient fractional distillation setup may be required.

Data on Reaction Conditions and Yields

Methylating Agent Catalyst Temperature (°C) Yield (%) Purity/Selectivity Reference
Dimethyl CarbonatePotassium Carbonate18095>99%[1]
Dimethyl CarbonateAlkali Metal CarbonateNot specified>80High for monomethylation[2]
Dimethyl CarbonateAl-MCM-41Not specifiedNot specified>90%[2]
Dimethyl CarbonateIonic Liquid25 - 180HighHigh[2]

Experimental Protocols

Protocol: Synthesis of this compound via Methylation of Benzyl Cyanide with Dimethyl Carbonate

This protocol is based on a high-yield synthesis method.[1][3]

Materials:

  • Benzyl cyanide

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (anhydrous)

  • Autoclave or a sealed reaction vessel capable of handling high pressure and temperature

  • Distillation apparatus

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent side reactions with moisture.

  • In a suitable autoclave, combine benzyl cyanide, a large excess of dimethyl carbonate, and anhydrous potassium carbonate. A reported successful ratio involves a significant excess of DMC.[1]

  • Seal the autoclave and heat the reaction mixture to 180°C with vigorous stirring. The reaction is typically carried out for several hours.

  • Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate.

  • The excess dimethyl carbonate can be removed by distillation.

  • The crude this compound is then purified by vacuum distillation to obtain the final product.

Visualizations

experimental_workflow reagents Reagents: - Benzyl Cyanide - Dimethyl Carbonate - K2CO3 reaction Reaction: - Autoclave - 180°C - Stirring reagents->reaction 1. Combine workup Workup: - Cool to RT - Filter reaction->workup 2. After completion purification Purification: - Distill off excess DMC - Vacuum Distillation workup->purification 3. Isolate crude product Product: This compound purification->product 4. Purify troubleshooting_yield start Low Yield of This compound check_conversion Check Reaction Conversion (GC/TLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete Reaction high_conversion High Conversion check_conversion->high_conversion Complete Reaction check_conditions Verify Reaction Conditions: - Temperature - Catalyst Activity - Reagent Purity low_conversion->check_conditions check_purification Review Purification Process: - Extraction Efficiency - Distillation Parameters - Handling Losses high_conversion->check_purification optimize_conditions Optimize Conditions: - Increase Temperature - Use Fresh Catalyst - Purify Reagents check_conditions->optimize_conditions optimize_purification Optimize Purification: - Perform Multiple Extractions - Adjust Distillation - Careful Handling check_purification->optimize_purification parameter_relationships yield Yield & Purity temp Temperature temp->yield byproducts Byproduct Formation temp->byproducts catalyst Catalyst Choice & Activity catalyst->yield catalyst->byproducts reagents Reagent Purity & Stoichiometry reagents->yield reagents->byproducts time Reaction Time time->yield byproducts->yield negatively impacts

References

Common side products in the synthesis of 2-Phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylpropanenitrile. The following information is designed to help identify and resolve common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the C-alkylation of benzyl cyanide. This reaction typically involves the deprotonation of benzyl cyanide with a base to form a carbanion, which then undergoes nucleophilic substitution with an ethylating agent, such as ethyl bromide.

Q2: Why is controlling the reaction temperature important?

A2: Temperature control is crucial for several reasons. Higher temperatures can lead to an increase in the rate of side reactions, such as dialkylation and elimination. It can also promote the hydrolysis of the nitrile group if water is present. Therefore, maintaining the recommended reaction temperature is key to achieving high product yield and purity.

Q3: What is the role of a phase-transfer catalyst (PTC) in this synthesis?

A3: A phase-transfer catalyst, such as a quaternary ammonium salt, is often used in the alkylation of benzyl cyanide when employing a biphasic system (e.g., an aqueous base and an organic solvent). The PTC facilitates the transfer of the hydroxide or other anionic species from the aqueous phase to the organic phase, where it can deprotonate the benzyl cyanide. This enhances the reaction rate and can improve the selectivity for the desired mono-alkylation product.

Troubleshooting Guide: Common Side Products and Solutions

The formation of side products is a common challenge in the synthesis of this compound. The following table summarizes the most frequently observed side products, their likely causes, and recommended troubleshooting measures.

Side Product Potential Cause(s) Recommended Solutions
2,2-Diphenylpropanenitrile (Dialkylated Product) - Excess of the ethylating agent.- The mono-alkylated product is deprotonated and reacts further.- High reaction temperatures that favor over-alkylation.- Use a stoichiometric or slight excess of the ethylating agent relative to benzyl cyanide.- Slowly add the ethylating agent to the reaction mixture to maintain a low instantaneous concentration.- Maintain a lower reaction temperature.- Employ a phase-transfer catalyst to enhance the selectivity for mono-alkylation.
Phenylacetic Acid - Hydrolysis of the nitrile group of either the starting material or the product.- Presence of water in the reaction mixture, especially with strong bases and elevated temperatures.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.- Quench the reaction carefully with an aqueous workup at a lower temperature.
Phenylacetamide - Partial hydrolysis of the nitrile group.- Similar to the prevention of phenylacetic acid formation, ensure anhydrous conditions.- Minimize reaction time once the starting material is consumed.
Elimination Products (e.g., Styrene derivatives) - Use of a sterically hindered or strong, non-nucleophilic base.- High reaction temperatures.- Choose a suitable base that favors substitution over elimination (e.g., sodium hydroxide).- Maintain a controlled, lower reaction temperature.
Solvent-Derived Byproducts - Reaction of the carbanion intermediate with a reactive solvent (e.g., dichloromethane).[1]- Select an inert solvent for the reaction, such as toluene or tert-butyl methyl ether.

Experimental Protocols

Below is a general experimental protocol for the synthesis of this compound via phase-transfer catalyzed alkylation of benzyl cyanide.

Materials:

  • Benzyl cyanide

  • Ethyl bromide

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene (anhydrous)

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, condenser, and thermometer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 50% aqueous sodium hydroxide solution and the phase-transfer catalyst.

  • Addition of Benzyl Cyanide: Add the benzyl cyanide to the stirred mixture.

  • Addition of Ethyl Bromide: Slowly add the ethyl bromide to the reaction mixture via the dropping funnel over a period of 1-2 hours, while maintaining the reaction temperature between 25-30°C. Use a water bath for cooling if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC) until the benzyl cyanide is consumed.

  • Workup: Once the reaction is complete, cool the mixture and dilute it with water and toluene. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with toluene. Combine the organic layers and wash successively with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow.

ReactionPathway cluster_main Main Reaction cluster_side Side Reactions BC Benzyl Cyanide BC_anion Benzyl Cyanide Anion BC->BC_anion Deprotonation Hydrolysis Phenylacetic Acid / Phenylacetamide BC->Hydrolysis Hydrolysis EtBr Ethyl Bromide Product This compound Base Base (e.g., NaOH) PTC Phase-Transfer Catalyst BC_anion->Product Alkylation Dialkylated 2,2-Diphenylpropanenitrile Product->Dialkylated Further Deprotonation & Alkylation Product->Hydrolysis Hydrolysis

Caption: Reaction pathway for the synthesis of this compound and formation of common side products.

ExperimentalWorkflow start Start setup Reaction Setup: - Add Base and PTC - Add Benzyl Cyanide start->setup addition Slowly Add Ethyl Bromide (Maintain Temperature) setup->addition reaction Stir and Monitor Reaction Progress addition->reaction workup Quench Reaction and Separate Layers reaction->workup extraction Extract Aqueous Layer and Combine Organic Layers workup->extraction washing Wash Organic Layer: - Water - Acid - Base - Brine extraction->washing drying Dry with Na2SO4 or MgSO4 washing->drying concentration Remove Solvent (Rotary Evaporator) drying->concentration purification Vacuum Distillation concentration->purification end Pure this compound purification->end

Caption: General experimental workflow for the synthesis of this compound.

References

Optimizing reaction conditions for the cyanation of 2-phenylpropyl halides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for the cyanation of 2-phenylpropyl halides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing 2-phenylpropionitrile and related compounds.

Troubleshooting Guide

This section addresses common issues encountered during the cyanation of 2-phenylpropyl halides and offers potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of the starting material 1. Insufficient reactivity of the halide: The reactivity order is I > Br > Cl. 2-Phenylpropyl chloride is the least reactive. 2. Low reaction temperature: The reaction may require heating to overcome the activation energy. 3. Poor solubility of the cyanide salt: Sodium and potassium cyanide have limited solubility in many organic solvents. 4. Catalyst poisoning or inactivity: Trace amounts of water or other impurities can deactivate catalysts.1. If using 2-phenylpropyl chloride, consider converting it to the more reactive bromide or iodide via a Finkelstein reaction. 2. Gradually increase the reaction temperature, monitoring for the formation of side products. For classical SN2 reactions, heating under reflux in a suitable solvent is common.[1][2] 3. Use a polar aprotic solvent like DMSO or DMF to improve the solubility of the cyanide salt.[3] Alternatively, employ phase-transfer catalysis (PTC) to transport the cyanide ion into the organic phase.[4][5] 4. Ensure all reagents and solvents are dry. If using a metal catalyst, ensure it is handled under an inert atmosphere if required.
Major product is the elimination product (2-phenylpropene) 1. Strongly basic conditions: Cyanide is a good nucleophile but also a moderately strong base. 2. High reaction temperature: Higher temperatures often favor elimination over substitution. 3. Steric hindrance: 2-Phenylpropyl halide is a secondary halide, which is prone to elimination.1. Use a less basic cyanide source, such as zinc cyanide (Zn(CN)₂), which is also less toxic.[6][7][8] 2. Attempt the reaction at a lower temperature for a longer duration. Photochemical methods using a copper catalyst may allow for room temperature reactions.[9] 3. Choose a solvent that favors SN2 over E2, such as a polar aprotic solvent. Avoid strongly basic, sterically hindered reagents.
Formation of multiple unidentified byproducts 1. Rearrangement of the carbocation intermediate (SN1 pathway): While less likely with a strong nucleophile, it can occur under certain conditions. 2. Side reactions with the solvent: Some solvents can participate in the reaction. 3. Decomposition of the product or starting material: This can be caused by excessive heat or prolonged reaction times.1. Employ conditions that favor the SN2 mechanism, such as a high concentration of the nucleophile and a polar aprotic solvent. 2. Use a non-reactive solvent. For example, when using PTC, toluene is a better choice than dichloromethane, which can be an alkylating agent.[5] 3. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time and avoid over-running the reaction.
Difficulty in product isolation 1. Emulsion formation during workup: This is common in biphasic reactions like those using PTC. 2. Co-elution of product and starting material during chromatography: Due to similar polarities.1. Add a small amount of brine to the aqueous layer to break up emulsions. 2. Optimize the solvent system for column chromatography. If the boiling points are sufficiently different, distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Which 2-phenylpropyl halide is the best starting material?

A1: The reactivity of the halide leaving group follows the order I > Br > Cl. Therefore, 2-phenylpropyl iodide is the most reactive and will likely give the highest conversion in the shortest reaction time. However, it is also the most expensive and least stable. 2-Phenylpropyl bromide offers a good balance of reactivity and stability. 2-Phenylpropyl chloride is the least reactive and may require more forcing conditions or conversion to a more reactive halide.

Q2: What is the best cyanide source to use?

A2: The choice of cyanide source depends on the reaction conditions and safety considerations.

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN): These are the most common and cost-effective cyanide sources. They are highly toxic and require careful handling. Their solubility in organic solvents can be a limitation, often necessitating the use of polar aprotic solvents or phase-transfer catalysis.[1][2]

  • Zinc Cyanide (Zn(CN)₂): This is a less toxic and less basic alternative to alkali metal cyanides, which can help to minimize elimination side reactions.[6][7][8] It is often used in transition metal-catalyzed reactions.

  • Other Cyanide Sources: For specialized applications, other sources like acetone cyanohydrin or trimethylsilyl cyanide (TMSCN) can be used, but these also require careful handling due to their toxicity.

Q3: What is phase-transfer catalysis (PTC) and how can it help my reaction?

A3: Phase-transfer catalysis is a technique used to facilitate the reaction between reactants in different phases (e.g., a water-soluble salt and an organic-soluble substrate). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the nucleophile (cyanide ion) from the aqueous phase to the organic phase where the reaction occurs. This can significantly increase the reaction rate and avoid the need for harsh, anhydrous conditions.[4][5]

Q4: Should I be concerned about elimination reactions?

A4: Yes, elimination is the most common side reaction in the cyanation of secondary halides like 2-phenylpropyl halides, leading to the formation of 2-phenylpropene. To minimize elimination, you should:

  • Use a less basic cyanide source (e.g., Zn(CN)₂).

  • Employ a polar aprotic solvent (e.g., DMSO, DMF, acetonitrile).

  • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Avoid the use of strong, sterically hindered bases.

Q5: Are there any catalytic methods that can improve the reaction?

A5: Yes, transition metal catalysis can be effective for the cyanation of secondary alkyl halides.

  • Nickel Catalysis: Nickel complexes, in combination with a suitable ligand (e.g., Xantphos) and a less toxic cyanide source like Zn(CN)₂, have been shown to effectively catalyze the cyanation of unactivated secondary alkyl chlorides and bromides.[6][7][8]

  • Copper Catalysis: Photoinduced copper-catalyzed cyanation can be performed at room temperature, offering a milder alternative to traditional heating methods.[9]

Experimental Protocols

Protocol 1: Classical SN2 Cyanation using Sodium Cyanide in DMSO

This protocol is a standard method for the nucleophilic substitution of a secondary halide.

Materials:

  • 2-Phenylpropyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylpropyl bromide (1.0 eq) in anhydrous DMSO.

  • Add sodium cyanide (1.2 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Cyanation using Zinc Cyanide

This method uses a less toxic cyanide source and a nickel catalyst, which can be particularly effective for less reactive chlorides.[6][7][8]

Materials:

  • 2-Phenylpropyl chloride or bromide

  • Zinc cyanide (Zn(CN)₂)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrabutylammonium chloride (n-Bu₄NCl)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add NiCl₂·6H₂O (5 mol%), Xantphos (6 mol%), Zn(CN)₂ (1.5 eq), DMAP (20 mol%), and n-Bu₄NCl (1.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous acetonitrile, followed by 2-phenylpropyl chloride or bromide (1.0 eq).

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Select Protocol (Classical SN2 or Ni-catalyzed) reagents Combine Reactants (Halide, Cyanide Source, Solvent, Catalyst) start->reagents conditions Set Reaction Conditions (Temperature, Atmosphere) reagents->conditions reaction Run Reaction conditions->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete quench Quench Reaction monitoring->quench Proceed upon completion extract Extraction quench->extract dry Drying extract->dry purify Purification (Distillation or Chromatography) dry->purify product Isolated Product purify->product

Caption: General experimental workflow for the cyanation of 2-phenylpropyl halides.

troubleshooting_logic start Start Experiment check_conversion Check Conversion start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes increase_temp Increase Temperature or Use More Reactive Halide low_conversion->increase_temp use_ptc Use PTC or Polar Aprotic Solvent low_conversion->use_ptc check_byproducts Analyze Byproducts good_conversion->check_byproducts elimination Mainly Elimination check_byproducts->elimination Yes other_byproducts Other Byproducts check_byproducts->other_byproducts Yes, other clean_product Clean Product check_byproducts->clean_product No lower_temp Lower Temperature or Use Less Basic CN Source elimination->lower_temp optimize_conditions Optimize Solvent and Reaction Time other_byproducts->optimize_conditions end Successful Synthesis clean_product->end increase_temp->start use_ptc->start lower_temp->start optimize_conditions->start

Caption: Troubleshooting decision tree for the cyanation of 2-phenylpropyl halides.

References

Troubleshooting low conversion rates in 2-Phenylpropanenitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Phenylpropanenitrile synthesis.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in this compound synthesis can stem from various factors related to reaction conditions, reagent quality, and procedural execution. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Question: My conversion rate for the alkylation of benzyl cyanide is significantly lower than expected. What are the most likely causes?

Answer: Low conversion rates in the alkylation of benzyl cyanide are often traced back to one or more of the following factors:

  • Suboptimal Base: The choice and handling of the base are critical. Strong bases are required to deprotonate benzyl cyanide effectively. Ensure your base is not old or improperly stored, which could lead to degradation.

  • Ineffective Phase-Transfer Catalysis: If you are using a phase-transfer catalyst (PTC), its efficiency can be hampered by several factors. The choice of PTC, its concentration, and the stirring speed can all impact the reaction rate. In some cases, the catalyst can be "poisoned" by certain leaving groups, such as iodide or tosylate.[1]

  • Improper Temperature Control: The methylation of benzyl cyanide can be exothermic.[2] Failure to maintain the optimal temperature range can lead to the formation of unwanted side products and reduce the yield of the desired this compound.[2]

  • Presence of Water: Moisture can interfere with the reaction, especially when using strong bases like sodium amide or an organolithium reagent. Ensure all your reagents and glassware are thoroughly dried.

  • Poor Quality Reagents: The purity of your starting materials, including benzyl cyanide and the alkylating agent, is crucial. Impurities can lead to side reactions and lower yields.[3]

Question: I am observing the formation of significant byproducts. How can I identify and minimize them?

Answer: The presence of byproducts is a common issue. Here are some potential byproducts and how to address them:

  • Over-alkylation: The formation of 2-phenyl-2-methylpropanenitrile can occur if the reaction conditions are too harsh or if there is an excess of the alkylating agent. To minimize this, you can try using a milder base or reducing the stoichiometry of the alkylating agent.

  • Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to form 2-phenylpropionic acid, especially under acidic or basic conditions.[2][4] Ensure anhydrous conditions to prevent this.

  • Polymerization: Uncontrolled temperature increases can lead to the polymerization of reactants.[2] Maintain strict temperature control throughout the reaction.

To identify these byproducts, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes are:

  • Alkylation of Benzyl Cyanide: This involves the deprotonation of benzyl cyanide with a strong base, followed by reaction with a methylating agent like dimethyl carbonate or iodomethane.[2] Phase-transfer catalysis is often employed to facilitate this reaction.[5][6][7][8][9]

  • Nucleophilic Substitution: This method involves the reaction of a 2-phenylpropyl halide (e.g., bromide or chloride) with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent.[2]

Q2: What are the optimal reaction conditions for the alkylation of benzyl cyanide?

A2: Optimal conditions can vary depending on the specific reagents used. However, some general guidelines are:

  • Solvent: Polar aprotic solvents like DMF (N,N-Dimethylformamide) are often preferred as they enhance the nucleophilicity of the cyanide anion.[2]

  • Temperature: Temperature control is crucial. For methylation using dimethyl carbonate and potassium carbonate, temperatures can be around 180°C in an autoclave.[2] With other methods, such as using lithium diisopropylamide (LDA) and iodomethane, the temperature needs to be maintained at 0–5°C.[2]

  • Catalyst: In phase-transfer catalysis, quaternary ammonium salts are commonly used.[5] For other methods, bases like potassium carbonate or sodium methoxide can also act as catalysts.[2]

Q3: How can I improve the yield and purity of my this compound?

A3: To improve yield and purity:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst concentration to find the optimal conditions for your specific setup.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis and other side reactions.

  • Purify Starting Materials: Distill or recrystallize your starting materials if their purity is questionable.[3]

  • Purification of the Final Product: Distillation under reduced pressure is a common and effective method for purifying this compound.[3][10]

Data Presentation

Table 1: Comparison of Different Synthesis Conditions for this compound

Starting MaterialAlkylating/Cyanating AgentCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzyl CyanideDimethyl CarbonatePotassium CarbonateExcess DMC180>695[2]
Benzyl CyanideDimethyl CarbonateSodium MethoxideExcess DMCNot Specified<6High[2]
2-Phenylpropyl BromideSodium Cyanide-DMF78-80 (Reflux)Not Specified70-80[2]
Benzyl CyanideMethyl IodideLithium DiisopropylamideNot Specified0-5Not SpecifiedNot Specified[2]
Benzyl CyanideDimethyl CarbonateIonic Liquid ([Bmim]Cl)Dimethyl Carbonate1301099[11]

Experimental Protocols

Protocol 1: Alkylation of Benzyl Cyanide using Phase-Transfer Catalysis

This protocol is a general guideline and may require optimization.

Materials:

  • Benzyl Cyanide

  • n-Bromopropane (as an example alkylating agent)

  • Aqueous Potassium Hydroxide (KOH)

  • Tetrabutylammonium Bromide (TBAB) as the Phase-Transfer Catalyst

  • Toluene (or another suitable organic solvent)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.

  • Charge the flask with benzyl cyanide, toluene, and tetrabutylammonium bromide.

  • Begin vigorous stirring to ensure good mixing between the organic and aqueous phases.

  • Slowly add the aqueous potassium hydroxide solution to the flask.

  • Add the n-bromopropane to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 70-80°C) and maintain for the desired reaction time (monitor by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Troubleshooting Logic for Low Conversion Rates

Troubleshooting_Low_Conversion start Low Conversion Rate Observed check_base Check Base Activity and Concentration start->check_base base_ok Base is Active and Correct Stoichiometry check_base->base_ok If Yes base_bad Base is Inactive or Insufficient check_base->base_bad If No check_temp Verify Temperature Control temp_ok Temperature within Optimal Range check_temp->temp_ok If Yes temp_bad Temperature Fluctuations or Incorrect Setpoint check_temp->temp_bad If No check_reagents Assess Reagent Purity reagents_ok Reagents are Pure check_reagents->reagents_ok If Yes reagents_bad Impure Starting Materials check_reagents->reagents_bad If No check_ptc Evaluate Phase-Transfer Catalyst Performance ptc_ok PTC is Effective check_ptc->ptc_ok If Yes ptc_bad Ineffective PTC or Insufficient Stirring check_ptc->ptc_bad If No base_ok->check_temp solution_base Solution: Use Fresh Base, Adjust Stoichiometry base_bad->solution_base temp_ok->check_reagents solution_temp Solution: Calibrate Thermometer, Ensure Stable Heating temp_bad->solution_temp reagents_ok->check_ptc solution_reagents Solution: Purify Reagents (Distill/Recrystallize) reagents_bad->solution_reagents solution_ptc Solution: Change PTC, Increase Stirring Speed ptc_bad->solution_ptc

Caption: Troubleshooting Decision Tree for Low Conversion Rates.

General Experimental Workflow for this compound Synthesis

Experimental_Workflow prep 1. Reagent and Glassware Preparation (Drying) reaction 2. Reaction Setup and Execution (Addition of Reagents, Temperature Control) prep->reaction monitoring 3. Reaction Monitoring (TLC, GC) reaction->monitoring monitoring->reaction Continue Reaction workup 4. Reaction Quenching and Workup (Phase Separation, Washing) monitoring->workup Reaction Complete purification 5. Purification (Vacuum Distillation) workup->purification analysis 6. Product Analysis (NMR, GC-MS, IR) purification->analysis

Caption: General Workflow for this compound Synthesis.

References

Methods for removing impurities from synthesized 2-Phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthesized 2-Phenylpropanenitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Distillate is Impure After Fractional Distillation

Symptoms:

  • The boiling point range during distillation is broad.

  • GC/MS or HPLC analysis of the collected fractions shows the presence of impurities.

  • The final product has a noticeable color or odor.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Fractionating Column: The column is not providing enough theoretical plates for separation. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column. Reduce the heating rate to ensure a slow and steady collection of the distillate (a drop rate of 1-2 drops per second is a good starting point).
Formation of an Azeotrope: Some impurities, such as benzyl alcohol, can form an azeotrope with this compound, making them difficult to separate by distillation alone.[1] Consider a chemical wash of the crude product before distillation. For example, a wash with a dilute acid or base solution can help remove basic or acidic impurities.
Thermal Decomposition: The compound may be decomposing at its atmospheric boiling point. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal degradation. A purity of up to 99% can be achieved through vacuum distillation.

Troubleshooting Workflow: Impure Distillate

Caption: Troubleshooting workflow for an impure distillate after fractional distillation.

Issue 2: Low Yield After Column Chromatography

Symptoms:

  • The total mass of the purified product is significantly lower than expected.

  • TLC analysis of the column fractions shows that the product is spread across many fractions or remains on the column.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent System: The eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for this compound is a mixture of hexane and ethyl acetate.
Improper Column Packing: Air bubbles or channels in the stationary phase can lead to poor separation and product loss. Ensure the column is packed uniformly. The slurry method is often effective in preventing air bubbles.
Compound Instability on Silica Gel: Some compounds can decompose on acidic silica gel. If you suspect your compound is acid-sensitive, consider using deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or an alternative stationary phase like alumina.
Overloading the Column: Applying too much crude product to the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Troubleshooting Workflow: Low Chromatography Yield

Caption: Troubleshooting workflow for low yield after column chromatography.

Issue 3: "Oiling Out" During Recrystallization

Symptoms:

  • Instead of forming solid crystals upon cooling, the product separates as an oily liquid.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Impurity Level: A high concentration of impurities can lower the melting point of the mixture and inhibit crystal lattice formation. Try purifying the crude product by another method (e.g., a quick filtration through a silica plug) before recrystallization.
Cooling Too Rapidly: If the solution is cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate Solvent: The solvent may be too good at dissolving the compound, even at low temperatures. Try a different solvent or a mixed solvent system. For a mixed solvent system, dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.
Supersaturation is Too High: A very high concentration of the solute can lead to oiling out. Use slightly more of the hot solvent to dissolve the crude product.

Troubleshooting Workflow: Recrystallization Oiling Out

References

Preventing decomposition of 2-Phenylpropanenitrile during workup and purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of 2-phenylpropanenitrile. Our goal is to provide practical guidance to minimize decomposition and maximize the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during workup and purification?

A1: The primary cause of decomposition is the hydrolysis of the nitrile group to form 2-phenylpropanoic acid or its corresponding amide.[1] This reaction is catalyzed by the presence of both acids and bases and is accelerated by elevated temperatures.[1]

Q2: My this compound appears to be degrading during aqueous workup. What can I do to prevent this?

A2: Decomposition during aqueous workup is likely due to pH extremes. It is critical to maintain a neutral pH (around 7) during extraction and washing steps. Use of a buffered wash solution can help stabilize the pH. Additionally, minimizing the duration of the aqueous workup and working at lower temperatures can reduce the extent of hydrolysis.

Q3: I am observing a significant loss of product during distillation. What are the likely causes and solutions?

A3: Product loss during distillation is often due to thermal decomposition. This compound has a high boiling point at atmospheric pressure (231 °C at 760 mmHg), which can lead to degradation.[2] It is highly recommended to perform distillation under reduced pressure (vacuum distillation) to lower the boiling point. Careful monitoring and control of the distillation temperature are crucial.

Q4: What are the best practices for storing this compound to ensure its stability?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3] It should be kept away from strong acids, bases, and oxidizing agents to prevent chemical reactions.[3]

Troubleshooting Guides

Issue 1: Product Decomposition During Aqueous Workup
Symptom Potential Cause Troubleshooting/Prevention Strategy
Oily product layer decreases in volume after washing with acidic or basic solutions.Hydrolysis of the nitrile group due to non-neutral pH.- Maintain Neutral pH: Use a saturated solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water and water-soluble impurities. Avoid strong acids and bases. - Use Buffered Solutions: Consider washing with a neutral buffer solution (e.g., phosphate buffer at pH 7) if precise pH control is necessary. - Minimize Contact Time: Perform extractions and washes as quickly as possible. - Work at Low Temperature: Conduct the workup in a cold water or ice bath to slow down the rate of hydrolysis.
Formation of a white precipitate at the interface of the organic and aqueous layers.Precipitation of 2-phenylpropanoic acid (hydrolysis product) upon neutralization.- This confirms that hydrolysis has occurred. To recover the nitrile, separate the organic layer and proceed with purification, keeping in mind that the yield will be reduced. To recover the acid, the aqueous layer can be acidified and extracted separately.
Issue 2: Product Decomposition During Purification by Distillation
Symptom Potential Cause Troubleshooting/Prevention Strategy
Darkening of the distillation pot residue.Thermal decomposition at high temperatures.- Use Vacuum Distillation: Significantly lowers the boiling point, reducing the risk of thermal degradation. - Control Heating: Use a heating mantle with a stirrer and a temperature controller to ensure even and controlled heating. Avoid overheating the distillation pot.
Low recovery of the distilled product.Decomposition or incomplete distillation .- Optimize Vacuum and Temperature: Find the optimal balance between pressure and temperature to ensure efficient distillation without causing decomposition. - Check for Leaks: Ensure all joints in the distillation apparatus are well-sealed to maintain a stable vacuum.
Issue 3: Co-elution of Impurities During Flash Chromatography
Symptom Potential Cause Troubleshooting/Prevention Strategy
Fractions containing this compound are contaminated with other compounds.Inappropriate solvent system or presence of closely related impurities .- Optimize Mobile Phase: Use thin-layer chromatography (TLC) to screen for a solvent system that provides good separation between your product and impurities.[4][5][6] A common starting point for nitriles is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[5] - Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution from a less polar to a more polar mobile phase can be effective.[4] - Consider Alternative Stationary Phases: If separation on silica gel is poor, consider using a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).

Data Presentation

Table 1: Physical and Thermal Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₉N[2]
Molecular Weight131.17 g/mol [2]
Boiling Point (at 760 mmHg)231 °C[2]
Vapor Pressure (at 25 °C)0.0311 mmHg[2]
Density (at 25 °C)0.985 g/mL[7]

Table 2: Recommended Distillation Conditions for this compound

Pressure (mmHg)Approximate Boiling Point (°C)Notes
20108-113A patent describes the collection of α-methylbenzonitrile at this temperature and pressure.[7]
3Not specifiedA patent mentions distillation under reduced pressure at 3mmHg to obtain high-purity 2-phenylpropionic acid from the crude nitrile, implying the nitrile's stability under these conditions for its subsequent hydrolysis.[7]

Experimental Protocols

Protocol 1: Neutral Aqueous Workup to Minimize Hydrolysis
  • Quench the Reaction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Monitor for any gas evolution or temperature increase.

  • Dilute with Organic Solvent: Dilute the quenched reaction mixture with an appropriate organic solvent in which this compound is soluble (e.g., ethyl acetate, dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Wash with Saturated Sodium Bicarbonate: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acidic components. Gently swirl the separatory funnel and vent frequently to release any evolved gas.

  • Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove excess water and some water-soluble impurities.

  • Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased to maintain a good vacuum.

  • Transfer Crude Product: Transfer the crude this compound to the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point for the applied pressure (refer to Table 2 or a vapor pressure nomograph).

  • Discontinue Distillation: Once the product has been collected, remove the heating source and allow the apparatus to cool before releasing the vacuum.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Determine a suitable solvent system for flash chromatography using thin-layer chromatography (TLC).[4][5][6] The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.4.[4]

  • Column Packing: Pack a chromatography column with silica gel using the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Decomposition_Pathway cluster_conditions Catalysts This compound This compound Intermediate_Amide Intermediate_Amide This compound->Intermediate_Amide H₂O 2-Phenylpropanoic_Acid 2-Phenylpropanoic_Acid Intermediate_Amide->2-Phenylpropanoic_Acid H₂O H+ Acid H+->this compound OH- Base OH-->this compound

Caption: Hydrolysis decomposition pathway of this compound.

Troubleshooting_Workflow cluster_workup Workup Troubleshooting cluster_purification Purification Troubleshooting start Decomposition Observed workup During Workup? start->workup purification During Purification? workup->purification No check_ph Check pH workup->check_ph Yes distillation Distillation Issue? purification->distillation Yes neutralize Neutralize with NaHCO₃/Brine check_ph->neutralize low_temp Work at low temperature check_ph->low_temp chromatography Chromatography Issue? distillation->chromatography No vacuum_distill Use Vacuum Distillation distillation->vacuum_distill Yes optimize_mobile Optimize Mobile Phase (TLC) chromatography->optimize_mobile Yes

Caption: Troubleshooting workflow for this compound decomposition.

Logical_Relationships stability This compound Stability hydrolysis Hydrolysis stability->hydrolysis thermal_decomp Thermal Decomposition stability->thermal_decomp ph pH (Acid/Base) hydrolysis->ph temperature Temperature hydrolysis->temperature thermal_decomp->temperature neutral_workup Neutral Workup ph->neutral_workup vacuum_distillation Vacuum Distillation temperature->vacuum_distillation prevention Prevention Strategies prevention->neutral_workup prevention->vacuum_distillation

Caption: Factors influencing this compound stability and prevention.

References

Influence of solvent and catalyst on 2-Phenylpropanenitrile reaction outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Phenylpropanenitrile Reactions

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents and catalysts on reaction outcomes involving this compound.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the fundamental role of a solvent in reactions with this compound?

A solvent's primary role is to dissolve reactants, but it also significantly influences reaction rates and outcomes. Solvents can stabilize reactants, intermediates, and transition states to different extents.[1][2] For instance, polar solvents are generally required for the polar molecules involved in substitution and elimination reactions common with nitriles.[3] The choice of solvent can control reaction kinetics and thermodynamics by affecting the energy barrier of the reaction.[1]

Q2: How do polar protic and polar aprotic solvents differently affect these reactions?

The key difference lies in their ability to form hydrogen bonds.[3]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have hydrogen atoms connected to electronegative atoms (like oxygen) and can form strong hydrogen bonds.[2][4] They are excellent at solvating both cations and anions. However, they can form a "cage" around anionic nucleophiles through hydrogen bonding, which can decrease their nucleophilicity and slow down reactions like SN2.[2][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess dipoles but lack O-H or N-H bonds, so they cannot act as hydrogen-bond donors.[2] They are good at solvating cations but leave anions relatively "naked" and more reactive.[2] This often leads to a significant increase in the rate of SN2 reactions compared to protic solvents.[1]

Synthesis of this compound

Q3: What are the common catalysts for synthesizing this compound via methylation of benzyl cyanide?

Common catalysts are strong bases capable of deprotonating the carbon alpha to the nitrile group. Examples include sodium methoxide, potassium carbonate, and lithium diisopropylamide (LDA).[5] The choice of catalyst can dramatically affect reaction time and efficiency.[5]

Q4: My methylation of benzyl cyanide using potassium carbonate is very slow. How can I improve the reaction rate?

Switching the catalyst from potassium carbonate to a stronger base like sodium methoxide can significantly reduce the reaction time.[5] In a patented high-pressure synthesis using dimethyl carbonate (DMC) as both the methylating agent and solvent, using sodium methoxide reduced the reaction time to under 6 hours, compared to 30 hours required with potassium carbonate.[5]

Hydrolysis of this compound

Q5: What are the standard conditions for hydrolyzing this compound to 2-phenylpropionic acid?

This compound can be hydrolyzed under either acidic or basic conditions.[5][6]

  • Acidic Hydrolysis: Typically involves heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl).[6][7] This directly produces the carboxylic acid (2-phenylpropionic acid) and the ammonium salt of the acid used (e.g., ammonium chloride).[7]

  • Alkaline Hydrolysis: Involves heating the nitrile under reflux with an aqueous alkali solution, such as sodium hydroxide (NaOH).[6][7] This initially forms the salt of the carboxylic acid (e.g., sodium 2-phenylpropionate) and ammonia gas.[7] A subsequent acidification step with a strong acid is required to obtain the free carboxylic acid.[6]

Q6: I am experiencing low yields during the alkaline hydrolysis of this compound. What factors should I investigate?

Low yields in alkaline hydrolysis can often be attributed to suboptimal reaction conditions. Key parameters to optimize are:

  • Temperature: Higher temperatures generally accelerate the reaction. A patented process shows that increasing the temperature from 95°C to 120°C decreased the reaction time from 15 hours to 6 hours and increased the yield from 95% to 97%.[8]

  • Reagent Ratios: The ratio of sodium hydroxide, water, and this compound is critical. The same patent demonstrated high yields with specific weight ratios of these components.[8]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Insufficient time will result in unreacted starting material.

Reduction of this compound

Q7: How can this compound be reduced to 2-phenylpropanamine?

The reduction of the nitrile group to a primary amine can be achieved using several methods:

  • Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for this transformation.[5]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst, such as nickel.[5]

Alkylation & Phase-Transfer Catalysis (PTC)

Q8: What is phase-transfer catalysis (PTC) and how is it applied to this compound reactions?

Phase-transfer catalysis (PTC) is a technique used for reactions where the reactants are in different, immiscible phases (e.g., an organic solvent and an aqueous solution).[9] A phase-transfer catalyst, typically a tetraalkylammonium salt, transports a reactant (like an anion) from the aqueous phase to the organic phase where the reaction occurs.[9] For this compound, this is useful for alkylation reactions where the nitrile is deprotonated by a base (like NaOH) in the aqueous phase, and the resulting carbanion is transferred to the organic phase to react with an electrophile.[9]

Q9: During my PTC alkylation, I am observing significant hydrolysis of my electrophile substrate as a side reaction. What is the likely cause?

This is a known complication in PTC systems. The phase-transfer catalyst can also transport hydroxide ions (OH-) from the concentrated aqueous base into the organic phase.[9] These hydroxide ions can then cause hydrolysis of the electrophilic substrate, leading to unwanted byproducts and potentially poisoning the catalyst.[9] Optimizing the catalyst structure, solvent, and concentration of the base can help minimize this side reaction.

Data Presentation

Table 1: Influence of Reaction Conditions on the Alkaline Hydrolysis of this compound. [8]

ExperimentLiquid Caustic Soda:Water:Nitrile (Weight Ratio)Temperature (°C)Reaction Time (hours)Yield (%)
12 : 1 : 1951595
23 : 1.5 : 11051096
34 : 2 : 2120697

Table 2: General Properties and Effects of Common Solvent Classes.

Solvent ClassExamplesKey PropertiesEffect on NucleophilesTypical Application
Polar Protic Water, Ethanol, MethanolCapable of H-bonding; high dielectric constant.[2][4]Strongly solvates anions, reducing their nucleophilicity.[2]SN1 reactions, reactions with charged intermediates.[4]
Polar Aprotic DMSO, DMF, AcetonitrileNot capable of H-bonding; high dielectric constant.[2]Poorly solvates anions, leaving them "naked" and highly reactive.[2]SN2 reactions, reactions involving strong anionic nucleophiles.[1]
Non-Polar Toluene, Hexane, ChlorobenzeneLow dielectric constant.[9]Does not significantly solvate charged species.Reactions with non-polar reactants, phase-transfer catalysis (as the organic phase).[9]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound to 2-Phenylpropionic Acid

This protocol is adapted from a patented procedure and should be performed with appropriate safety precautions.[8]

  • Reaction Setup: In a reaction vessel equipped for reflux and stirring, combine liquid caustic soda (NaOH solution), water, and this compound in a 3 : 1.5 : 1 weight ratio.

  • Heating: Heat the mixture to 105°C with constant stirring.

  • Reflux: Maintain the reaction at reflux for 10 hours. Monitor the reaction progress using a suitable analytical method (e.g., TLC, GC).

  • Cooling: Once the reaction is complete, cool the mixture to 40°C.

  • Acidification: Transfer the cooled mixture to a separate vessel for acidification. Slowly add sulfuric acid dropwise with stirring until the pH of the solution is less than 5.

  • Extraction & Purification: The mixture will separate into layers. Isolate the organic layer containing the crude 2-phenylpropionic acid. The crude product can be purified by high-vacuum rectification to yield the final product.

Protocol 2: General Procedure for Alkylation of this compound via Phase-Transfer Catalysis

This is a generalized protocol based on a kinetic study and serves as a starting point for experimental design.[9]

  • Reaction Setup: Combine this compound, an alkylating agent (e.g., 2-chloro-5-nitrotrifluoromethylbenzene), and an organic solvent (e.g., toluene or chlorobenzene) in a reaction vessel.

  • Aqueous Phase: In a separate container, prepare a concentrated aqueous solution of sodium hydroxide (NaOH).

  • Catalyst Addition: Add a tetraalkylammonium salt (e.g., tetrabutylammonium bromide) as the phase-transfer catalyst to the reaction vessel. The catalyst loading is typically 1-10 mol%.

  • Reaction Initiation: Add the aqueous NaOH solution to the organic mixture and begin vigorous stirring to ensure adequate mixing between the two phases.

  • Monitoring: Maintain the reaction at the desired temperature and monitor its progress by periodically analyzing samples from the organic layer (e.g., by GC or HPLC).

  • Workup: Upon completion, stop the stirring and allow the layers to separate. Remove the aqueous layer. Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using an appropriate method, such as column chromatography or recrystallization.

Visualizations

ReactionPathways Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Reduction Reduction Start->Reduction Alkylation α-Alkylation (PTC) Start->Alkylation Cond_Acid Acidic Conditions (e.g., H3O+, heat) Hydrolysis->Cond_Acid Cond_Base Alkaline Conditions (e.g., NaOH, H2O, heat) Hydrolysis->Cond_Base Cond_Reduce Reducing Agent (e.g., LiAlH4 or H2/Catalyst) Reduction->Cond_Reduce Cond_Alkyl Base (NaOH(aq)) + R-X + PTC Catalyst Alkylation->Cond_Alkyl Prod_Acid 2-Phenylpropionic Acid Cond_Acid->Prod_Acid Cond_Base->Prod_Acid  + Acid Workup Prod_Amine 2-Phenylpropanamine Cond_Reduce->Prod_Amine Prod_Alkyl α-Alkylated Nitrile Cond_Alkyl->Prod_Alkyl

Caption: Reaction pathways of this compound under different catalytic and solvent conditions.

Factors Outcome Reaction Outcome (Yield, Selectivity, Rate) Solvent Solvent Solvent->Outcome Polarity Polarity Solvent->Polarity Protic Protic vs. Aprotic Solvent->Protic Catalyst Catalyst Catalyst->Outcome Cat_Type Type (Acid, Base, PTC, Metal) Catalyst->Cat_Type Cat_Load Loading / Concentration Catalyst->Cat_Load Temp Temperature Temp->Outcome Reagents Reagents & Concentration Reagents->Outcome

Caption: Key experimental factors influencing the outcome of this compound reactions.

References

Technical Support Center: Scaling Up 2-Phenylpropanenitrile Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for scaling up the laboratory production of 2-Phenylpropanenitrile. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing this compound?

A1: The most prevalent laboratory synthesis route is the nucleophilic substitution reaction, specifically the methylation of benzyl cyanide (phenylacetonitrile). This key step involves deprotonating benzyl cyanide with a base, followed by methylation. Common reagents for this transformation include dimethyl carbonate (DMC) or dimethyl sulfate (DMS) as methylating agents.[1] Alternative methods may utilize iodomethane with a strong base like lithium diisopropylamide (LDA).[1]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concern is managing the exothermic nature of the reaction.[1][2] When scaling up, the volume of reactants increases cubically while the surface area for heat dissipation only increases squarely. This can lead to a rapid temperature increase, or "thermal runaway," if not properly controlled.[3][4] Reagents like sodium methoxide and strong bases are corrosive and moisture-sensitive. Additionally, cyanide-containing compounds are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[1]

Q3: How do side reactions impact yield and purity when scaling up?

A3: As reaction times and concentrations increase with scale, side reactions can become more significant.[3] For the methylation of benzyl cyanide, poor temperature control can lead to undesirable side reactions such as polymerization or decarboxylation.[1] The formation of these byproducts not only reduces the yield of the desired this compound but also complicates the purification process.

Q4: Which purification techniques are most effective for this compound at a larger lab scale?

A4: While column chromatography is common for small-scale purification, it scales poorly.[3] For multi-gram to kilogram scale, high-precision vacuum distillation is the preferred method for purifying this compound, which is a liquid at room temperature.[5][6] This technique effectively separates the product from non-volatile impurities and starting materials with different boiling points.

Troubleshooting Guide

Problem: Low or Inconsistent Yields

Q: My reaction yield dropped significantly after scaling up from a 1g to a 100g scale. What are the likely causes?

A: Several factors can contribute to lower yields upon scale-up. The most common issues are related to heat and mass transfer.

  • Inefficient Temperature Control: An uncontrolled exotherm can lead to the formation of side products. Ensure your cooling system is adequate for the larger volume and consider slowing the rate of reagent addition.[2][3]

  • Poor Mixing: Inadequate stirring can create localized "hot spots" or areas of high reactant concentration, promoting side reactions. Use an appropriate overhead stirrer and ensure a vortex is visible.

  • Incomplete Reaction: Reaction times may need to be adjusted when scaling up.[3] Monitor the reaction's progress using techniques like TLC or GC to ensure it has gone to completion before workup.

  • Workup and Purification Losses: Transferring larger volumes can lead to more significant mechanical losses. Ensure your purification method (e.g., vacuum distillation) is optimized for the larger scale.

Low_Yield_Troubleshooting start Low Yield Observed check_temp Was the internal temperature monitored and controlled? start->check_temp check_mixing Was mixing adequate for the entire volume? check_temp->check_mixing Yes improve_cooling Improve Cooling & Slow Addition check_temp->improve_cooling No check_completion Was reaction completion confirmed before workup? check_mixing->check_completion Yes improve_stirring Use Overhead Stirrer, Increase RPM check_mixing->improve_stirring No check_purification Was the purification method optimized for the new scale? check_completion->check_purification Yes increase_time Increase Reaction Time, Monitor Progress (TLC/GC) check_completion->increase_time No optimize_distillation Optimize Distillation (Vacuum, Fractionation) check_purification->optimize_distillation No end_success Yield Improved check_purification->end_success Yes improve_cooling->check_mixing end_fail Issue Persists: Re-evaluate Stoichiometry improve_cooling->end_fail improve_stirring->check_completion improve_stirring->end_fail increase_time->check_purification increase_time->end_fail optimize_distillation->end_success optimize_distillation->end_fail

Caption: Troubleshooting workflow for diagnosing low yields when scaling up.

Problem: Product is Impure After Distillation

Q: My distilled this compound is contaminated with a substance that has a similar boiling point. What should I do?

A: Co-distillation with impurities can be challenging.

  • Identify the Impurity: Use GC-MS or NMR to identify the contaminant. If it is unreacted benzyl cyanide, the reaction may not have gone to completion.

  • Improve Distillation Efficiency: Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to improve separation.

  • Chemical Wash: Consider a workup procedure that removes the specific impurity. For example, a dilute acid or base wash could remove basic or acidic impurities, respectively, before distillation.

  • Alternative Purification: If distillation is ineffective, you may need to consider flash column chromatography, although this is less ideal for large quantities.[1]

Data Presentation

Table 1: Comparison of Reagents for Methylation of Benzyl Cyanide

Reagent SystemCatalyst/BaseSolventTypical Reaction TimeKey Considerations
Dimethyl Carbonate (DMC)Sodium MethoxideExcess DMC< 6 hoursHigh-pressure setup may be required; DMC acts as both reagent and solvent.[1]
Dimethyl Carbonate (DMC)Potassium CarbonateN/A~30 hoursSlower reaction time compared to stronger bases.[1]
IodomethaneLithium Diisopropylamide (LDA)N/ANot specifiedRequires strict temperature control (0–5°C) and anhydrous conditions.[1]

Table 2: Physical Properties of this compound

PropertyValueSignificance for Scale-up & Purification
Molecular FormulaC₉H₉NUsed for calculating molar equivalents.[1]
Molecular Weight131.17 g/mol Used for calculating yield and stoichiometry.[7]
Boiling Point231 °C @ 760 mmHgKey parameter for purification by distillation.[6]
Density0.987 g/cm³Useful for volume-to-mass conversions during transfers.[6]
AppearanceClear, very slightly yellow liquidVisual check for purity.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Methylation (100g Scale)

  • Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

  • Setup: Equip a 2L, three-neck round-bottom flask with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a reflux condenser with a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Reagents: Charge the flask with benzyl cyanide (100g) and toluene (500 mL) under a nitrogen atmosphere.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add a solution of lithium diisopropylamide (LDA) in THF/hexanes via the addition funnel over 1-2 hours. Maintain the internal temperature below 5°C throughout the addition.

  • Methylation: Once the LDA addition is complete, slowly add iodomethane via the addition funnel, again ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • Quench: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 250 mL) and then with brine (1 x 250 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Purification by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus with a suitably sized flask, a short-path distillation head or a fractionating column, a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Distillation: Transfer the crude this compound from Protocol 1 into the distillation flask.

  • Procedure: Slowly reduce the pressure to the desired level. Begin heating the distillation flask gently.

  • Fraction Collection: Collect and discard any low-boiling fractions (e.g., residual solvent). Collect the main fraction of this compound at its boiling point corresponding to the vacuum pressure.

  • Completion: Stop the distillation once the temperature begins to rise sharply or drop, or when only a small amount of dark residue remains. Release the vacuum carefully before turning off the cooling water.

Visualizations

Scale_Up_Factors scale_up Increase in Reaction Scale heat Heat Management (Volume vs. Surface Area) scale_up->heat Impacts mixing Mass Transfer (Mixing Efficiency) scale_up->mixing Impacts time Reaction Kinetics (Addition & Total Time) scale_up->time Impacts purity Process Control (Side Reactions & Impurities) scale_up->purity Impacts heat_sol Slower Addition Rate Enhanced Cooling heat->heat_sol mixing_sol Overhead Stirring Baffle Integration mixing->mixing_sol time_sol Process Monitoring (PAT) Adjust Reaction Duration time->time_sol purity_sol Strict Temp. Control Optimized Workup purity->purity_sol

Caption: Key factors impacted by scaling up chemical synthesis.

References

Technical Support Center: Managing Reaction Exotherms in the Synthesis of 2-Phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing reaction exotherms during the synthesis of 2-phenylpropanenitrile.

Quantitative Data on Reaction Parameters

The synthesis of this compound, often achieved through the alkylation of benzyl cyanide, is an exothermic process where careful temperature control is crucial for safety and product yield. The following table summarizes key quantitative data from various reported methods.

Methylating AgentBaseCatalystSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
Dimethyl carbonatePotassium carbonate-Excess DMC180>195[1]
IodomethaneLithium diisopropylamide (LDA)-Not specified0-5Not specifiedNot specified[1]
2-Phenylpropyl bromideSodium cyanide-Not specified78-80 (reflux)Not specifiedNot specified[1]
Di-(2-chloroethyl)methylamineSodium hydroxideTrioctylamine, methyltrioctylammonium chlorideToluene60-802-4Not specified[2]
ChloromethaneSodium hydroxideTrioctylamine-20-40Not specifiedNot specified[2]
General Alkyl HalideSodium hydroxidePhase Transfer CatalystToluene30-402-10High[2]
Benzyl alcoholPotassium tert-butoxideNNN pincer–ruthenium (Ru) complexToluene140299[3]

Experimental Protocol: Alkylation of Benzyl Cyanide with a Methylating Agent using Phase-Transfer Catalysis

This protocol provides a general methodology for the synthesis of this compound, with a strong emphasis on managing the reaction exotherm.

Materials:

  • Benzyl cyanide

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • 50% (w/w) aqueous sodium hydroxide solution

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Toluene

  • Ice bath

  • Reaction vessel equipped with a mechanical stirrer, thermocouple, and a controlled addition funnel.

  • Quenching agent (e.g., dilute hydrochloric acid)

Procedure:

  • Reaction Setup:

    • Set up the reaction vessel in a well-ventilated fume hood.

    • Ensure the vessel is clean, dry, and equipped with efficient stirring.

    • Place a cooling bath (e.g., ice-water) under the reaction vessel.

    • Insert a calibrated thermocouple to monitor the internal reaction temperature accurately.

  • Initial Charging:

    • Charge the reaction vessel with benzyl cyanide, toluene, and the phase-transfer catalyst.

    • Begin stirring to ensure a homogenous mixture.

    • Cool the mixture to the desired starting temperature (e.g., 5-10 °C) using the cooling bath.

  • Controlled Addition of Base:

    • Slowly add the 50% sodium hydroxide solution via the addition funnel over a prolonged period.

    • Monitor the temperature closely during the addition. The rate of addition should be adjusted to maintain the desired temperature range and prevent a rapid temperature increase.

  • Controlled Addition of Methylating Agent:

    • Once the base addition is complete and the temperature is stable, begin the slow, dropwise addition of the methylating agent.

    • Crucially, this addition is highly exothermic. The rate of addition must be carefully controlled to maintain the reaction temperature within the desired range (e.g., 20-30 °C). A rapid addition can lead to a dangerous temperature spike.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at the set temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).

  • Quenching:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding a dilute acid (e.g., 1M HCl) to neutralize the excess base. This quenching step can also be exothermic.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation or chromatography.

Troubleshooting Guide & FAQs

This section addresses common issues related to exotherm management during the synthesis of this compound.

Q1: The reaction temperature is increasing too rapidly during the addition of the methylating agent. What should I do?

A1: Immediately stop the addition of the methylating agent. Increase the efficiency of the cooling bath (add more ice/use a colder solvent). If the temperature continues to rise, be prepared to add a small amount of a high-boiling point, inert solvent to dilute the reaction mixture and absorb some of the heat. In extreme cases, have a quenching agent ready for emergency shutdown.

Q2: My reaction seems to have a significant induction period, followed by a sudden and sharp temperature increase. How can I prevent this?

A2: Induction periods can be dangerous as they can lead to an accumulation of unreacted reagents, resulting in a sudden, uncontrolled reaction. To mitigate this:

  • Ensure adequate mixing to promote initiation.

  • Consider adding a small amount of the product from a previous successful batch to "seed" the reaction.

  • Slightly increasing the initial temperature might help to overcome the activation energy barrier, but this should be done with extreme caution and in small increments.

Q3: Can the choice of base affect the exotherm?

A3: Yes. Stronger bases can lead to a faster and more exothermic reaction. The concentration of the base is also a critical factor. Using a more dilute base solution or a weaker base like potassium carbonate may result in a slower, more controllable reaction, although it might require higher temperatures to achieve a reasonable reaction rate.[1]

Q4: How does the phase-transfer catalyst influence the reaction exotherm?

A4: The efficiency of the phase-transfer catalyst can impact the reaction rate and, consequently, the rate of heat generation. A more efficient catalyst will accelerate the reaction, leading to a more pronounced exotherm that requires more robust cooling. It is important to use the recommended catalyst loading and not to add an excess, as this could lead to a loss of control.

Q5: What are the key safety precautions to take when performing this synthesis?

A5:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Have a cooling bath and a quenching agent readily available.

  • Never leave an exothermic reaction unattended.

  • Be aware of the hazards of all reagents used, particularly the toxicity of cyanide-containing compounds and the reactivity of the methylating agents.

  • Have a clear plan for emergency shutdown of the reaction.

Visualizing Reaction Control and Troubleshooting

The following diagrams illustrate the key relationships in managing the reaction exotherm and a workflow for troubleshooting temperature excursions.

Exotherm_Factors cluster_factors Factors Influencing Exotherm cluster_controls Control Measures Rate of Addition Rate of Addition Heat Generation Rate Heat Generation Rate Rate of Addition->Heat Generation Rate Reagent Concentration Reagent Concentration Reagent Concentration->Heat Generation Rate Base Strength Base Strength Base Strength->Heat Generation Rate Catalyst Activity Catalyst Activity Catalyst Activity->Heat Generation Rate Agitation Speed Agitation Speed Proper Agitation Proper Agitation Agitation Speed->Proper Agitation Reaction Temperature Reaction Temperature Reaction Temperature->Heat Generation Rate Positive Feedback Cooling Bath Cooling Bath Heat Removal Rate Heat Removal Rate Cooling Bath->Heat Removal Rate Controlled Dosing Controlled Dosing Controlled Dosing->Heat Generation Rate Dilution Dilution Dilution->Heat Generation Rate Proper Agitation->Heat Removal Rate Runaway Potential Runaway Potential Heat Generation Rate->Runaway Potential Heat Removal Rate->Runaway Potential

Caption: Factors influencing and controlling the reaction exotherm.

Troubleshooting_Workflow cluster_workflow Troubleshooting a Temperature Excursion Start Temperature Rise Above Set Point Stop_Addition Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Enhance Cooling Stop_Addition->Enhance_Cooling Monitor_Temp Is Temperature Decreasing? Enhance_Cooling->Monitor_Temp Dilute Consider Dilution with Inert Solvent Monitor_Temp->Dilute No Resume_Control Resume with Caution (Slower Addition) Monitor_Temp->Resume_Control Yes Monitor_Temp2 Monitor_Temp2 Dilute->Monitor_Temp2 Is Temperature Now Decreasing? Quench Emergency Quench Investigate Investigate Cause After Stabilization Resume_Control->Investigate Monitor_Temp2->Quench No Monitor_Temp2->Resume_Control Yes

Caption: Workflow for managing an unexpected temperature increase.

References

Technical Support Center: Purification of Nitrile Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of nitrile compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: My nitrile compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A1: Nitriles can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially on the acidic surface of silica gel.[1][2] This is a common challenge during chromatographic purification.

To prevent degradation, consider the following:

  • Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to flush the column with a solvent system containing 1-3% triethylamine.[3]

  • Use an alternative stationary phase: Alumina (basic or neutral) or C18 reversed-phase silica are less likely to cause hydrolysis of sensitive nitriles.[4]

  • Choose your solvent system carefully: If you must use silica gel, avoid highly protic or aqueous solvent systems if your nitrile is prone to hydrolysis.

Q2: I'm having trouble visualizing my nitrile compound on a TLC plate. What visualization methods are most effective?

A2: Many nitrile compounds are not colored and may not be UV-active, making them invisible on a TLC plate without a visualizing agent.

Here are some effective visualization techniques:

  • UV Light (Non-destructive): If your nitrile compound contains a UV-active chromophore (e.g., an aromatic ring), it will appear as a dark spot on a fluorescent TLC plate under UV light (254 nm).[5][6]

  • Iodine Vapor (Semi-destructive): Exposing the TLC plate to iodine vapor in a sealed chamber is a general method that visualizes many organic compounds, including some nitriles, as brownish spots.[5][7] This method is particularly effective for unsaturated and aromatic compounds.[8]

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This stain is effective for compounds that can be oxidized, which includes many nitriles, especially if other functional groups are present. The spots typically appear as yellow-brown on a purple background.[7][8]

  • p-Anisaldehyde Stain (Destructive): This is a versatile stain that reacts with many functional groups to produce colored spots upon heating.[6][8]

Table 1: Common TLC Visualization Agents for Nitrile Compounds

Visualization AgentTypeAppearance of SpotComments
UV Light (254 nm)Non-destructiveDark spot on green fluorescent backgroundOnly for UV-active compounds (e.g., aromatic nitriles).[5][6]
Iodine (I₂)Semi-destructiveBrown spotGeneral stain, good for unsaturated and aromatic nitriles.[5][8]
Potassium Permanganate (KMnO₄)DestructiveYellow/brown spot on purple backgroundGood for oxidizable compounds.[7][8]
p-AnisaldehydeDestructiveVarious colorsA good general stain, but requires heating.[6][8]

Q3: My nitrile compound is "oiling out" during crystallization instead of forming solid crystals. What can I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with low melting points or when the solution is supersaturated at a temperature above the compound's melting point.[9]

Here are some strategies to prevent oiling out:

  • Use a lower boiling point solvent: This allows the solution to cool to a lower temperature before becoming saturated, increasing the chance of crystallization.[10]

  • Use a solvent mixture: Dissolve your compound in a good solvent and then slowly add a poor solvent (an "anti-solvent") at a slightly elevated temperature until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the oil and allow the solution to cool slowly.[9]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

Table 2: Suggested Crystallization Solvents for Nitriles

Nitrile TypeGood Solvents (for dissolving)Poor Solvents (for precipitating)
Aromatic NitrilesToluene, Ethyl Acetate, AcetoneHexane, Heptane, Water
Aliphatic NitrilesDichloromethane, Diethyl Ether, EthanolPentane, Hexane

Note: The ideal solvent system will depend on the specific structure of your nitrile compound and should be determined experimentally.

Troubleshooting Guides

Troubleshooting Guide 1: Column Chromatography

Issue: My nitrile compound is streaking or tailing on the TLC plate, leading to poor separation on the column.

Possible Causes & Solutions:

  • Compound is too polar for the stationary phase: This can cause strong interactions and lead to tailing.

    • Solution: Add a small amount of a polar modifier to your eluent. For example, if your compound is basic, adding 0.1-2.0% triethylamine or ammonia in methanol to the mobile phase can improve peak shape.[1][11] If your compound is acidic, adding 0.1-2.0% acetic or formic acid can help.[11]

  • Compound is degrading on the silica gel: As mentioned in the FAQs, the acidic nature of silica can cause hydrolysis.

    • Solution: Use deactivated silica gel or an alternative stationary phase like alumina.[3][4]

  • Sample is overloaded: Applying too much sample to the TLC plate or column can cause streaking.

    • Solution: Dilute your sample and apply a smaller amount.[11][12]

Experimental Protocol: Deactivation of Silica Gel with Triethylamine [3]

  • Prepare a solvent system that includes 1-3% triethylamine. This will likely require adjusting the polarity of your eluent (i.e., using a less polar solvent mixture than you would with untreated silica).

  • Pack your chromatography column with silica gel as you normally would.

  • Flush the packed column with the triethylamine-containing solvent system, using a volume of solvent equal to the volume of the silica gel.

  • Discard the eluted solvent. The silica gel is now deactivated.

  • You can now run your column using either the same triethylamine-containing eluent or switch back to your original, neutral solvent system.

Chromatography_Troubleshooting start Start: Poor Separation of Nitrile tlc TLC Analysis Shows Streaking/Tailing start->tlc overload Overloaded Sample? tlc->overload Check Concentration degradation Potential Degradation on Silica? tlc->degradation Consider Reactivity polarity Compound Too Polar? tlc->polarity Assess Polarity dilute Solution: Dilute Sample overload->dilute Yes deactivate Solution: Deactivate Silica or Use Alumina degradation->deactivate Yes modify_eluent Solution: Add Acid/Base Modifier to Eluent polarity->modify_eluent Yes Purity_Analysis_Workflow start Start: Assess Purity of Purified Nitrile tlc 1. TLC Analysis in Multiple Solvent Systems start->tlc nmr 2. ¹H and ¹³C NMR Spectroscopy tlc->nmr If single spot lcms 3. LC-MS Analysis nmr->lcms Confirm structure & check for minor impurities final_purity Final Purity Determination nmr->final_purity Primary method for structural integrity gcms 4. GC-MS Analysis (with caution) lcms->gcms If further analysis is needed gcms->final_purity Correlate with NMR/LCMS data

References

Identifying and minimizing byproduct formation in benzyl cyanide methylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals identify and minimize byproduct formation during the methylation of benzyl cyanide.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the methylation of benzyl cyanide?

The most common byproduct is the di-methylated product, α,α-dimethylbenzyl cyanide, resulting from the addition of a second methyl group. Other potential byproducts include hydrolysis products like phenylacetic acid if water is present, and ether products if an alcohol is used as a solvent with a strong base[1]. An impurity often found in the starting material is benzyl isocyanide, which can cause discoloration and a disagreeable odor in the final product[2].

Q2: How can I prevent the formation of α,α-dimethylbenzyl cyanide (di-methylation)?

Preventing di-methylation is crucial for achieving high purity of the desired mono-methylated product. Key strategies include:

  • Controlled Stoichiometry: Use a precise 1:1 molar ratio of benzyl cyanide to the methylating agent.

  • Slow Addition: Add the methylating agent to the reaction mixture slowly and at a controlled rate. This prevents localized high concentrations that favor di-methylation.

  • Temperature Control: Maintain a low reaction temperature to moderate the reaction rate and improve selectivity.

  • Catalyst Choice: Phase-transfer catalysis (PTC) can enhance selectivity for mono-alkylation[3].

Q3: My reaction is producing significant amounts of phenylacetic acid. What is the cause and how can I fix it?

The presence of phenylacetic acid indicates hydrolysis of the nitrile group[4][5][6]. This is typically caused by the presence of water in the reaction mixture. To resolve this:

  • Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.

  • Dry Glassware: Flame-dry or oven-dry all glassware immediately before setting up the reaction.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Q4: What is the best base to use for this reaction to minimize byproducts?

The choice of base is critical. While strong bases like sodium hydride or sodium amide are effective, they can be hazardous and may lead to side reactions like the formation of ether byproducts[1]. A preferred industrial method involves using alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) in conjunction with a phase-transfer catalyst[1]. This approach often provides high yields and purity while avoiding the hazards of stronger bases[1].

Q5: How does Phase Transfer Catalysis (PTC) help in minimizing byproducts?

Phase-transfer catalysis facilitates the reaction between reactants present in different phases (e.g., an aqueous phase containing the base and an organic phase containing the benzyl cyanide). A PTC agent, such as a tetraalkylammonium halide, transfers the hydroxide anion into the organic phase to deprotonate the benzyl cyanide. This method allows for the use of milder bases like NaOH, enhances reaction rates at lower temperatures, and can significantly improve the selectivity for mono-alkylation, thereby minimizing the di-methylated byproduct[3][7].

Q6: My final product is colored and has a strong, unpleasant odor. What is the likely impurity?

This is often due to the presence of benzyl isocyanide in the starting benzyl cyanide[2]. A purification step can be employed to remove it. Shaking the distilled benzyl cyanide with warm (60°C) 50% sulfuric acid, followed by washing with sodium bicarbonate and sodium chloride solutions, can yield a water-white product that remains stable over time[2].

Q7: What are the recommended purification methods for α-methylbenzyl cyanide?

The most common and effective method for purifying the product is distillation under reduced pressure (vacuum distillation)[1][2]. This allows for the separation of the desired mono-methylated product from unreacted benzyl cyanide, the higher-boiling di-methylated byproduct, and other non-volatile impurities[1]. An initial workup involving washing the organic phase with water, followed by acidic and alkaline extractions, can remove catalysts and other water-soluble impurities before distillation[1].

Troubleshooting Guide

Symptom / Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Mono-Methylated Product • Incomplete reaction. • Sub-optimal base or catalyst. • Hydrolysis of starting material or product.• Increase reaction time or temperature moderately. • Switch to a phase-transfer catalysis (PTC) system with NaOH/KOH[1]. • Ensure strictly anhydrous conditions (dry solvents and glassware, inert atmosphere).
High Percentage of Di-Methylated Product • Molar excess of methylating agent. • Addition of methylating agent was too fast. • High reaction temperature.• Use a strict 1:1 molar ratio of benzyl cyanide to methylating agent. • Add the methylating agent dropwise over an extended period. • Perform the reaction at a lower temperature.
Presence of Phenylacetic Acid • Water present in the reaction mixture.• Use anhydrous solvents and reagents. • Run the reaction under an inert atmosphere (N₂ or Ar)[6].
Formation of Ether Byproducts • Use of strong bases (e.g., sodium alkoxide) with alcohol solvents[1].• Use an aprotic solvent (e.g., toluene). • Employ a PTC method with aqueous NaOH instead of alkoxides[1].
Product Discoloration / Foul Odor • Presence of benzyl isocyanide in the starting material[2].• Purify the starting benzyl cyanide by washing with warm 50% H₂SO₄ before the reaction[2].

Data on Methylation Methods

Methylating Agent Base / Catalyst Yield of α,α-dimethylbenzyl cyanide Purity Reference
Dimethyl CarbonateTrialkylamines29%Not Specified[1]
Methyl ChlorideNaOH / Trioctylamine (PTC)98%> 99%[1]
Methyl Iodide / ChlorideNaH, NaNH₂, or Sodium AlkoxideNot Specified (Noted for increased ether byproduct formation)Not Specified[1]

Visualized Workflows and Pathways

Reaction_Pathway BC Benzyl Cyanide (C₆H₅CH₂CN) Anion Benzyl Cyanide Anion BC->Anion + Base - H⁺ MonoMe Mono-methylated Product (α-phenylpropionitrile) Anion->MonoMe + CH₃X - X⁻ DiMe Di-methylated Byproduct (α,α-dimethylbenzyl cyanide) Anion->DiMe + CH₃X - X⁻ MeX Methylating Agent (e.g., CH₃Cl) MonoMe->Anion + Base - H⁺ MonoMe->DiMe

Caption: Reaction pathway for benzyl cyanide methylation and byproduct formation.

Troubleshooting_Workflow Start Start: Low Yield or High Impurity Issue CheckDiMe Analyze Product by GC/NMR. High Di-methylation? Start->CheckDiMe CheckHydrolysis Presence of Phenylacetic Acid? CheckDiMe->CheckHydrolysis No Sol_DiMe Solution: 1. Reduce CH₃X Stoichiometry. 2. Slow Down Addition Rate. 3. Lower Reaction Temp. CheckDiMe->Sol_DiMe Yes CheckPurity Check Starting Material Purity CheckHydrolysis->CheckPurity No Sol_Hydrolysis Solution: 1. Use Anhydrous Solvents. 2. Work Under Inert Gas. CheckHydrolysis->Sol_Hydrolysis Yes Sol_Purity Solution: Purify Benzyl Cyanide (e.g., Acid Wash) CheckPurity->Sol_Purity Impure End Re-run Experiment CheckPurity->End Pure Sol_DiMe->End Sol_Hydrolysis->End Sol_Purity->End

Caption: Troubleshooting logic for common methylation issues.

Experimental Protocol: Methylation via Phase-Transfer Catalysis (PTC)

This protocol is a representative example based on methods described for achieving high purity and yield[1]. Note: A thorough risk assessment should be conducted before performing any chemical reaction.

1. Materials and Equipment:

  • Benzyl Cyanide (purified if necessary)

  • Methyl Chloride (or other methylating agent)

  • Sodium Hydroxide (e.g., 33% aqueous solution)

  • Phase-Transfer Catalyst (e.g., Trioctylamine or a Tetraalkylammonium salt)

  • Aprotic Solvent (e.g., Toluene)

  • Reaction vessel equipped with a mechanical stirrer, condenser, thermometer, and gas inlet/outlet.

  • Standard laboratory glassware for workup and distillation.

2. Reaction Setup:

  • Charge the reactor with the aqueous sodium hydroxide solution and the phase-transfer catalyst.

  • Begin vigorous stirring to ensure good mixing between the aqueous and organic phases.

  • In a separate vessel, prepare a solution of benzyl cyanide in toluene.

3. Methylation Reaction:

  • Heat the reactor contents to the desired temperature (e.g., 30-40°C)[1].

  • Simultaneously and slowly, meter in the benzyl cyanide solution and the methylating agent (e.g., bubble in methyl chloride gas at a controlled rate) over 2-4 hours. Maintain the temperature throughout the addition.

  • If using a gaseous methylating agent like methyl chloride, the reaction may be run under slight superatmospheric pressure (e.g., up to 5 bar)[1].

  • After the addition is complete, continue stirring the mixture for an additional 2-4 hours to ensure the reaction goes to completion[1].

4. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Add water to dissolve the salts and then stop stirring to allow the phases to separate[1].

  • Separate the organic phase from the aqueous phase.

  • The organic phase can be washed sequentially with an acidic solution (e.g., dilute HCl) and an alkaline solution (e.g., dilute NaHCO₃) to remove the catalyst and other impurities[1].

  • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent (toluene) via distillation or a rotary evaporator.

  • Purify the resulting crude product by distillation under reduced pressure to obtain pure α-phenylpropionitrile[1].

Experimental_Workflow A 1. Setup Charge Reactor with NaOH(aq) and PTC B 2. Reaction Slowly add Benzyl Cyanide & Methylating Agent at 30-40°C A->B C 3. Stir Continue stirring for 2-4 hours post-addition B->C D 4. Quench & Separate Add water, separate organic phase C->D E 5. Wash Wash organic phase with acidic and basic solutions D->E F 6. Dry & Concentrate Dry with MgSO₄, remove solvent E->F G 7. Purify Vacuum Distillation of crude product F->G H Final Product α-phenylpropionitrile G->H

Caption: Step-by-step experimental workflow for PTC methylation.

References

Effect of temperature and pressure on 2-Phenylpropanenitrile synthesis yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-phenylpropanenitrile. The following sections detail the effects of temperature and pressure on reaction yield, provide established experimental protocols, and offer solutions to common issues encountered during synthesis.

Data Presentation: Effect of Temperature and Pressure on Yield

The yield of this compound is significantly influenced by reaction temperature and pressure. Below are summaries of quantitative data from key synthesis methods.

High-Pressure Synthesis via Methylation with Dimethyl Carbonate (DMC)

This method offers a greener alternative to traditional alkylating agents. The reaction is typically performed in an autoclave.

Temperature (°C)Pressure (MPa)CatalystReaction Time (hours)Yield (%)Purity (%)Reference
160-2002 ± 0.1Sodium Methoxide3-6High (unspecified)-[1]
180> AtmosphericPotassium CarbonateNot Specified95>99[1]

Note: The exothermic nature of this reaction requires stringent temperature control to prevent side reactions such as polymerization or decarboxylation.[1]

Atmospheric Pressure Synthesis via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis allows for milder reaction conditions and is a common method for the alkylation of benzyl cyanide.

Temperature (°C)Alkylating AgentCatalyst SystemYield (%)NotesReference
40-60n-bromopropane*TBAB / KOHRate increases with temp.Maximum reaction rate observed at 50°C.[2]
20-40Chloromethane**Trioctylamine98 (dimethylated product)Reaction at up to 5 bar over atmospheric pressure.[3]
78-80 (Reflux)2-Phenylpropyl BromideSodium CyanideNot SpecifiedStandard reflux conditions.[1]
0-5IodomethaneLithium Diisopropylamide (LDA)Not SpecifiedRequires strict temperature management.[1]

*Note: While this data is for the synthesis of 2-phenylvaleronitrile, it provides a relevant indication of the temperature effects on the alkylation of benzyl cyanide under PTC conditions. **Note: This high yield is for the dimethylated product, α,α-dimethylbenzyl cyanide, but indicates favorable conditions for alkylation of the benzyl cyanide carbanion.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound and its precursor, benzyl cyanide.

Protocol 1: High-Pressure Synthesis of this compound from Benzyl Cyanide and Dimethyl Carbonate

This protocol is adapted from a patented high-yield method.[1]

Materials:

  • Benzyl cyanide

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (anhydrous)

  • Autoclave reactor

Procedure:

  • Charge the autoclave with benzyl cyanide, a large excess of dimethyl carbonate (which also acts as the solvent), and potassium carbonate.

  • Seal the autoclave and begin stirring.

  • Heat the mixture to 180°C. The pressure will rise due to the vapor pressure of the solvent at this temperature.

  • Maintain the reaction at 180°C for the required duration (optimization may be needed, but high conversion is expected within hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any residual pressure.

  • Open the reactor and transfer the reaction mixture.

  • The excess DMC can be removed by distillation at atmospheric pressure (boiling point of DMC is 90°C).

  • The crude this compound can then be purified by vacuum distillation to achieve high purity.

Protocol 2: Synthesis of Benzyl Cyanide via Kolbe Nitrile Synthesis

This is a standard method for preparing the precursor, benzyl cyanide, from benzyl chloride.[4]

Materials:

  • Benzyl chloride

  • Sodium cyanide (NaCN)

  • Ethanol (95%)

  • Water

  • 5-L round-bottomed flask with reflux condenser and separatory funnel

Procedure:

  • In the 5-L flask, dissolve 500 g of powdered sodium cyanide in 450 cc of warm water.

  • In a separate container, mix 1 kg of benzyl chloride with 1 kg of 95% ethanol.

  • Add the benzyl chloride/ethanol mixture to the sodium cyanide solution through the separatory funnel over 30-45 minutes.

  • Heat the mixture under reflux on a steam bath for four hours.

  • Cool the reaction mixture and filter with suction to remove the precipitated sodium chloride. Wash the salt with a small amount of ethanol.

  • Distill off the majority of the ethanol from the filtrate.

  • Cool the remaining liquid, and if necessary, filter again. Separate the layer of crude benzyl cyanide.

  • Purify the crude benzyl cyanide by vacuum distillation. Collect the fraction boiling at 115-120°C / 10 mm Hg. This should yield 80-90% of the theoretical amount.[4]

Mandatory Visualizations

Logical Relationship in this compound Synthesis

Synthesis_Pathway cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_products Products & Byproducts Temperature Temperature Product This compound (Desired Product) Temperature->Product Increases Rate (up to optimum) SideProduct2 Elimination Products Temperature->SideProduct2 Favors at high temps SideProduct3 Polymerization/Decomposition Temperature->SideProduct3 Risk at very high temps Pressure Pressure Pressure->Product Can increase rate & yield (e.g., with DMC) BenzylCyanide Benzyl Cyanide BenzylCyanide->Product MethylatingAgent Methylating Agent (e.g., DMC, CH3I) MethylatingAgent->Product Base Base (e.g., K2CO3, NaOCH3) Base->Product Essential for carbanion formation SideProduct1 Over-alkylation Products (e.g., Dimethylated Benzyl Cyanide) Product->SideProduct1 Excess Methylating Agent or harsh conditions

Caption: Factors influencing this compound synthesis yield and byproduct formation.

Experimental Workflow for High-Pressure Synthesis

High_Pressure_Workflow start Start charge_reactor Charge Autoclave: - Benzyl Cyanide - Dimethyl Carbonate (DMC) - Potassium Carbonate start->charge_reactor seal_heat Seal Reactor & Heat to 180°C charge_reactor->seal_heat react Maintain Reaction (Stirring under pressure) seal_heat->react cool_vent Cool to Room Temperature & Vent Pressure react->cool_vent extract Extract Reaction Mixture cool_vent->extract distill_dmc Atmospheric Distillation (Remove excess DMC) extract->distill_dmc vacuum_distill Vacuum Distillation (Purify Product) distill_dmc->vacuum_distill end Pure this compound vacuum_distill->end

Caption: Workflow for high-pressure synthesis of this compound.

Troubleshooting Guide & FAQs

Q1: My reaction yield is low when using the high-pressure DMC method. What are the likely causes?

A1: Low yield in the high-pressure synthesis can be attributed to several factors:

  • Insufficient Temperature or Time: The reaction requires high temperatures (160-200°C) to proceed efficiently. Ensure your reactor is reaching and maintaining the target temperature. Reaction times are typically in the range of 3-6 hours; shorter times may lead to incomplete conversion.[1]

  • Poor Mixing: Inadequate stirring will result in poor contact between the reactants, especially with a heterogeneous catalyst like potassium carbonate. Ensure the stirring mechanism in your autoclave is functioning correctly.

  • Catalyst Inactivity: Ensure your base (e.g., potassium carbonate or sodium methoxide) is anhydrous and of high purity. Moisture can deactivate the catalyst and interfere with the reaction.

  • Leaks in the Reactor: If your autoclave has a leak, the pressure will not be maintained, which can affect the reaction rate and potentially lead to the loss of volatile reactants.

Q2: I am observing the formation of significant byproducts. How can I improve the selectivity?

A2: Byproduct formation is often related to reaction conditions:

  • Over-alkylation: The formation of α,α-dimethylbenzyl cyanide can occur if the reaction conditions are too harsh or if there is a large excess of the methylating agent relative to the deprotonated benzyl cyanide. Careful control of stoichiometry is important.

  • Elimination Reactions: At excessively high temperatures, elimination reactions can compete with the desired substitution, especially if using alkyl halides with β-hydrogens. While less of a concern with methylating agents, it's a possibility with other alkylating agents. Lowering the temperature may favor substitution.

  • Polymerization and Decomposition: Stringent temperature control is crucial, as the methylation of benzyl cyanide can be exothermic. Runaway temperatures can lead to polymerization or decomposition of the starting materials and product.[1]

Q3: The reaction with iodomethane at low temperatures is not proceeding. What should I check?

A3: This reaction is highly sensitive to the base and temperature:

  • Base Preparation: Lithium diisopropylamide (LDA) is a very strong, non-nucleophilic base that is required for this reaction. It is typically prepared in situ from n-butyllithium and diisopropylamine at low temperatures (e.g., -78°C) and used immediately. Ensure your LDA is properly prepared and active.

  • Strict Anhydrous Conditions: LDA is extremely sensitive to moisture. All glassware must be flame-dried, and all solvents and reagents must be rigorously dried. Any trace of water will quench the LDA.

  • Temperature Control: The temperature must be kept low (0-5°C) during the addition of iodomethane to prevent side reactions.[1]

Q4: When using phase-transfer catalysis, the reaction is slow or incomplete. How can I improve it?

A4: The efficiency of a PTC reaction depends on several parameters:

  • Catalyst Choice: The choice of the phase-transfer catalyst is critical. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common. The structure of the catalyst can influence its efficiency.

  • Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which facilitates the transfer of the reactants by the catalyst.

  • Temperature: For the alkylation of benzyl cyanide with n-bromopropane, the reaction rate was found to increase with temperature up to an optimum of around 50°C.[2] Operating at too low a temperature may result in a slow reaction rate.

  • Concentration of the Base: A sufficiently concentrated aqueous solution of the base (e.g., NaOH or KOH) is needed to deprotonate the benzyl cyanide at the interface.

Q5: Is it possible to run the synthesis at atmospheric pressure without PTC?

A5: While some methods exist, they often require very strong and hazardous bases or specific conditions. For instance, using sodium amide (NaNH₂) in a dry organic solvent is a classic method but is hazardous. The high-pressure DMC method and PTC methods are generally preferred for their safety, efficiency, and scalability. The reaction of 2-phenylpropyl bromide with sodium cyanide can be performed at atmospheric pressure under reflux, but this involves a different starting material.[1]

References

Validation & Comparative

Purity Assessment of 2-Phenylpropanenitrile: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-Phenylpropanenitrile (also known as α-methylbenzyl cyanide) is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide provides a comparative analysis of two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of this compound. It includes detailed experimental protocols, a comparative analysis of their performance based on experimental data, and visual guides to the analytical workflows.

Introduction to Chromatographic Purity Analysis

Chromatographic methods are fundamental in separating and quantifying the components of a mixture, making them indispensable for determining the purity of chemical substances. For a compound like this compound, which is a key starting material in the synthesis of various pharmaceuticals, even trace impurities can affect the yield, and safety of the final product. The choice between GC and HPLC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the required sensitivity and resolution of the analysis.

Comparison of GC-FID and RP-HPLC for this compound Purity Assessment

Gas Chromatography with a Flame Ionization Detector (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection are two of the most common and effective methods for the purity assessment of organic compounds like this compound.

Gas Chromatography (GC) is ideally suited for volatile and thermally stable compounds. In GC, the sample is vaporized and carried by an inert gas through a column, where separation occurs based on the differential partitioning of the components between the mobile gas phase and a stationary phase. The Flame Ionization Detector (FID) is highly sensitive to organic compounds.

High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode, is a versatile technique that separates compounds based on their polarity. A non-polar stationary phase is used with a polar mobile phase. It is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.

Below is a summary of the quantitative data obtained from the analysis of a this compound sample using both GC-FID and RP-HPLC. The sample was intentionally spiked with known potential impurities to evaluate the separation capabilities of each technique.

Table 1: Comparative Purity Analysis of this compound by GC-FID and RP-HPLC

CompoundGC-FIDRP-HPLC-UV
Retention Time (min) Peak Area (%) Retention Time (min) Peak Area (%)
Benzyl Cyanide (Impurity A)4.820.453.150.48
This compound6.2599.205.8099.15
Unidentified Impurity 17.100.184.500.20
Dimer (Impurity B)Not Resolved-8.200.17
Calculated Purity (%) 99.20 99.15

Note: The data presented in this table is representative and intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the GC-FID and RP-HPLC analyses are provided below to allow for replication and adaptation in a laboratory setting.

Gas Chromatography with Flame Ionization Detector (GC-FID)

Objective: To determine the purity of this compound and quantify volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector: Split/splitless injector.

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas Flow: 1.5 mL/min (Helium)

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Diluent: Acetone

Sample Preparation: Prepare a solution of this compound in acetone at a concentration of approximately 1 mg/mL.

Data Analysis: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound and quantify polar and non-polar impurities, including potential non-volatile byproducts.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Autosampler.

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water.

    • 0-10 min: 60% ACN, 40% Water

    • 10-15 min: Gradient to 80% ACN, 20% Water

    • 15-20 min: Hold at 80% ACN, 20% Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50)

Sample Preparation: Prepare a solution of this compound in the diluent at a concentration of approximately 0.5 mg/mL.

Data Analysis: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

Visual Representation of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC and HPLC analysis.

GC_Workflow sample_prep Sample Preparation (1 mg/mL in Acetone) injection GC Injection (1 µL) sample_prep->injection Inject sample separation Chromatographic Separation (HP-5 Column) injection->separation Vaporization & Carrier Gas Flow detection FID Detection separation->detection Elution of separated components data_analysis Data Analysis (Peak Integration & Purity Calculation) detection->data_analysis Generate Chromatogram HPLC_Workflow sample_prep Sample Preparation (0.5 mg/mL in ACN/Water) injection HPLC Injection (10 µL) sample_prep->injection Inject sample separation Chromatographic Separation (C18 Column) injection->separation Mobile Phase Flow detection UV Detection (210 nm) separation->detection Elution of separated components data_analysis Data Analysis (Peak Integration & Purity Calculation) detection->data_analysis Generate Chromatogram

Spectroscopic Analysis for Structural Validation of 2-Phenylpropanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of spectroscopic data for 2-phenylpropanenitrile and its structural isomers, 3-phenylpropanenitrile and cinnamonitrile. By presenting key differentiators in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide serves as a practical resource for the unambiguous structural validation of this compound.

Executive Summary

This compound can be definitively identified and distinguished from its isomers through a combined spectroscopic approach. The key distinguishing features are:

  • ¹H NMR: The presence of a quartet for the methine proton and a doublet for the methyl group is unique to this compound.

  • ¹³C NMR: The chemical shift of the aliphatic carbons provides clear differentiation from the vinylic carbons of cinnamonitrile and the methylene carbons of 3-phenylpropanenitrile.

  • IR Spectroscopy: While all isomers exhibit a nitrile stretch, the presence of a C=C stretch in cinnamonitrile is a key differentiating feature.

  • Mass Spectrometry: Although this compound and 3-phenylpropanenitrile are isomeric and thus have the same molecular weight, their fragmentation patterns can differ. Cinnamonitrile has a different molecular weight.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data for this compound and its structural isomers.

Table 1: ¹H NMR Data (CDCl₃)

CompoundAromatic Protons (ppm)Aliphatic/Vinylic Protons (ppm)
This compound ~7.3-7.4 (m, 5H)~3.9 (q, 1H, CH), ~1.6 (d, 3H, CH₃)
3-Phenylpropanenitrile ~7.2-7.3 (m, 5H)~2.9 (t, 2H, CH₂), ~2.6 (t, 2H, CH₂)
Cinnamonitrile ~7.4-7.5 (m, 5H)~7.4 (d, 1H, =CH), ~5.9 (d, 1H, =CH)

Table 2: ¹³C NMR Data (CDCl₃)

CompoundAromatic Carbons (ppm)Aliphatic/Vinylic Carbons (ppm)Nitrile Carbon (ppm)
This compound ~127.0, 127.9, 129.1, 136.9~31.4 (CH)Not explicitly found
3-Phenylpropanenitrile ~127.1, 128.8, 129.0, 138.8~31.8 (CH₂), ~19.4 (CH₂)~119.5
Cinnamonitrile ~127.2, 129.3, 131.2, 133.5~150.3 (=CH), ~96.8 (=CH)~118.1

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundC≡N StretchC=C Stretch (Aromatic)C-H Stretch (Aromatic)C-H Stretch (Aliphatic)Other Key Bands
This compound ~2245~1600, 1495, 1455~3060, 3030~2980, 2940-
3-Phenylpropanenitrile ~2247~1605, 1497, 1454~3060, 3030~2930, 2860-
Cinnamonitrile ~2220~1625, 1598, 1495, 1450~3060, 3030-~970 (trans C=C bend)

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values
This compound C₉H₉N131.17131 (M+), 116, 104, 89, 77
3-Phenylpropanenitrile C₉H₉N131.17131 (M+), 104, 91, 77, 65
Cinnamonitrile C₉H₇N129.16129 (M+), 102, 76

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate, and allowing the solvent to evaporate.[1]

  • Acquisition: Place the prepared sample in the IR beam of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or salt plates) should be acquired and subtracted from the sample spectrum.[2]

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).[3]

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds.[4]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[5]

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.[5]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using the described spectroscopic techniques.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation cluster_3 Structural Elucidation Unknown_Sample Unknown Sample NMR NMR Spectroscopy (¹H and ¹³C) Unknown_Sample->NMR IR IR Spectroscopy Unknown_Sample->IR MS Mass Spectrometry Unknown_Sample->MS NMR_Data Analyze Chemical Shifts, Coupling Patterns, and Carbon Environments NMR->NMR_Data IR_Data Identify Functional Groups (C≡N, C=C, etc.) IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Comparison Compare Data with Reference Spectra of Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure_Validation Structure Validated as This compound Comparison->Structure_Validation

Caption: Workflow for the spectroscopic validation of this compound.

References

A Comparative Guide to the Synthetic Routes of 2-Phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to 2-phenylpropanenitrile (α-methylbenzyl cyanide), a key intermediate in the synthesis of pharmaceuticals, particularly the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The nitrile group serves as a versatile precursor to the 2-phenylpropionic acid core of these drugs.[1] This document outlines the most common synthetic strategies, presenting their experimental protocols, performance data, and a comparative analysis to aid in methodology selection for laboratory and industrial applications.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two main pathways: the alkylation of benzyl cyanide and the hydrocyanation of styrene. Each method offers distinct advantages and challenges in terms of reagent availability, reaction conditions, yield, selectivity, and safety.

cluster_0 Alkylation Route cluster_1 Hydrocyanation Route start1 Benzyl Cyanide product This compound start1->product Alkylation reagent1 Methylating Agent (e.g., (CH₃)₂CO₃, (CH₃)₂SO₄) reagent1->product base Base (e.g., NaOMe, NaOH) base->product start2 Styrene start2->product Hydrocyanation reagent2 Cyanide Source (e.g., HCN) reagent2->product catalyst Nickel Catalyst catalyst->product A Mix Benzyl Cyanide, (CH₃)₂CO₃, and NaOMe B Heat in Autoclave (160-200°C, 2 MPa) A->B C Reaction Monitoring (4-8 hours) B->C D Cool and Depressurize C->D E Distillation (Atmospheric then Vacuum) D->E F Collect Product Fraction (108-113°C @ 20mmHg) E->F A Ni(0) Catalyst Precursor B Oxidative Addition of HCN A->B + HCN C Hydrido-cyanide Complex B->C D Alkene Coordination (Styrene) C->D + Styrene E Migratory Insertion D->E F Alkyl-metal Cyanide E->F G Reductive Elimination F->G G->A Regenerates Catalyst H This compound G->H

References

2-Phenylpropanenitrile: A Comparative Guide to a Versatile Nitrile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, nitrile-containing compounds are indispensable building blocks, prized for their versatile reactivity and prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Among these, 2-phenylpropanenitrile stands out as a key intermediate, particularly in the synthesis of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an objective comparison of this compound with other nitrile-containing building blocks, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.

Core Synthetic Applications of this compound

This compound's utility stems from the reactivity of its nitrile group and the acidity of the α-hydrogen.[4] This allows for a variety of transformations into other valuable functional groups.

1. Hydrolysis to Carboxylic Acids: The hydrolysis of the nitrile group in this compound to form 2-phenylpropionic acid is a cornerstone of its industrial importance, providing the core structure for drugs like ibuprofen and naproxen.

2. Reduction to Amines: The nitrile can be reduced to a primary amine, 2-phenylpropanamine, a valuable precursor for various amine derivatives.

3. Ketone Synthesis via Grignard Reaction: Reaction with Grignard reagents followed by hydrolysis of the intermediate imine yields ketones.[5][6]

4. Alkylation: The acidic α-hydrogen can be deprotonated to form a carbanion, which can then be alkylated to build more complex carbon skeletons.[7][8]

Comparative Analysis of Nitrile Building Blocks

While this compound is a powerful tool, other nitrile-containing building blocks offer unique advantages in different synthetic contexts. This section compares this compound with other α-aryl nitriles and functionally substituted benzonitriles.

Synthesis of α-Aryl Nitriles: A Comparative Overview

The direct cyanation of benzylic alcohols and the decarbonylative cyanation of aryl carboxylic acids are modern, efficient methods for synthesizing α-aryl nitriles, including this compound.

. Table 1: Comparison of Catalytic Methods for α-Aryl Nitrile Synthesis

MethodCatalyst/ReagentSubstrate ScopeYield (%)ConditionsRef.
Direct Cyanation of Benzylic Alcohols InBr₃ / TMSCNVariety of benzylic alcohols46-995-30 min, room temp.[9][10]
Zn(OTf)₂ / TMSCNVariety of benzylic alcoholsGood to excellentHeating[11]
B(C₆F₅)₃ / IsonitrileWide range of benzylic alcoholsUp to 98100 °C[12]
Decarbonylative Cyanation of Aryl Carboxylic Acids Pd(OAc)₂ / Xantphos / Zn(CN)₂Wide range of aryl carboxylic acidsModerate to excellent160 °C, dioxane[13][14]
CuI / K₄Fe(CN)₆Electron-deficient aryl carboxylic acidsModerate to goodO₂ atmosphere, DMSO[15]
Functional Group Transformations: A Yield Comparison

The conversion of the nitrile group into other functionalities is a key aspect of its utility. The following table compares the yields of common transformations for different nitrile building blocks.

. Table 2: Comparative Yields of Functional Group Transformations

TransformationStarting NitrileReagentsProductYield (%)Ref.
Reduction to Amine p-methylbenzonitrilePt nanowires, H₂di(p-methylbenzyl)amine96.6[16]
o-methylbenzonitrilePt nanowires, H₂di(o-methylbenzyl)amine91.8[16]
Alkylation PhenylacetonitrileBenzyl alcohol, KOtBu2,3-diphenylpropanenitrileGood to moderate[7][8]
4-Methoxyphenylacetonitrile4-Methoxybenzyl alcohol, KOtBu2,3-bis(4-methoxyphenyl)propanenitrile90[7]
Hydrocyanation StyreneNi(BiPhePhos), HCNThis compoundHigh[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Direct Cyanation of 1-Phenylethanol to this compound

This protocol is adapted from the work of Chen et al.[9]

Materials:

  • 1-Phenylethanol

  • Trimethylsilyl cyanide (TMSCN)

  • Indium(III) bromide (InBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-phenylethanol (1.0 mmol) in CH₂Cl₂ (5 mL) at room temperature, add InBr₃ (0.05 mmol, 5 mol%).

  • Add TMSCN (1.2 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-30 minutes.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Expected Yield: 90-99%

Protocol 2: Synthesis of Propiophenone from this compound via Grignard Reaction

This protocol is a general procedure based on established methods.[5][6]

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr) in diethyl ether

  • Anhydrous diethyl ether

  • Aqueous hydrochloric acid (e.g., 3M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve this compound (1.0 mmol) in anhydrous diethyl ether (10 mL).

  • Cool the solution in an ice bath and add MeMgBr (1.2 mmol, 1.2 equivalents) dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 3M HCl until the solution is acidic.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield propiophenone.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic workflows.

G cluster_0 Synthesis of this compound cluster_1 Transformations of this compound Styrene Styrene PPN This compound Styrene->PPN Hydrocyanation HCN HCN HCN->PPN Catalyst_Ni Ni Catalyst Catalyst_Ni->PPN PPN_start This compound Profens Profens (e.g., Ibuprofen) PPN_start->Profens Hydrolysis Amine 2-Phenylpropanamine PPN_start->Amine Reduction Ketone Ketones PPN_start->Ketone Grignard Reaction

Synthetic routes to and from this compound.

G cluster_0 General Synthesis of α-Aryl Nitriles Benzylic_Alcohol Benzylic Alcohol Aryl_Nitrile α-Aryl Nitrile Benzylic_Alcohol->Aryl_Nitrile Direct Cyanation Aryl_Carboxylic_Acid Aryl Carboxylic Acid Aryl_Carboxylic_Acid->Aryl_Nitrile Decarbonylative Cyanation Cyanating_Agent Cyanating Agent (e.g., TMSCN, Zn(CN)₂) Cyanating_Agent->Aryl_Nitrile Catalyst Catalyst (e.g., InBr₃, Pd(OAc)₂) Catalyst->Aryl_Nitrile

Catalytic pathways to α-aryl nitriles.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, with its importance underscored by its role in the production of widely used pharmaceuticals. While it shares the fundamental reactivity of the nitrile group with other building blocks, its specific structure lends itself to efficient transformations into key pharmaceutical intermediates. Modern catalytic methods have streamlined the synthesis of this compound and other α-aryl nitriles, offering high yields under mild conditions. The choice between this compound and other nitrile-containing compounds will ultimately depend on the specific target molecule and the desired synthetic strategy. This guide provides the necessary comparative data and protocols to make an informed decision, facilitating more efficient and effective synthetic planning for researchers in the chemical and pharmaceutical sciences.

References

A Comparative Guide to Methylating Agents for Phenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The methylation of phenylacetonitrile and its derivatives is a critical transformation in the synthesis of a wide range of pharmaceuticals and fine chemicals. The choice of methylating agent significantly impacts reaction efficiency, selectivity, safety, and environmental footprint. This guide provides an objective comparison of common methylating agents, supported by experimental data, to aid in the selection of the most suitable reagent for your specific research and development needs.

Performance Comparison of Methylating Agents

The selection of a methylating agent for the α-methylation of phenylacetonitrile derivatives is a trade-off between reactivity, selectivity, safety, and cost. The following table summarizes the performance of three common methylating agents: Dimethyl Carbonate (DMC), Dimethyl Sulfate (DMS), and Methyl Iodide (MeI).

Methylating AgentTypical Yield (%)Selectivity (Mono:Di)Reaction ConditionsKey AdvantagesKey Disadvantages
Dimethyl Carbonate (DMC) 93 - 99+>99:1[1][2][3]High Temperature (180-200°C), High Pressure, Base (e.g., K₂CO₃)[1]"Green" reagent, non-toxic, high selectivity for mono-methylation[1][2]Requires high temperatures and pressures, slower reaction rates[1]
Dimethyl Sulfate (DMS) 72 - 96[4][5][6]Variable, often requires careful controlModerate Temperature (e.g., 90°C), Base (e.g., NaOH, NaHCO₃)[4][5][6]Highly reactive, cost-effective[7]Extremely toxic and carcinogenic, requires stringent safety precautions[7]
Methyl Iodide (MeI) Good to excellentVariable, can be controlled with PTCRoom temperature to reflux, Base (e.g., K₂CO₃), often with Phase Transfer Catalyst (PTC)High reactivity, well-established proceduresVolatile, toxic, and a potential carcinogen

Experimental Protocols

Detailed methodologies for the methylation of phenylacetonitrile using each of the compared agents are provided below. These protocols are representative and may require optimization for specific derivatives.

Protocol 1: Mono-methylation of Phenylacetonitrile using Dimethyl Carbonate (DMC)

This protocol is adapted from a procedure known for its high selectivity towards mono-methylation.[1]

Materials:

  • Phenylacetonitrile

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Autoclave with magnetic stirring

  • Diethyl ether

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Charge a stainless-steel autoclave with phenylacetonitrile (1.0 eq), dimethyl carbonate (16.4 eq), and anhydrous potassium carbonate (2.1 eq).

  • Seal the autoclave and begin magnetic stirring.

  • Heat the reaction mixture to 180°C and maintain this temperature for 18 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the autoclave to release any pressure.

  • Transfer the reaction mixture to a separatory funnel.

  • Add water to the separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

Protocol 2: Methylation of Phenylacetonitrile using Dimethyl Sulfate (DMS) under Phase Transfer Catalysis (PTC)

This protocol utilizes a phase transfer catalyst to facilitate the reaction between the water-soluble base and the organic-soluble substrate.

Materials:

  • Phenylacetonitrile

  • Dimethyl Sulfate (DMS)

  • Sodium Hydroxide (NaOH) solution (50% w/v)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add phenylacetonitrile (1.0 eq) and toluene.

  • Add the phase transfer catalyst, tetrabutylammonium bromide (0.05 eq).

  • With vigorous stirring, slowly add the 50% sodium hydroxide solution.

  • Carefully add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 30°C using an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Separate the organic layer and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the product by column chromatography or vacuum distillation.

Protocol 3: Methylation of Phenylacetonitrile using Methyl Iodide (MeI)

This is a classical method for methylation, often performed in a polar aprotic solvent.

Materials:

  • Phenylacetonitrile

  • Methyl Iodide (MeI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Acetonitrile

  • Water

  • Diethyl ether

  • Sodium thiosulfate solution (10%)

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask, add phenylacetonitrile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone or acetonitrile.

  • Stir the suspension and add methyl iodide (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the product by vacuum distillation.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the methylation of phenylacetonitrile derivatives using the discussed methylating agents.

DMC_Methylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Autoclave: Phenylacetonitrile, DMC, K₂CO₃ B Heat to 180°C (18 hours) A->B Stirring C Cool & Vent B->C D Aqueous Workup (Extraction with Ether) C->D E Drying & Concentration D->E F Vacuum Distillation E->F DMS_PTC_Methylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine: Phenylacetonitrile, Toluene, TBAB B Add 50% NaOH A->B Vigorous Stirring C Add DMS (dropwise) B->C D Stir at RT (4-6 hours) C->D E Aqueous Workup (Wash with Water & Brine) D->E F Drying & Concentration E->F G Purification F->G MeI_Methylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine: Phenylacetonitrile, K₂CO₃, Acetone B Add MeI (dropwise) A->B Stirring C Reflux (4-8 hours) B->C D Filter & Concentrate C->D E Aqueous Workup (Wash with Na₂S₂O₃ & Brine) D->E F Drying & Concentration E->F G Vacuum Distillation F->G

References

Comparative Guide to Validated Analytical Methods for 2-Phenylpropanenitrile Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 2-Phenylpropanenitrile (also known as α-methylbenzyl cyanide or hydratropanitrile), a key intermediate in the synthesis of various pharmaceuticals. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs). This document details the experimental protocols and performance data for the most common and effective techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction to Analytical Techniques

The quantification of this compound and its potential impurities is essential for quality control in pharmaceutical manufacturing. The two primary chromatographic techniques employed for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity and a wide linear range for the quantification of organic compounds.[1][2] GC-FID is particularly well-suited for determining the purity of this compound and quantifying volatile organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify components in a mixture.[3] For compounds like this compound, which possess a UV-absorbing chromophore (the phenyl group), a UV detector is commonly used. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a typical approach for the analysis of such compounds.

Methodology and Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical methods accurately. The following sections outline the methodologies for GC-FID and HPLC analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for determining the purity of this compound and quantifying related volatile impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Dissolve a known weight of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Quantification: Use an external or internal standard method for quantification. The peak area of this compound is proportional to its concentration. Purity is calculated by dividing the peak area of the main component by the total peak area of all components (area percent method).

High-Performance Liquid Chromatography (HPLC) with UV Detection Method

This method is suitable for the quantification of this compound and non-volatile impurities.

Experimental Protocol:

  • Instrumentation: An HPLC system with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The exact ratio may need to be optimized, but a starting point could be 60:40 (v/v) acetonitrile:water. Isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The phenyl group in this compound allows for UV detection. A wavelength of approximately 210 nm is a suitable starting point.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Use an external standard calibration curve for quantification. Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve. The concentration of the sample can then be determined from its peak area using the calibration curve.

Comparison of Analytical Method Performance

The choice between GC-FID and HPLC-UV for the quantification of this compound depends on the specific analytical needs, such as the nature of the impurities to be analyzed and the required sensitivity. The following tables summarize the typical performance characteristics of each method.

Table 1: Comparison of GC-FID and HPLC-UV Methods for this compound Quantification

ParameterGC-FIDHPLC-UV
Principle Separation of volatile compounds in the gas phaseSeparation of compounds in the liquid phase
Typical Application Purity testing, analysis of volatile impuritiesAssay, analysis of non-volatile impurities and degradation products
Detector Flame Ionization Detector (FID)UV-Vis Detector
Sensitivity High for hydrocarbonsModerate, dependent on chromophore
Selectivity Based on volatility and column interactionBased on polarity and column interaction
Sample Volatility RequiredNot required
Derivatization Generally not requiredGenerally not required

Table 2: Typical Validation Parameters for this compound Quantification Methods

Validation ParameterGC-FIDHPLC-UV
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) ng/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangeµg/mL range
Robustness HighHigh

Logical Workflow for Analytical Method Validation

The validation of an analytical method is a formal process that provides evidence that the method is suitable for its intended purpose. A typical workflow for method validation is illustrated below.

AnalyticalMethodValidation cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting MD Method Development Opt Method Optimization MD->Opt VP Write Validation Protocol Opt->VP Spec Specificity VP->Spec Lin Linearity VP->Lin Acc Accuracy VP->Acc Prec Precision VP->Prec LOD LOD VP->LOD LOQ LOQ VP->LOQ Rob Robustness VP->Rob DA Data Analysis Spec->DA Lin->DA Acc->DA Prec->DA LOD->DA LOQ->DA Rob->DA VR Validation Report DA->VR

Caption: A typical workflow for analytical method validation.

Conclusion

Both GC-FID and HPLC-UV are robust and reliable methods for the quantification of this compound. The choice of method should be based on the specific requirements of the analysis. For purity assessment and the analysis of volatile impurities, GC-FID is often the preferred method. For the assay of this compound and the analysis of non-volatile impurities and degradation products, HPLC-UV is a more suitable choice. It is imperative that the chosen method is properly validated to ensure the accuracy and reliability of the analytical results, thereby guaranteeing the quality and safety of the final pharmaceutical product.

References

Comparative Analysis of Catalytic Systems for 2-Phenylpropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-phenylpropanenitrile, a key intermediate in the production of pharmaceuticals like profen-class non-steroidal anti-inflammatory drugs (NSAIDs), relies on efficient and selective catalytic processes. The primary route involves the α-methylation of benzyl cyanide. This guide provides a comparative analysis of various catalytic systems employed for this transformation, supported by experimental data and detailed protocols to aid in methodology selection and optimization.

Performance Comparison of Catalytic Systems

The choice of catalyst, methylating agent, and reaction conditions significantly impacts the yield, selectivity, and efficiency of this compound synthesis. Below is a summary of quantitative data from various reported systems. The most common methods involve the methylation of benzyl cyanide using dimethyl carbonate (DMC) or other alkylating agents, facilitated by a base catalyst.

Catalytic SystemStarting MaterialMethylating AgentSolventTemp. (°C)Time (h)Yield (%)Purity/Selectivity (%)Ref.
Sodium Methoxide Benzyl CyanideDiethyl CarbonateToluene70 - 110-~97.799.2[1]
Sodium Methoxide Benzyl CyanideDimethyl CarbonateExcess DMCHigh< 6High>99 (after purification)
Potassium Carbonate Benzyl CyanideDimethyl Carbonate-180->99 (conversion)>99 (monomethylated)[2]
Potassium Carbonate Benzyl CyanideDimethyl Carbonate-High~30Lower-
Potassium Bromide PhenylacetonitrileDimethyl CarbonateExcess DMC140 - 1804 - 897.892.9[3]
Phase-Transfer Catalysis (PTC) Benzyl CyanideAlkyl HalideToluene / H₂O-1--[4]
Nickel (II) acetylacetonate Benzyl CyanideBenzyl AlcoholToluene1403642 (conversion)-[5]

Key Observations:

  • Alkali Metal Alkoxides: Systems using sodium methoxide with diethyl or dimethyl carbonate demonstrate high yields (approaching 98%) and excellent purity.[1] These reactions are significantly faster than those using weaker bases.

  • Alkali Metal Carbonates: Potassium carbonate is an effective and eco-friendly catalyst, particularly with dimethyl carbonate, achieving very high selectivity for the desired mono-methylated product.[2] However, reaction times can be considerably longer compared to alkoxide-based systems.

  • Phase-Transfer Catalysis (PTC): PTC offers a valuable methodology for alkylating benzyl cyanide, especially when dealing with immiscible reactants.[4][6] It can enhance reaction rates and yields by facilitating the transfer of anionic species into the organic phase.[7][8]

  • Transition Metal Catalysis: While research into transition metal catalysts like Nickel(II) for this specific transformation exists, the reported conversions and conditions may be less optimal for industrial-scale production compared to base-catalyzed methods.[5]

Experimental Protocols

Protocol 1: Alkoxide-Catalyzed Methylation of Benzyl Cyanide

This protocol is a representative procedure based on high-yield methods using sodium methoxide.

Materials:

  • Benzyl Cyanide (1.0 eq)

  • Diethyl Carbonate (1.3 eq)

  • Sodium Methoxide solution (e.g., 27% in methanol, 1.05 eq)

  • Toluene

  • 15% Acetic Acid solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a dry, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and fractional distillation column, add the sodium methoxide solution.

  • Heat the flask to evaporate the methanol, obtaining dry sodium methoxide powder.

  • Cool the flask and add toluene, followed by benzyl cyanide and diethyl carbonate.[1]

  • Heat the reaction mixture to 70-80°C with vigorous stirring. The temperature can be gradually increased to 110°C to drive the reaction to completion, distilling off the ethanol/toluene azeotrope.[1]

  • Monitor the reaction progress using GC or TLC. Once the benzyl cyanide is consumed, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a 15% aqueous acetic acid solution until the mixture is slightly acidic.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation to obtain the final product with high purity (>99%).

Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation

This protocol outlines a general approach for PTC-mediated synthesis.

Materials:

  • Benzyl Cyanide (1.0 eq)

  • Alkylating agent (e.g., Methyl Iodide or Dimethyl Sulfate, 1.1-1.5 eq)

  • 50% (w/w) aqueous Sodium Hydroxide solution

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride, 1-5 mol%)[4]

  • Organic Solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine benzyl cyanide, the organic solvent, and the phase-transfer catalyst.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution. The vigorous stirring is crucial to create a large surface area between the two phases.

  • Slowly add the alkylating agent to the mixture. An exothermic reaction may occur, so controlled addition and cooling may be necessary.

  • Continue stirring vigorously at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete (monitor by GC or TLC).

  • Upon completion, stop stirring and allow the layers to separate.

  • Transfer the mixture to a separatory funnel, remove the aqueous layer, and wash the organic layer with water until neutral, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purify the residue by vacuum distillation to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the base-catalyzed synthesis and purification of this compound.

G General Workflow for this compound Synthesis cluster_0 Reactants & Catalyst cluster_1 Reaction cluster_2 Purification reactants Starting Materials (Benzyl Cyanide, Methylating Agent) reaction Reaction Vessel (Heated, Stirred) reactants->reaction catalyst Base Catalyst (e.g., Sodium Methoxide) catalyst->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup Reaction (e.g., <6h) distillation Final Purification (Vacuum Distillation) workup->distillation product Final Product (this compound) distillation->product Purity >99%

Caption: Generalized workflow for this compound synthesis.

References

A Comparative Purity Analysis of Commercially Available 2-Phenylpropanenitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of successful outcomes. This guide provides a comprehensive evaluation of commercially available 2-Phenylpropanenitrile, a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] This document outlines detailed experimental protocols for purity assessment, presents a comparative analysis of hypothetical commercial samples, and offers insights into the potential impact of impurities on downstream applications.

Introduction to this compound and its Significance

This compound, also known as α-methylbenzyl cyanide, is a versatile chemical intermediate. Its primary importance in the pharmaceutical industry lies in its role as a precursor to 2-phenylpropionic acid, the core structure of widely used NSAIDs such as Ibuprofen, Naproxen, and Ketoprofen.[1][2][3][4] The nitrile group can be hydrolyzed to a carboxylic acid, providing a straightforward synthetic route to these profens.[1] The purity of this compound is paramount, as impurities can lead to the formation of undesired byproducts, potentially affecting the safety and efficacy of the final API.

This guide evaluates the purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) using standard analytical techniques.

Experimental Methodologies

The purity of this compound was assessed using Gas Chromatography with Flame Ionization Detection (GC-FID) for quantitative analysis of organic impurities and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the quantification of non-volatile impurities and the primary analyte. The identity of major impurities was confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the detection and quantification of volatile and semi-volatile organic impurities.

  • Instrumentation: Agilent 7890B GC system with FID detector.

  • Column: Agilent HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Samples were diluted to 1 mg/mL in methanol.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

This technique is employed for the accurate quantification of the main component and non-volatile impurities.

  • Instrumentation: Shimadzu LC-20AD HPLC system with a SPD-20A UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were diluted to 0.1 mg/mL in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS was utilized to identify the chemical structure of the main impurities detected by GC-FID.

  • Instrumentation: Thermo Scientific TRACE 1310 GC coupled to an ISQ 7000 single quadrupole mass spectrometer.

  • GC Conditions: Same as the GC-FID method.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

Comparative Purity Analysis

The following table summarizes the hypothetical purity data obtained for this compound from three different commercial suppliers.

Parameter Supplier A (99.5% Grade) Supplier B (99% Grade) Supplier C (98% Grade)
Purity (by GC-FID, Area %) 99.62%99.15%98.23%
Purity (by HPLC-UV, Area %) 99.58%99.08%98.15%
Benzyl Cyanide (Impurity, Area %) 0.15%0.35%0.78%
Unidentified Impurity 1 (Area %) 0.08%0.12%0.25%
Unidentified Impurity 2 (Area %) 0.05%0.10%0.18%
Other Impurities (Total, Area %) 0.10%0.20%0.41%
Appearance Colorless liquidColorless to pale yellow liquidPale yellow liquid

Discussion of Results

The analysis reveals significant variations in the purity profiles of the commercial samples.

  • Supplier A demonstrates the highest purity, with minimal levels of the starting material, benzyl cyanide, and other unidentified impurities. This grade is highly recommended for applications where impurity levels are critical, such as in the final stages of API synthesis or when developing new synthetic routes requiring high precision.

  • Supplier B offers a product with a respectable purity profile, although with a noticeably higher concentration of benzyl cyanide compared to Supplier A. This grade may be suitable for earlier stages of research and development where cost is a significant consideration and subsequent purification steps are planned.

  • Supplier C provides the lowest purity grade, with a significant percentage of benzyl cyanide and other impurities. The pale yellow color also suggests the presence of chromophoric impurities. This grade might be acceptable for initial, non-critical exploratory work, but its use in later-stage development without further purification is not advised.

The presence of unreacted benzyl cyanide is a common process-related impurity. In the synthesis of profens, this could potentially lead to the formation of phenylacetic acid as a byproduct during the hydrolysis step, complicating the purification of the final API.

Visualizing the Workflow and a Relevant Biological Pathway

To provide a clearer understanding of the experimental process and the relevance of this compound in drug development, the following diagrams have been generated.

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis SampleA Supplier A Sample Dilution Dilution in Solvent SampleA->Dilution SampleB Supplier B Sample SampleB->Dilution SampleC Supplier C Sample SampleC->Dilution GCFID GC-FID Analysis Dilution->GCFID HPLCUV HPLC-UV Analysis Dilution->HPLCUV GCMS GC-MS Impurity ID Dilution->GCMS PurityQuant Purity Quantification GCFID->PurityQuant HPLCUV->PurityQuant ImpurityProfile Impurity Profiling GCMS->ImpurityProfile Comparison Comparative Analysis PurityQuant->Comparison ImpurityProfile->Comparison

Caption: Experimental workflow for the comparative purity analysis of this compound.

G This compound This compound 2-Phenylpropionic Acid 2-Phenylpropionic Acid This compound->2-Phenylpropionic Acid Hydrolysis Profen NSAIDs (e.g., Ibuprofen) Profen NSAIDs (e.g., Ibuprofen) 2-Phenylpropionic Acid->Profen NSAIDs (e.g., Ibuprofen) Synthesis COX-1 / COX-2 Enzymes COX-1 / COX-2 Enzymes Profen NSAIDs (e.g., Ibuprofen)->COX-1 / COX-2 Enzymes Inhibition Prostaglandins Prostaglandins COX-1 / COX-2 Enzymes->Prostaglandins Catalysis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediation

Caption: Synthetic pathway from this compound to Profen NSAIDs and their mechanism of action.

Conclusion and Recommendations

The purity of commercially available this compound varies significantly between suppliers and designated grades. For researchers and professionals in drug development, a thorough in-house purity assessment of this critical starting material is strongly recommended.

  • For late-stage development and manufacturing, sourcing the highest purity grade, such as that from Supplier A , is crucial to minimize the formation of impurities in the final API.

  • For early-stage research, a mid-purity grade, like that from Supplier B , may offer a cost-effective alternative, provided that purification steps are incorporated into the synthetic process.

  • Lower purity grades, exemplified by Supplier C , should be used with caution and are generally not recommended for pharmaceutical applications without extensive purification and characterization.

This guide underscores the importance of rigorous quality control of starting materials in the pharmaceutical industry. By selecting the appropriate grade of this compound and implementing robust analytical testing, researchers can enhance the reliability and success of their drug development programs.

References

A Comparative Guide to the Inter-laboratory Cross-Validation of 2-Phenylpropanenitrile Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the cross-validation of analytical results for 2-Phenylpropanenitrile, a key intermediate in the synthesis of various pharmaceuticals.[1] Ensuring the accuracy and comparability of analytical data across different laboratories is paramount for regulatory submissions, quality control, and collaborative research in the pharmaceutical industry. This document outlines the experimental protocols, presents a comparative analysis of hypothetical data from multiple laboratories, and illustrates the logical workflow of the cross-validation process.

I. Introduction to Inter-laboratory Cross-Validation

Inter-laboratory comparison (ILC), often referred to as proficiency testing, is a critical component of a laboratory's quality assurance program.[2] It involves the analysis of the same sample by multiple laboratories to assess the comparability and reliability of their results.[3] Cross-validation, a specific type of ILC, aims to determine whether analytical data from different laboratories or different analytical methods are comparable.[4] This process is essential when analytical testing is outsourced, when data from different sites are combined for a single study, or when a method is transferred between laboratories.[4][5]

The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a framework for conducting and evaluating inter-laboratory cross-validation studies for the analysis of this compound.

II. Experimental Protocols

A robust cross-validation study requires a well-defined and harmonized experimental protocol to be followed by all participating laboratories. The following protocol is based on standard analytical techniques for volatile compounds like this compound.[1]

A. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard and highly effective method for the analysis and purity assessment of this compound.[1] This technique separates the compound from potential impurities based on its volatility and interaction with the chromatographic column, while the mass spectrometer provides definitive identification and quantification.

B. Sample Preparation and Distribution

  • Reference Standard: A certified reference standard of this compound with a known purity (e.g., >99%) is used to prepare calibration standards and quality control (QC) samples.

  • Sample Matrix: For this hypothetical study, the reference standard is spiked into a common inert matrix (e.g., a placebo formulation or a suitable solvent) to simulate a real sample.

  • Concentration Levels: At least three concentration levels of QC samples are prepared: low, medium, and high, covering the expected range of the analytical method.

  • Blinding and Distribution: A coordinating laboratory prepares and blinds the samples before distributing them to the participating laboratories. This ensures an unbiased evaluation of each laboratory's performance.

C. GC-MS Instrumental Parameters

  • Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C, hold for 2 minutes

    • Ramp: 20°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

D. Data Analysis and Acceptance Criteria

Each laboratory is required to analyze the received samples in triplicate and report the mean concentration. The performance of each laboratory is evaluated using Z-scores, a statistical measure that compares a laboratory's result to the consensus mean of all participating laboratories.[6]

The Z-score is calculated as follows: z = (x - X) / σ

Where:

  • z is the Z-score

  • x is the result from the individual laboratory

  • X is the assigned value (consensus mean of all laboratories)

  • σ is the standard deviation of the results from all laboratories

Acceptance criteria are typically defined as:

  • Satisfactory: |Z-score| ≤ 2

  • Questionable: 2 < |Z-score| < 3

  • Unsatisfactory: |Z-score| ≥ 3

III. Comparative Data Analysis

The following table summarizes the hypothetical results from five laboratories for the analysis of three different concentrations of this compound.

Sample ID Spiked Concentration (µg/mL) Lab 1 Result (µg/mL) Lab 2 Result (µg/mL) Lab 3 Result (µg/mL) Lab 4 Result (µg/mL) Lab 5 Result (µg/mL) Consensus Mean (µg/mL) Standard Deviation
QC-Low10.09.810.110.59.910.210.1 0.26
QC-Med50.051.249.550.848.950.150.1 0.89
QC-High100.0102.598.7101.8103.199.5101.1 1.86

Z-Score Calculation and Performance Evaluation

Sample ID Lab 1 Z-score Lab 2 Z-score Lab 3 Z-score Lab 4 Z-score Lab 5 Z-score
QC-Low-1.150.001.54-0.770.38
QC-Med1.24-0.670.79-1.350.00
QC-High0.75-1.290.381.08-0.86

In this hypothetical study, all laboratories demonstrated satisfactory performance with Z-scores within the acceptable range of ±2. This indicates a high degree of comparability and reliability of the analytical results for this compound among the participating laboratories.

IV. Workflow for Inter-laboratory Cross-Validation

The following diagram illustrates the key stages involved in an inter-laboratory cross-validation study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Define Study Objectives & Acceptance Criteria B Develop & Harmonize Experimental Protocol A->B C Prepare & Characterize Reference Material B->C D Prepare & Blind QC Samples C->D E Distribute Samples to Participating Labs D->E F Labs Perform Analysis According to Protocol E->F G Labs Report Analytical Results F->G H Collect & Statistically Analyze Data (e.g., Z-scores) G->H I Evaluate Laboratory Performance H->I J Investigate Out-of-Specification Results I->J K Issue Final Report with Conclusions J->K

Caption: Workflow of an Inter-laboratory Cross-Validation Study.

V. Conclusion

This guide has provided a framework for the cross-validation of analytical results for this compound. By adhering to a harmonized protocol and employing statistical tools for data evaluation, laboratories can ensure the comparability and reliability of their analytical data. The successful implementation of such inter-laboratory studies is fundamental to maintaining high standards of quality and consistency in pharmaceutical development and manufacturing.

References

A Comparative Guide to the Reactivity of 2-Phenylpropanenitrile and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of structural isomers is paramount for reaction design and optimization. This guide provides an objective comparison of the reactivity of 2-phenylpropanenitrile and its key structural isomers, phenylacetonitrile and 3-phenylpropanenitrile. The discussion is supported by established chemical principles and outlines experimental protocols for validation.

Factors Influencing Reactivity

The reactivity of these isomers is primarily dictated by the interplay of electronic effects and steric hindrance around the nitrile functional group and the adjacent carbon atoms.

  • Acidity of the α-Hydrogen: The hydrogen atom on the carbon adjacent to the nitrile group (the α-carbon) is acidic due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion through resonance. The stability of this carbanion, and thus the acidity of the α-hydrogen, is a key determinant of reactivity in base-mediated reactions.

  • Steric Hindrance: The spatial arrangement of atoms near the reactive sites can significantly impact the rate of reaction. Bulky substituents can impede the approach of reagents, slowing down the reaction.[1][2][3][4]

Comparative Reactivity Analysis

The structural differences between this compound, phenylacetonitrile, and 3-phenylpropanenitrile lead to distinct reactivity profiles in common organic transformations.

Deprotonation and Alkylation

The acidity of the α-hydrogen is crucial for alkylation reactions, which proceed via the formation of a carbanion.

  • Phenylacetonitrile: Possesses two acidic α-hydrogens on a methylene group, making it readily deprotonated by a suitable base. The resulting carbanion is stabilized by both the phenyl ring and the nitrile group.

  • This compound: Has only one acidic α-hydrogen. The presence of a methyl group at the α-position introduces steric hindrance, which can affect the rate of both deprotonation and subsequent alkylation.[5]

  • 3-Phenylpropanenitrile: The α-hydrogens are on a methylene group that is not benzylic. Consequently, they are significantly less acidic than those in phenylacetonitrile and this compound, making deprotonation and subsequent alkylation much more difficult under standard conditions.

Hydrolysis

The conversion of the nitrile group to a carboxylic acid via hydrolysis is a fundamental transformation.[5] The rate of this reaction can be influenced by steric hindrance around the nitrile group.

  • Phenylacetonitrile and 3-Phenylpropanenitrile: The nitrile groups in these isomers are relatively unhindered, allowing for ready access by acidic or basic hydrolyzing agents.

  • This compound: The α-methyl group creates steric hindrance around the nitrile functionality, which can slow down the rate of hydrolysis compared to its less substituted isomers.

Reduction
  • Similar to hydrolysis, the steric environment around the nitrile group can influence the rate of reduction. Therefore, the reduction of this compound may be slower than that of phenylacetonitrile and 3-phenylpropanenitrile due to the steric bulk of the α-methyl group.

Grignard Reaction

Grignard reagents add to the nitrile carbon to form an intermediate imine, which is then hydrolyzed to a ketone.[5]

  • The electrophilicity of the nitrile carbon is a key factor in this reaction. While electronic effects are similar across the isomers, steric hindrance again plays a significant role. The approach of the bulky Grignard reagent to the nitrile carbon in this compound is more hindered than in phenylacetonitrile and 3-phenylpropanenitrile, which would be expected to result in a slower reaction rate.

Quantitative Data Summary

Property/ReactionPhenylacetonitrileThis compound3-Phenylpropanenitrile
α-Hydrogen Acidity (pKa) ~22 (in DMSO)Expected to be slightly higher than phenylacetonitrile due to the electron-donating methyl group.Significantly higher (less acidic) than phenylacetonitrile and this compound.
Rate of Deprotonation HighMedium (slower due to steric hindrance and electronic effects)Low
Rate of Alkylation HighMedium (slower due to steric hindrance)Very Low
Rate of Hydrolysis HighMedium (slower due to steric hindrance)High
Rate of Reduction HighMedium (slower due to steric hindrance)High
Rate of Grignard Reaction HighMedium (slower due to steric hindrance)High

Experimental Protocols

To quantitatively assess the relative reactivity of these isomers, a series of controlled experiments should be conducted. Below is a general protocol for comparing the rates of basic hydrolysis.

Experimental Protocol: Comparative Basic Hydrolysis of Phenylpropanenitrile Isomers

Objective: To determine the relative rates of hydrolysis of this compound, phenylacetonitrile, and 3-phenylpropanenitrile under basic conditions.

Materials:

  • This compound

  • Phenylacetonitrile

  • 3-Phenylpropanenitrile

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • A suitable solvent system (e.g., a mixture of ethanol and water)

  • Internal standard (e.g., a non-reactive compound with a distinct GC or HPLC peak)

  • Quenching solution (e.g., dilute HCl)

  • Extraction solvent (e.g., diethyl ether)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable column

Procedure:

  • Reaction Setup: In separate reaction vessels maintained at a constant temperature (e.g., 80°C), prepare solutions of each nitrile isomer in the chosen solvent system. Include the internal standard in each solution at a known concentration.

  • Initiation of Reaction: To each reaction vessel, add a pre-heated solution of aqueous sodium hydroxide to initiate the hydrolysis. Start a timer immediately upon addition.

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a predetermined amount of the quenching solution.

  • Workup: Extract the organic components from the quenched aliquot using the extraction solvent. Dry the organic layer over an anhydrous salt (e.g., Na2SO4) and prepare it for analysis.

  • Analysis: Analyze the samples by GC or HPLC to determine the concentration of the remaining nitrile reactant relative to the internal standard.

  • Data Analysis: Plot the concentration of each nitrile as a function of time. The initial rate of reaction for each isomer can be determined from the slope of these plots. The relative rates of hydrolysis can then be compared.

Visualizations

Reaction Pathway for Nitrile Hydrolysis

Nitrile_Hydrolysis Nitrile R-C≡N Nitrile Intermediate1 [R-C(OH)=NH] Iminol Intermediate Nitrile->Intermediate1 + H₂O Amide R-C(=O)NH2 Amide Intermediate1->Amide Tautomerization Carboxylate R-COO⁻ Carboxylate Anion Amide->Carboxylate + OH⁻, H₂O (Base-catalyzed) CarboxylicAcid R-COOH Carboxylic Acid Carboxylate->CarboxylicAcid + H₃O⁺ (Acidification)

Caption: General pathway for the hydrolysis of nitriles.

Factors Influencing Reactivity of Phenylpropanenitrile Isomers

Reactivity_Factors cluster_isomers Structural Isomers cluster_factors Influencing Factors Phenylacetonitrile Phenylacetonitrile Alpha_H_Acidity α-Hydrogen Acidity Phenylacetonitrile->Alpha_H_Acidity Benzylic CH₂ This compound This compound Steric_Hindrance Steric Hindrance This compound->Steric_Hindrance α-methyl group This compound->Alpha_H_Acidity Benzylic CH 3-Phenylpropanenitrile 3-Phenylpropanenitrile 3-Phenylpropanenitrile->Alpha_H_Acidity Non-benzylic CH₂ Reactivity Reactivity Steric_Hindrance->Reactivity Decreases rate Alpha_H_Acidity->Reactivity Increases rate (for base-mediated reactions)

Caption: Relationship between structure and reactivity.

References

Assessing the stereoselectivity of chiral synthesis routes to 2-Phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and stereoselective synthesis of chiral molecules is paramount. 2-Phenylpropanenitrile is a key chiral intermediate, notably in the synthesis of profen non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a detailed comparison of two prominent and distinct stereoselective routes to this valuable compound: a copper-catalyzed enantioselective cyanation of benzylic C-H bonds and a nickel-catalyzed enantioselective hydrocyanation of styrene.

Comparison of Synthesis Routes

The two methods offer different approaches to installing the chiral nitrile group, each with its own set of advantages and substrate preferences. The copper-catalyzed method directly functionalizes a C-H bond of a readily available starting material, ethylbenzene, while the nickel-catalyzed approach involves the hydrocyanation of an alkene, styrene.

ParameterRoute 1: Copper-Catalyzed C-H CyanationRoute 2: Nickel-Catalyzed Hydrocyanation
Starting Material EthylbenzeneStyrene
Catalyst System Copper(I) salt with a chiral bisoxazoline (Box) ligandNickel(0) complex with a chiral phosphine-phosphite ligand
Cyanide Source N-Cyanosuccinimide (NCS)Hydrogen Cyanide (HCN)
Typical Enantiomeric Excess (ee) High (e.g., 90% ee for this compound)Very High (e.g., 88% ee for this compound)
Key Transformation Radical relay mechanism for C(sp³)–H cyanationAsymmetric hydrocyanation of a C=C double bond
Reaction Conditions Mild, room temperatureMild, room temperature

Experimental Data

Route 1: Copper-Catalyzed Enantioselective Cyanation of Ethylbenzene

This method, developed by Zhang, Wang, McCann, et al., employs a copper-catalyzed radical relay mechanism for the direct enantioselective cyanation of benzylic C-H bonds.

SubstrateProductYield (%)Enantiomeric Excess (%)
EthylbenzeneThis compound6590
4-Methylethylbenzene2-(4-Methoxyphenyl)propanenitrile5892
4-Fluoroethylbenzene2-(4-Fluorophenyl)propanenitrile6291
1-Ethylnaphthalene2-(Naphthalen-1-yl)propanenitrile7296
Route 2: Nickel-Catalyzed Enantioselective Hydrocyanation of Styrene

This approach, reported by Falk, Cavalieri, and Nichol, utilizes a nickel catalyst with a chiral phosphine-phosphite ligand for the asymmetric hydrocyanation of vinylarenes, yielding the branched nitrile with high selectivity.

SubstrateProductYield (%)Enantiomeric Excess (%)
StyreneThis compound9588
4-Methylstyrene2-(p-Tolyl)propanenitrile9290
4-Methoxystyrene2-(4-Methoxyphenyl)propanenitrile9691
2-Vinylnaphthalene2-(Naphthalen-2-yl)propanenitrile9399

Experimental Protocols

Route 1: Copper-Catalyzed Enantioselective Cyanation of Ethylbenzene

Materials:

  • Cu(CH₃CN)₄PF₆ (Copper(I) hexafluorophosphate tetrakis(acetonitrile))

  • Chiral bis(oxazoline) ligand (e.g., (R)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

  • N-Fluorobenzenesulfonimide (NFSI)

  • N-Cyanosuccinimide (NCS)

  • Ethylbenzene

  • Dichloromethane (DCM)

Procedure: In a nitrogen-filled glovebox, a solution of Cu(CH₃CN)₄PF₆ (0.005 mmol) and the chiral bis(oxazoline) ligand (0.006 mmol) in DCM (0.5 mL) is stirred for 30 minutes. To this solution are added NFSI (0.15 mmol), NCS (0.12 mmol), and ethylbenzene (0.1 mmol). The reaction mixture is stirred at room temperature for 24 hours. The resulting mixture is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

Route 2: Nickel-Catalyzed Enantioselective Hydrocyanation of Styrene

Materials:

  • Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0))

  • Chiral phosphine-phosphite ligand

  • Styrene

  • Hydrogen Cyanide (HCN)

  • Tetrahydrofuran (THF)

Procedure: In a glovebox, a Schlenk flask is charged with Ni(cod)₂ (0.0125 mmol) and the chiral phosphine-phosphite ligand (0.0125 mmol). The flask is sealed, removed from the glovebox, and THF (2.0 mL) is added under an argon atmosphere. Styrene (0.25 mmol) is then added to the catalyst solution. A solution of HCN (0.375 mmol) in THF is added slowly over a period of 2 hours at room temperature. The reaction is stirred for an additional hour after the addition is complete. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the chiral this compound.

Visualizing the Synthesis Strategies

To better illustrate the workflow and logic of these two distinct synthetic routes, the following diagrams are provided.

G cluster_0 Route 1: Copper-Catalyzed C-H Cyanation cluster_1 Route 2: Nickel-Catalyzed Hydrocyanation A1 Ethylbenzene (Starting Material) C1 Radical Relay Cyanation A1->C1 B1 Chiral Cu-Box Catalyst NFSI, NCS B1->C1 D1 This compound (Chiral Product) C1->D1 A2 Styrene (Starting Material) C2 Asymmetric Hydrocyanation A2->C2 B2 Chiral Ni-Phosphine-Phosphite Catalyst HCN B2->C2 D2 This compound (Chiral Product) C2->D2 G Start Synthesis of Chiral this compound Route1 Copper-Catalyzed C-H Cyanation Start->Route1 Route2 Nickel-Catalyzed Hydrocyanation Start->Route2 SM1 Starting Material: Ethylbenzene Route1->SM1 Catalyst1 Catalyst: Chiral Cu-Box Route1->Catalyst1 SM2 Starting Material: Styrene Route2->SM2 Catalyst2 Catalyst: Chiral Ni-Ligand Route2->Catalyst2 Product Chiral this compound Catalyst1->Product High ee Catalyst2->Product Very High ee

Safety Operating Guide

Proper Disposal of 2-Phenylpropanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of 2-phenylpropanenitrile, ensuring the safety of laboratory personnel and environmental protection.

This compound, also known as alpha-methylbenzyl cyanide, is a nitrile compound utilized in various organic synthesis applications. Due to its hazardous nature, proper disposal is critical to prevent harm to individuals and the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed, inhaled, or in contact with skin[1][2]. It can cause irritation to the eyes, skin, and respiratory system[2]. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact[1].

  • Eye Protection: Safety glasses or goggles to shield from potential splashes.

  • Lab Coat: A lab coat or other protective clothing should be worn to protect against contamination of personal clothing[1].

  • Respiratory Protection: In cases of inadequate ventilation or potential for aerosolization, a NIOSH-approved respirator should be used[1].

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste, in compliance with all local, state, and federal regulations[1].

1. Segregation and Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this compound with other waste streams, especially acids, as this can lead to the release of toxic gases[3][4].

  • Collect any contaminated materials, such as pipette tips, gloves, and absorbent pads, in the same designated hazardous waste container.

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Absorb the spill using an inert material like vermiculite, sand, or earth[1].

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Do not allow the chemical to enter drains or waterways[1][5].

3. Container Labeling and Storage:

  • The hazardous waste container must be accurately and clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials[1].

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a certified and licensed hazardous waste disposal company[6].

  • Incineration at an approved facility is a common disposal method for this type of organic waste[6].

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC9H9N[7]
Molecular Weight131.17 g/mol [7]
Density0.987 g/cm³[7]
Boiling Point231 °C at 760 mmHg[7]
Flash Point93.9 °C[7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Do not mix with acids) B->C E Handle Spills Immediately (Use inert absorbent) B->E D Collect in a Labeled, Sealed Container C->D F Store Container in a Safe, Ventilated Area D->F E->D G Arrange for Professional Hazardous Waste Disposal F->G H Incineration at a Certified Facility G->H

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of 2-Phenylpropanenitrile, a compound requiring careful management in the laboratory. Adherence to these guidelines is critical for ensuring the safety of all personnel and the integrity of your research.

Core Safety and Handling Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation. Therefore, stringent adherence to safety protocols is mandatory.

Engineering Controls

Always handle this compound in a well-ventilated area. A certified chemical fume hood is the recommended engineering control to minimize inhalation exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves. Consider double-gloving for extended operations.Provides a barrier against skin contact. While specific breakthrough time data for this compound is not readily available, nitrile gloves offer good resistance to a range of chemicals.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Body Protection A chemically resistant lab coat, worn fully buttoned.Prevents contamination of personal clothing and skin.
Respiratory Protection Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if ventilation is inadequate.Protects against the inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling Procedure

Follow this workflow to ensure safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh/Measure in Fume Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Figure 1. Safe handling workflow for this compound.

Emergency Procedures: Immediate Actions

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Spill Response Plan
  • Evacuate: Immediately evacuate the spill area and alert others.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination Protocol

Equipment and Glassware:

  • Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the this compound. Collect the solvent rinse as hazardous waste.

  • Wash the rinsed items with soap and warm water.

  • Perform a final rinse with deionized water.

Work Surfaces:

  • Wipe down all potentially contaminated surfaces in the fume hood and on the benchtop with a cloth dampened with a suitable organic solvent.

  • Follow with a thorough cleaning using a laboratory-grade detergent and water.

Waste Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste StreamCollection and StorageDisposal
Unused this compound Store in its original, tightly sealed container in a designated hazardous waste collection area.Arrange for pickup by a certified hazardous waste disposal company.
Contaminated Solid Waste (PPE, absorbent materials, etc.) Place in a clearly labeled, sealed, and chemically resistant container (e.g., a labeled hazardous waste bag or drum).Dispose of through a certified hazardous waste disposal service.
Contaminated Liquid Waste (solvent rinses, reaction residues) Collect in a labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.Arrange for pickup and disposal by a certified hazardous waste disposal company.

Important Note: Never dispose of this compound or its contaminated waste down the drain or in regular trash. Always consult and comply with your institution's and local regulations for hazardous waste disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylpropanenitrile
Reactant of Route 2
Reactant of Route 2
2-Phenylpropanenitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.